molecular formula C54H101NO18 B15598264 C18 Globotriaosylceramide-d3

C18 Globotriaosylceramide-d3

货号: B15598264
分子量: 1055.4 g/mol
InChI 键: KWGVNZWSEWAOMI-TUISFQHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C18 Globotriaosylceramide-d3 is a useful research compound. Its molecular formula is C54H101NO18 and its molecular weight is 1055.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C54H101NO18

分子量

1055.4 g/mol

IUPAC 名称

18,18,18-trideuterio-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C54H101NO18/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-42(60)55-37(38(59)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)36-68-52-48(66)45(63)50(40(34-57)70-52)73-54-49(67)46(64)51(41(35-58)71-54)72-53-47(65)44(62)43(61)39(33-56)69-53/h29,31,37-41,43-54,56-59,61-67H,3-28,30,32-36H2,1-2H3,(H,55,60)/b31-29+/t37-,38+,39+,40+,41+,43-,44-,45+,46+,47+,48+,49+,50+,51-,52+,53+,54-/m0/s1/i1D3

InChI 键

KWGVNZWSEWAOMI-TUISFQHUSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of C18 Globotriaosylceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and relevant biological pathways of C18 Globotriaosylceramide-d3. It is intended to serve as a detailed resource for professionals engaged in research and development, particularly in areas related to lysosomal storage disorders like Fabry disease and studies involving Shiga toxin pathways.

Molecular Structure and Composition

This compound (Gb3-d3) is the deuterated form of C18 Globotriaosylceramide, an endogenous glycosphingolipid found in mammalian cell membranes.[1][2] The "-d3" designation indicates the presence of three deuterium (B1214612) atoms, which makes it an ideal internal standard for the accurate quantification of its non-deuterated counterpart in biological samples using mass spectrometry.[3][4]

The molecule is an amphipathic structure composed of three distinct chemical moieties:

  • A Sphingoid Base: The core is a d18:1 sphingosine (B13886), an 18-carbon aliphatic amino alcohol with one trans double bond.[1][3]

  • A Fatty Acid: An 18-carbon saturated fatty acid, octadecanoic acid (stearic acid), is attached to the sphingosine base via an amide linkage, forming the ceramide portion of the molecule.[1]

  • A Trisaccharide Head Group: A trisaccharide chain, also known as globotriose, is linked to the C1 primary hydroxyl group of the ceramide. This chain consists of three sugar units with the specific sequence: O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranose.[1][5]

The deuterium labeling is specifically located on the terminal (omega) carbon of the N-octadecanoyl (C18 fatty acid) chain.[3][6]

Formal Chemical Name: N-[(1S,2R,3E)-1-[[(O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-octadecanamide-d3.[7][8]

Physicochemical Data

The key quantitative data for this compound and its non-deuterated analog are summarized below for direct comparison.

PropertyThis compound (d18:1/18:0-d3)C18 Globotriaosylceramide (d18:1/18:0)Reference(s)
Molecular Formula C₅₄H₉₈D₃NO₁₈C₅₄H₁₀₁NO₁₈[1][3][7]
Formula Weight 1055.4 g/mol 1052.4 g/mol [1][3]
Exact Mass 1054.7 g/mol 1051.7 g/mol [7][9]
Mass Spec Data M+Cl: 1089.6Not Applicable[7]
CAS Number Not specified69283-33-6[1][5]
Purity ≥98%; ≥99% deuterated forms (d1-d3)≥98%[1][6][7]
Physical Formulation A solidA solid[1][3]
Solubility Chloroform:Methanol (2:1), DMSOChloroform:Methanol (2:1), DMSO, Methanol (warmed)[1][2][3]

Biological Significance and Biosynthesis

Globotriaosylceramide (Gb3) is a biologically significant molecule. It is primarily known for its accumulation in the lysosomes of individuals with Fabry disease, a genetic disorder caused by a deficiency of the enzyme α-galactosidase A.[10] Furthermore, Gb3 serves as a cellular receptor for Shiga toxin and related toxins produced by enterohemorrhagic Escherichia coli (EHEC), mediating their pathogenic effects.[2][10]

The synthesis of Gb3 occurs in the Golgi apparatus through a sequential enzymatic process.[11] It begins with the formation of a ceramide in the endoplasmic reticulum, which is then transported to the Golgi.[11] There, a series of glycosyltransferases add sugar moieties to produce the final Gb3 molecule.[11]

Gb3_Biosynthesis Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer LacCer Lactosylceramide (LacCer) GlcCer->LacCer Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 Enz1 Glucosylceramide Synthase (GCS) Enz2 β-1,4 Galactosyl- transferase 5 (β4Gal-T5) Enz3 Gb3 Synthase (A4GALT)

Caption: The enzymatic pathway for the biosynthesis of Globotriaosylceramide (Gb3) from Ceramide.

Experimental Protocols

This compound is primarily used as an internal standard for quantitative analysis of endogenous Gb3 isoforms by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Gb3 Quantification in Biological Fluids

The use of a stable isotope-labeled internal standard like Gb3-d3 is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

LCMS_Workflow start Biological Sample (e.g., Urine, Plasma) prep Sample Preparation: Spike with Gb3-d3 Internal Standard start->prep Step 1 analysis UHPLC-MS/MS Analysis prep->analysis Step 2 quant Quantification: Ratio of Endogenous Gb3 to Gb3-d3 Signal analysis->quant Step 3 end Reportable Gb3 Concentration quant->end Step 4

References

A Technical Guide to the Synthesis and Purification of Deuterated Globotriaosylceramide (d-Gb3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of deuterated globotriaosylceramide (d-Gb3), a critical tool for researchers in the field of glycosphingolipid metabolism, particularly in the context of Fabry disease. The methodologies detailed herein are compiled from established chemical and enzymatic approaches, offering a comprehensive resource for the production of high-purity, isotopically labeled Gb3 for use as an internal standard in mass spectrometry-based quantification and other advanced applications.

Introduction to Globotriaosylceramide and the Role of Deuteration

Globotriaosylceramide (Gb3), also known as CD77, is a glycosphingolipid found in the plasma membranes of various mammalian cells.[1] It consists of a ceramide lipid moiety linked to a trisaccharide head group (α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-Glc).[1] Gb3 plays a significant role in cellular processes and is notably the receptor for Shiga toxin.[1] Its accumulation in lysosomes due to a deficiency of the enzyme α-galactosidase A is the hallmark of Fabry disease, a rare X-linked genetic disorder.[2]

The use of deuterated Gb3 (d-Gb3) as an internal standard is crucial for the accurate quantification of endogenous Gb3 levels in biological samples, which is essential for the diagnosis and monitoring of Fabry disease.[2] Stable isotope-labeled standards, such as d-Gb3, exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response in mass spectrometry.[3] This allows for the correction of sample loss and analytical variability, leading to precise and reproducible quantification.[3]

Synthesis of Deuterated Globotriaosylceramide

The synthesis of d-Gb3 can be approached through chemical, enzymatic, or chemoenzymatic methods. The choice of strategy often depends on the desired location of the deuterium (B1214612) label (sphingoid backbone or fatty acid chain), the required isotopic purity, and the available starting materials.

Chemical Synthesis

Chemical synthesis offers a versatile approach to introduce deuterium at specific positions within the Gb3 molecule. A common strategy involves the acylation of a sphingosine (B13886) or lyso-Gb3 precursor with a deuterated fatty acid.[4][5]

Workflow for Chemical Synthesis of d-Gb3:

start Start: Commercially Available Deuterated Fatty Acid activation Activation of Deuterated Fatty Acid (e.g., conversion to acyl chloride or active ester) start->activation sphingosine Sphingosine or Lyso-Gb3 Precursor coupling N-Acylation Reaction (Coupling of activated fatty acid with sphingosine/lyso-Gb3) sphingosine->coupling activation->coupling protection Introduction of Protecting Groups (if necessary for the carbohydrate moiety) coupling->protection purification Purification of d-Gb3 coupling->purification glycosylation Stepwise Glycosylation (if starting from sphingosine) protection->glycosylation deprotection Removal of Protecting Groups glycosylation->deprotection deprotection->purification end End: Purified d-Gb3 purification->end

Caption: Chemical synthesis workflow for d-Gb3.

Experimental Protocol: N-Acylation with a Deuterated Fatty Acid

This protocol outlines a general procedure for the synthesis of d-Gb3 via the acylation of lyso-Gb3 with a commercially available deuterated fatty acid.

  • Activation of Deuterated Fatty Acid:

    • Dissolve the deuterated fatty acid (e.g., palmitic acid-d31) in a suitable aprotic solvent (e.g., dichloromethane, DCM).

    • Add an activating agent such as oxalyl chloride or a carbodiimide (B86325) (e.g., DCC or EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir the reaction at room temperature for 1-2 hours to form the activated fatty acid (acyl chloride or active ester).

  • N-Acylation Reaction:

    • Dissolve lyso-Gb3 in a suitable solvent mixture (e.g., DCM/DMF).

    • Add a base, such as triethylamine (B128534) or potassium carbonate, to the lyso-Gb3 solution.[5]

    • Slowly add the activated deuterated fatty acid solution to the lyso-Gb3 mixture.

    • Allow the reaction to proceed at room temperature for 24 hours.[5]

  • Reaction Quenching and Extraction:

    • Quench the reaction by adding a small amount of water or methanol.

    • Evaporate the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., chloroform (B151607) or ethyl acetate) and water.

    • Collect the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • The crude product is purified by column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to yield the pure d-Gb3.

Enzymatic and Chemoenzymatic Synthesis

Enzymatic approaches can offer high specificity and milder reaction conditions. Lipases can be used for the regioselective acylation of lysophospholipids and could be adapted for lyso-Gb3.[6][7] A chemoenzymatic strategy might involve the chemical synthesis of a deuterated precursor followed by enzymatic modification.[6]

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol is a conceptual adaptation for d-Gb3 based on methods for other deuterated lipids.[6]

  • Reaction Setup:

    • Dissolve lyso-Gb3 and an excess of the deuterated fatty acid in a suitable organic solvent (e.g., a mixture of hexane (B92381) and 2-propanol).

    • Add an immobilized lipase (B570770) (e.g., Novozym 435 or Lipozyme TLIM).[8]

    • The reaction may be performed in a low-water environment to favor esterification over hydrolysis.[6]

  • Incubation:

    • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 40-60°C) for 24-72 hours.

  • Enzyme Removal and Product Isolation:

    • Remove the immobilized enzyme by filtration.

    • Evaporate the solvent from the filtrate.

    • The crude product is then subjected to purification.

Purification of Deuterated Globotriaosylceramide

Purification is a critical step to ensure the high purity of d-Gb3 required for its use as an internal standard. A multi-step approach involving column chromatography and HPLC is typically employed.[9][10]

Column Chromatography

Initial purification of the crude product is often achieved using silica gel column chromatography.[10]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.

    • Equilibrate the column with the starting mobile phase.

  • Sample Loading and Elution:

    • Dissolve the crude d-Gb3 in a minimal amount of the starting mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a chloroform/methanol or hexane/isopropanol (B130326) gradient.[10]

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing d-Gb3.

  • Fraction Pooling:

    • Pool the fractions containing the pure product and evaporate the solvent.

High-Performance Liquid Chromatography (HPLC)

Final purification to achieve high purity (>99%) is typically performed by preparative HPLC.[9] To enhance detection and separation, Gb3 can be derivatized, for instance, by benzoylation.[9]

Experimental Protocol: Preparative HPLC of Perbenzoylated d-Gb3

  • Perbenzoylation:

    • Dissolve the d-Gb3 fraction from column chromatography in pyridine.

    • Add benzoic anhydride (B1165640) and a catalytic amount of DMAP.[9]

    • Heat the mixture (e.g., at 37°C for 16 hours) to achieve complete benzoylation of the hydroxyl groups.[10]

    • Work up the reaction to isolate the perbenzoylated d-Gb3.

  • HPLC Separation:

    • Dissolve the perbenzoylated d-Gb3 in the HPLC mobile phase.

    • Inject the sample onto a preparative silica gel or reversed-phase HPLC column.

    • Elute with an isocratic or gradient mobile phase (e.g., a gradient of isopropanol in hexane for a silica column).[9]

    • Monitor the elution using a UV detector (e.g., at 230 or 280 nm for the benzoyl groups).[9]

  • Debenzoylation:

    • Collect the peak corresponding to the perbenzoylated d-Gb3.

    • Remove the benzoyl groups by mild alkaline hydrolysis (e.g., with sodium methoxide (B1231860) in methanol) to recover the pure d-Gb3.[9]

Characterization and Quality Control

The final d-Gb3 product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to confirm the molecular weight and fragmentation pattern, which will be shifted according to the number of deuterium atoms incorporated.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the overall structure, while ²H NMR can be used to determine the position and extent of deuteration.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is used to determine the chemical purity.

Quantitative Data Summary

The following table summarizes typical quantitative data that should be targeted during the synthesis and purification of d-Gb3. Actual results will vary depending on the specific methods and reaction scales used.

ParameterTarget ValueMethod of Determination
Synthesis Yield > 30% (overall)Gravimetric analysis after purification
Chemical Purity > 98%HPLC-MS, HPLC-ELSD
Isotopic Purity > 98%Mass Spectrometry
Isotopic Enrichment > 95%Mass Spectrometry, NMR

Biological Context: Gb3 Signaling Pathways

Gb3 is not merely a storage product in Fabry disease but also an active signaling molecule. Understanding its signaling pathways is crucial for developing therapeutic strategies.

Gb3 Biosynthesis and Degradation Pathway:

Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase GlcCer->Ceramide β-Glucosidase LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase LacCer->GlcCer β-Galactosidase Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 Gb3 Synthase Lysosome Lysosome Gb3->Lysosome Lysosome->LacCer α-Galactosidase A (deficient in Fabry Disease) Degradation Degradation Products Lysosome->Degradation

Caption: Gb3 biosynthesis and degradation pathway.

Gb3-Mediated Signaling in B Cells:

In germinal center B cells, Gb3 plays a role in promoting humoral immune responses.[13] It binds to CD19, leading to the activation of B cell receptor (BCR) signaling.[13]

Gb3 Gb3 CD19_CD81 CD19-CD81 Complex Gb3->CD19_CD81 binds & disengages CD19 CD19 CD19_CD81->CD19 BCR B Cell Receptor (BCR) CD19->BCR translocates to Signaling BCR Signaling Cascade BCR->Signaling activates FOXO1 FOXO1 Degradation Signaling->FOXO1 Transition Dark Zone to Light Zone Transition FOXO1->Transition

Caption: Gb3-mediated signaling in B cells.

Gb3-Induced Endothelial Dysfunction:

In Fabry disease, Gb3 accumulation in endothelial cells leads to dysfunction, in part by affecting the KCa3.1 potassium channel.[14][15]

Gb3 Gb3 Accumulation ERK_AP1 Inhibition of ERK/AP-1 Pathway Gb3->ERK_AP1 REST Upregulation of REST Gb3->REST KCa3_1_deg Increased Lysosomal Degradation of KCa3.1 Gb3->KCa3_1_deg via clathrin-dependent endocytosis KCa3_1_exp Decreased KCa3.1 Expression ERK_AP1->KCa3_1_exp REST->KCa3_1_exp Endo_dys Endothelial Dysfunction KCa3_1_exp->Endo_dys KCa3_1_deg->Endo_dys

Caption: Gb3-induced endothelial dysfunction.

This guide provides a comprehensive framework for the synthesis and purification of deuterated globotriaosylceramide. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific applications. The availability of high-quality d-Gb3 will continue to be a cornerstone of research into Fabry disease and the broader field of sphingolipid biology.

References

Physical and chemical properties of C18 Globotriaosylceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and chemical properties of C18 Globotriaosylceramide-d3 (C18 Gb3-d3), a critical internal standard for the quantification of C18 globotriaosylceramide.[1][2][3] It is intended for researchers, scientists, and drug development professionals working in the field of sphingolipid metabolism and lysosomal storage disorders, particularly Fabry disease.

Core Properties and Specifications

This compound is a deuterated form of C18 globotriaosylceramide, an endogenous sphingolipid that accumulates in various tissues in individuals with Fabry disease, a lysosomal storage disorder resulting from a deficiency in the enzyme α-galactosidase A.[1][4][5][6] The isotopic labeling with three deuterium (B1214612) atoms (d3) on the N-octadecanoyl chain allows for its use as a stable isotope-labeled internal standard in mass spectrometry-based quantification methods.[1][7]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueReference
Synonyms N-ω-CD3-Octadecanoyl-ceramide Trihexoside, Galα1-4Galβ1-4Glcβ-Cer(d18:1/18:0) d3, Gb3(d18:1/18:0-d3)[1][2][3]
Molecular Formula C₅₄H₉₈D₃NO₁₈[1][3]
Formula Weight 1055.4 g/mol [1][3]
Physical State Solid[1][8]
Purity ≥99% deuterated forms (d1-d3)[1][2][3]
Solubility Soluble in Chloroform (B151607):Methanol (2:1) and DMSO.[1][3][9]
Storage -20°C[3]
Stability ≥ 4 years at -20°C[1][3]
Chemical Structure

The chemical structure of this compound consists of a ceramide backbone (d18:1 sphingosine (B13886) acylated with a C18:0 fatty acid) linked to a trisaccharide chain (galactose-α1,4-galactose-β1,4-glucose). The three deuterium atoms are located on the terminal methyl group of the N-octadecanoyl chain.

Biological Significance and Signaling Pathways

Globotriaosylceramide (Gb3) is not merely an inert storage product; it is a bioactive molecule implicated in several cellular signaling pathways. Its accumulation in Fabry disease disrupts cellular homeostasis and contributes to the pathophysiology of the disease.

Gb3 and the AKT/mTOR Signaling Pathway

The accumulation of Gb3 within lysosomes has been shown to inhibit the AKT/mTOR signaling pathway. This inhibition disrupts the regulation of autophagy, a critical cellular process for clearing damaged organelles and protein aggregates. The dysregulation of autophagy contributes to podocyte injury in Fabry nephropathy.[1]

Gb3_AKT_mTOR_Pathway Gb3 Gb3 Accumulation in Lysosome mTOR mTOR Gb3->mTOR inhibits AKT AKT AKT->mTOR activates Autophagy Autophagy Regulation mTOR->Autophagy inhibits PodocyteInjury Podocyte Injury Autophagy->PodocyteInjury leads to

Gb3-mediated inhibition of the AKT/mTOR pathway.
Lyso-Gb3 and the NOTCH Signaling Pathway

Lyso-Gb3, the deacylated form of Gb3, is another key player in Fabry disease pathogenesis. It can activate the NOTCH signaling pathway, leading to the transcription of target genes like HES1. This activation promotes pro-inflammatory and pro-fibrotic responses in podocytes, contributing to renal damage.[1][2][10]

LysoGb3_NOTCH_Pathway LysoGb3 Lyso-Gb3 NotchReceptor NOTCH Receptor LysoGb3->NotchReceptor activates NotchICD NOTCH Intracellular Domain (NICD) NotchReceptor->NotchICD releases CSL CSL NotchICD->CSL translocates to nucleus and binds HES1 HES1 Gene Transcription CSL->HES1 activates CellularResponse Inflammation & Fibrosis HES1->CellularResponse promotes

Activation of the NOTCH signaling pathway by Lyso-Gb3.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of endogenous Gb3 levels in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The quantification of Gb3 using a deuterated internal standard typically involves the following steps: sample preparation (including lipid extraction), chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with C18-Gb3-d3 Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (e.g., C18 or C4 column) Evaporation->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quantification Quantification (Ratio of Analyte to Internal Standard) MS->Quantification

General workflow for Gb3 quantification using C18-Gb3-d3.
Detailed Methodologies

A common method for extracting Gb3 from plasma or serum is a liquid-liquid extraction.

  • Sample Preparation : To 100 µL of plasma or serum, add a known amount of this compound solution in methanol.

  • Extraction : Add 2 volumes of chloroform and 1 volume of methanol. Vortex thoroughly.

  • Phase Separation : Add 1 volume of water and vortex again. Centrifuge to separate the aqueous and organic phases.

  • Collection : Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

For solid tissues, a homogenization step is required prior to extraction.

  • Homogenization : Homogenize a known weight of tissue in a suitable buffer.

  • Spiking : Add a known amount of this compound to the homogenate.

  • Extraction : Perform a Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system.

  • Phase Separation and Collection : Centrifuge to separate the phases and collect the lower organic layer.

  • Drying and Reconstitution : Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for analysis.

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Chromatography : A C18 or C4 reversed-phase column is commonly used for separation. The mobile phases typically consist of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. A gradient elution is employed to separate the different lipid species.[4][7]

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is generally used.

    • MRM Transitions : Specific precursor-to-product ion transitions are monitored for both the endogenous C18 Gb3 and the C18 Gb3-d3 internal standard. The transition for the analyte will have a mass-to-charge ratio (m/z) that is 3 Da lower than that of the deuterated standard. For example, a potential transition for Gb3 could be m/z 1137.3 > 264.3, while the corresponding internal standard transition would be monitored as well.[7]

    • Quantification : The concentration of endogenous C18 Gb3 is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of non-labeled C18 Gb3 and a fixed concentration of the internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of C18 globotriaosylceramide in biological samples. Its use as an internal standard in LC-MS/MS methods allows for the reliable monitoring of Gb3 levels in patients with Fabry disease, aiding in diagnosis, disease progression monitoring, and the evaluation of therapeutic efficacy. A thorough understanding of its properties and the experimental protocols for its use is crucial for researchers in this field.

References

The Lynchpin of Lysosomal Dysfunction: A Technical Guide to the Biological Significance of Globotriaosylceramide in Fabry Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabry disease, an X-linked lysosomal storage disorder, arises from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive and systemic accumulation of glycosphingolipids, predominantly globotriaosylceramide (Gb3), within the lysosomes of various cell types. Once considered an inert storage product, Gb3 is now recognized as a key pathogenic driver, initiating a complex cascade of cellular and molecular events that culminate in the multi-organ pathology characteristic of the disease. This technical guide provides an in-depth exploration of the biological significance of Gb3 in Fabry disease, detailing its role in cellular dysfunction, the activation of critical signaling pathways, and its utility as a clinical biomarker. Furthermore, this guide presents detailed experimental protocols for the quantification and study of Gb3, and summarizes key quantitative data to serve as a valuable resource for researchers and professionals in the field.

Introduction: The Central Role of Globotriaosylceramide (Gb3)

Fabry disease is fundamentally a disease of globotriaosylceramide (Gb3) accumulation. Caused by mutations in the GLA gene, the resulting deficiency in α-galactosidase A activity disrupts the normal catabolism of Gb3, a neutral glycosphingolipid. This leads to its progressive build-up in a wide range of cells and tissues, including vascular endothelial and smooth muscle cells, cardiomyocytes, renal podocytes and tubular cells, and neurons of the peripheral and central nervous systems.[1][2] This accumulation is not a passive process; rather, it actively triggers a cascade of cellular events that underpin the pathophysiology of Fabry disease.[3]

Pathophysiology of Gb3 Accumulation

The relentless accumulation of Gb3 within lysosomes initiates a series of detrimental cellular responses that contribute to the clinical manifestations of Fabry disease, which include renal failure, cardiovascular disease, and cerebrovascular events.[2]

Cellular Dysfunction

At the cellular level, Gb3 accumulation leads to:

  • Lysosomal Dysfunction: The engorgement of lysosomes with Gb3 impairs their normal function, including autophagy, the process of cellular recycling. This disruption in autophagy can lead to the accumulation of damaged organelles and proteins, further contributing to cellular stress.[3]

  • Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins, a consequence of cellular dysfunction, can trigger the unfolded protein response (UPR), a state of ER stress that can ultimately lead to apoptosis (cell death).[3]

  • Mitochondrial Dysfunction: Gb3 accumulation has been linked to impaired mitochondrial function, resulting in increased production of reactive oxygen species (ROS) and a state of oxidative stress. This oxidative stress can damage cellular components, including DNA, lipids, and proteins.[2]

Organ-Level Pathology

The cellular consequences of Gb3 accumulation manifest as organ-specific pathologies:

  • Kidney: In the kidneys, Gb3 accumulates in podocytes, distal tubules, and endothelial cells, leading to proteinuria, progressive renal insufficiency, and eventual end-stage renal disease.[2]

  • Heart: Cardiac manifestations include left ventricular hypertrophy, fibrosis, and arrhythmias, which are major causes of morbidity and mortality in Fabry patients.[1]

  • Vasculature: Gb3 deposition in vascular endothelial and smooth muscle cells contributes to endothelial dysfunction, impaired blood flow, and an increased risk of stroke and other thromboembolic events.[2]

Gb3 as a Signaling Molecule

Beyond its role as a storage product, Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), are now understood to function as signaling molecules that actively promote inflammation and fibrosis.

Pro-inflammatory Signaling

Gb3 and lyso-Gb3 can activate innate immune responses by interacting with Toll-like receptors (TLRs), particularly TLR4.[4][5] This interaction triggers downstream signaling cascades, including the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines and chemokines.[5]

Pro_inflammatory_Signaling Gb3 Gb3 / lyso-Gb3 TLR4 Toll-like Receptor 4 (TLR4) Gb3->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Promotes Transcription of

Gb3-mediated activation of pro-inflammatory signaling.
Pro-fibrotic Signaling

Gb3 accumulation is also a potent driver of fibrosis, the excessive deposition of extracellular matrix proteins that leads to tissue scarring and organ dysfunction. Key pro-fibrotic signaling pathways activated by Gb3 include:

  • Transforming Growth Factor-β (TGF-β) Signaling: Gb3 deposition is associated with increased expression and release of TGF-β, a master regulator of fibrosis.[4][5]

  • Notch Signaling: In podocytes, lyso-Gb3 has been shown to activate the Notch1 signaling pathway, which promotes fibrotic responses.[2]

Pro_fibrotic_Signaling cluster_podocyte Podocyte cluster_general General Cell Types lysoGb3 lyso-Gb3 Notch1 Notch1 Activation lysoGb3->Notch1 Fibrosis_Podocyte Fibrotic Response Notch1->Fibrosis_Podocyte Gb3 Gb3 Accumulation TGFb TGF-β Release Gb3->TGFb Fibrosis_General Fibrosis TGFb->Fibrosis_General

Pro-fibrotic signaling pathways activated by Gb3 and lyso-Gb3.

Gb3 and Lyso-Gb3 as Biomarkers

The measurement of Gb3 and, more significantly, lyso-Gb3 in plasma and urine serves as a crucial tool for the diagnosis, prognosis, and monitoring of therapeutic efficacy in Fabry disease.[6][7]

  • Diagnosis: Elevated levels of lyso-Gb3 are a hallmark of Fabry disease and can aid in the diagnosis, particularly in females who may have normal or near-normal α-Gal A enzyme activity.[6][7]

  • Prognosis and Disease Severity: While a direct correlation between Gb3 levels and disease severity is not always consistent, elevated lyso-Gb3 has been more strongly associated with the progression of renal, cardiac, and cerebrovascular complications.[8]

  • Therapeutic Monitoring: A reduction in plasma and urinary Gb3 and lyso-Gb3 levels is a key indicator of response to enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[8]

Quantitative Data on Gb3 and Lyso-Gb3 Levels

The following tables summarize representative quantitative data on Gb3 and lyso-Gb3 levels in Fabry disease patients and the impact of therapeutic interventions.

Table 1: Plasma and Urine Gb3 and Lyso-Gb3 Levels in Fabry Disease

BiomarkerSample TypeFabry Patients (Male)Fabry Patients (Female)Healthy ControlsReference
Gb3 PlasmaSignificantly elevatedElevated< 4 mg/L[2]
UrineSignificantly elevatedElevated< 10 µ g/mmol creatinine[2]
Lyso-Gb3 PlasmaStrikingly increasedModerately to significantly increased0.35 - 0.71 nmol/L[4]

Table 2: Effect of Therapies on Gb3 and Lyso-Gb3 Levels

TherapyBiomarkerEffectReference
Enzyme Replacement Therapy (ERT) Plasma Lyso-Gb3Rapid reduction in classic males; gradual reduction or stabilization in later-onset males and females.[4]
Substrate Reduction Therapy (SRT) - Venglustat Blood Gb341.7% reduction at 6 months; 77.5% reduction at 3 years.[2]
Substrate Reduction Therapy (SRT) - Lucerastat Blood Gb3Nearly 50% reduction.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Gb3 in Fabry disease.

Quantification of Gb3 in Tissues and Plasma by Tandem Mass Spectrometry

Gb3_Quantification_Workflow start Tissue Homogenization or Plasma Sample extraction Lipid Extraction (e.g., Folch method) start->extraction purification Solid-Phase Extraction (SPE) Purification extraction->purification derivatization Optional: Derivatization purification->derivatization lcms LC-MS/MS Analysis (UPLC-ESI-MS/MS) derivatization->lcms quantification Quantification using Internal Standards lcms->quantification end Data Analysis quantification->end

Workflow for Gb3 quantification by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Tissues: Homogenize frozen tissue samples in phosphate-buffered saline (PBS).

    • Plasma: Use EDTA-plasma samples directly.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a chloroform:methanol solvent system (e.g., Folch method) to isolate the lipid fraction.

  • Purification:

    • Further purify the lipid extract using solid-phase extraction (SPE) to remove interfering substances.

  • Mass Spectrometry Analysis:

    • Analyze the purified lipid extract using ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS).

    • Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of Gb3 isoforms.

  • Quantification:

    • Include a known amount of an internal standard (e.g., a non-naturally occurring Gb3 analog) in each sample prior to extraction to correct for variations in extraction efficiency and instrument response.

    • Generate a standard curve using known concentrations of purified Gb3 to quantify the amount in the samples.

In Vitro Modeling of Fabry Disease in Podocytes

Methodology:

  • Cell Culture:

    • Culture conditionally immortalized human or mouse podocyte cell lines.

    • Induce differentiation by changing the culture temperature to 37°C.

  • Induction of Fabry Disease Phenotype:

    • Utilize CRISPR/Cas9 technology to knock out the GLA gene in podocytes.

    • Alternatively, use shRNA to knockdown GLA expression.

  • Assessment of Gb3 Accumulation:

    • Confirm Gb3 accumulation in the genetically modified podocytes using immunofluorescence staining with an anti-Gb3 antibody or by LC-MS/MS analysis of cell lysates.

  • Evaluation of Cellular Dysfunction:

    • Autophagy: Monitor the levels of autophagy markers such as LC3-II and p62 by Western blotting.

    • mTOR Signaling: Assess the phosphorylation status of mTOR and its downstream targets by Western blotting.

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes.

In Vivo Studies using Alpha-Galactosidase A Knockout Mice

Methodology:

  • Animal Model:

    • Utilize alpha-galactosidase A knockout (GLA-KO) mice, which recapitulate the Gb3 accumulation seen in Fabry disease patients.

  • Experimental Interventions:

    • Administer potential therapeutic agents (e.g., ERT, SRT) to GLA-KO mice.

  • Assessment of Gb3 Levels:

    • Quantify Gb3 levels in various tissues (kidney, heart, liver) and plasma at the end of the study using LC-MS/MS as described in section 6.1.

  • Evaluation of Organ Pathology:

    • Renal Fibrosis: Perform histological staining (e.g., Masson's trichrome, Sirius Red) on kidney sections to assess the degree of fibrosis.

    • Cardiac Hypertrophy: Measure heart weight and wall thickness, and perform histological analysis of heart tissue.

  • Inflammation Assessment:

    • Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue homogenates using ELISA or qPCR.

Conclusion

Globotriaosylceramide is far more than a simple storage molecule in Fabry disease. Its accumulation is the central event that initiates a cascade of cellular and molecular derangements, leading to widespread inflammation, fibrosis, and ultimately, organ failure. A thorough understanding of the multifaceted biological significance of Gb3 is paramount for the development of novel and more effective therapeutic strategies for this debilitating disorder. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community dedicated to advancing our knowledge of Fabry disease and improving patient outcomes.

References

An In-depth Technical Guide to C18 Globotriaosylceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C18 Globotriaosylceramide-d3 (Gb3-d3), a critical internal standard for the quantification of its unlabeled counterpart, C18 Globotriaosylceramide (Gb3). Gb3 is a significant biomarker in the diagnosis and monitoring of Fabry disease and plays a role in various cellular signaling pathways. This document outlines the physicochemical properties, analytical methodologies, and biological relevance of Gb3, with a focus on providing practical information for laboratory applications.

Physicochemical Properties

This compound is a deuterated form of C18 Globotriaosylceramide, an endogenous glycosphingolipid. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but mass-shifted.

PropertyValueReference
Formal Name N-((2S,3R,E)-1-(((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxyoctadec-4-en-2-yl)octadecanamide-d3[1]
Synonyms N-ω-CD3-Octadecanoyl-ceramide Trihexoside, Galα1-4Galβ1-4Glcβ-Cer(d18:1/18:0) d3, Gb3(d18:1/18:0-d3)[1][2][3]
Molecular Formula C₅₄H₉₈D₃NO₁₈[1]
Formula Weight 1055.4[1]
Purity ≥99% deuterated forms (d1-d3)[1][3]
Formulation A solid[1]
Solubility Chloroform:Methanol (2:1), DMSO[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

A Certificate of Analysis for a specific batch provides the following quality control results:

TestResult
Mass Spec M+Cl: 1089.6
HPLC Purity 98.0 %
TLC Purity 98 %

Data from a representative Certificate of Analysis.[4]

Experimental Protocols

Quantification of Globotriaosylceramide in Plasma and Urine by Mass Spectrometry

This protocol provides a method for the quantification of total Gb3 in biological matrices using this compound as an internal standard.

1. Sample Preparation:

  • Liquid Extraction/Protein Precipitation: To purify Gb3 from plasma or urine, a combination of liquid extraction and protein precipitation is employed.[5]

  • Solid-Phase Extraction (SPE): Further purification of Gb3 is achieved using SPE.[5]

2. Mass Spectrometry Analysis:

  • Instrumentation: A liquid chromatography-quadrupole-time-of-flight (LC-Q-TOF) mass spectrometer or a system capable of flow-injection analysis electrospray mass spectrometry (ESI-MS) with multi-reaction-monitoring can be used.[5][6]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.[6]

  • MS Conditions (Example): [6]

    • Source Temperature: 500°C

    • Curtain Gas Flow: 30 L/min

    • Ion Spray Voltage: 5500 V

    • Declustering Potential: 100 V

    • Collision Energy: 66 V

  • Calibration: Calibration is performed using the standard addition method with a known concentration of the internal standard.[5]

3. Data Analysis:

  • The total concentration of Gb3 is calculated by monitoring the most abundant isoforms.[5]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma/Urine Plasma/Urine Liquid Extraction & Protein Precipitation Liquid Extraction & Protein Precipitation Plasma/Urine->Liquid Extraction & Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Liquid Extraction & Protein Precipitation->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Internal Standard (Gb3-d3) Internal Standard (Gb3-d3) Internal Standard (Gb3-d3)->LC-MS/MS Analysis Gb3 Concentration Gb3 Concentration Data Processing->Gb3 Concentration

Experimental workflow for Gb3 quantification.

Biological Significance and Signaling Pathways

Globotriaosylceramide is not merely a biomarker for Fabry disease; it is an active participant in crucial cellular signaling pathways, particularly in the context of immunology and endothelial function.

Role in Germinal Center B Cell Responses

Gb3 is essential for the production of high-affinity antibodies by germinal center (GC) B cells.[7] It functions by binding to CD19, which disrupts the interaction between CD19 and its chaperone CD81. This allows CD19 to translocate to the B cell receptor (BCR) complex, triggering a signaling cascade that leads to the degradation of the FOXO1 transcription factor. The reduction in FOXO1 facilitates the transition of GC B cells from the dark zone (proliferation and somatic hypermutation) to the light zone (selection).[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gb3 Gb3 CD19 CD19 Gb3->CD19 binds CD81 CD81 CD19->CD81 disengages from BCR BCR CD19->BCR translocates to FOXO1 FOXO1 BCR->FOXO1 triggers signaling for degradation Degradation Degradation FOXO1->Degradation G cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm Gb3_accumulation Gb3 Accumulation AKT_mTOR AKT/mTOR Pathway Gb3_accumulation->AKT_mTOR inhibits Autophagy Autophagy Dysregulation AKT_mTOR->Autophagy leads to Lyso_Gb3 Lyso-Gb3 NOTCH_pathway NOTCH Pathway Lyso_Gb3->NOTCH_pathway activates NFkB_pathway NF-κB Pathway Lyso_Gb3->NFkB_pathway activates Inflammation_Fibrosis Inflammation & Fibrosis NOTCH_pathway->Inflammation_Fibrosis NFkB_pathway->Inflammation_Fibrosis G Gb3_accumulation Gb3 Accumulation ERK_AP1 ERK/AP-1 Pathway Gb3_accumulation->ERK_AP1 inhibits Clathrin_endocytosis Clathrin-Dependent Endocytosis Gb3_accumulation->Clathrin_endocytosis promotes KCa31_expression KCa3.1 Expression ERK_AP1->KCa31_expression down-regulates Endothelial_dysfunction Endothelial Dysfunction KCa31_expression->Endothelial_dysfunction contributes to KCa31_degradation KCa3.1 Degradation Clathrin_endocytosis->KCa31_degradation leads to KCa31_degradation->Endothelial_dysfunction contributes to

References

Commercial Suppliers and Technical Guide for C18 Globotriaosylceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for C18 Globotriaosylceramide-d3 (C18 Gb3-d3), a critical internal standard for the quantification of C18 Globotriaosylceramide (C18 Gb3). This document details the technical specifications of the available products, outlines experimental protocols for its use in mass spectrometry, and illustrates the key signaling pathways in which Gb3 is implicated, particularly in the context of Fabry disease and as a receptor for Shiga toxin.

Commercial Supplier Analysis

This compound is a specialized isotopic labeling standard crucial for accurate quantification of its endogenous, non-labeled counterpart in complex biological matrices. The primary commercial source for this product is Cayman Chemical, with Matreya, LLC, now a part of Cayman Chemical, also having a history of its supply. Several chemical distributors also list this product, sourcing it from the primary manufacturer.

SupplierProduct NameCatalog NumberPurityMolecular FormulaFormula WeightAvailability
Cayman Chemical This compound (d18:1/18:0-d3)24626≥99% deuterated forms (d1-d3)C₅₄H₉₈D₃NO₁₈1055.4In Stock
Matreya, LLC (part of Cayman Chemical) N-C18:0-D3-Ceramide Trihexoside153798+% by TLCC₅₄H₉₈D₃NO₁₈1055.4See Cayman Chemical
Biomol This compound (d18:1/18:0-d3)Cay24626-500≥99% deuterated forms (d1-d3)C₅₄H₉₈D₃NO₁₈1055.4Distributor
Cambridge Bioscience C18 3'-sulfo Galactosylceramide-d3 (d18:1/18:0-d3)CAY24624-1 mg≥99% deuterated forms (d1-d3)C₄₂H₇₈D₃NO₁₁S811.17686Distributor
Labchem This compound (d18:1/18:0-d3)24626-500µgNot specifiedNot specifiedNot specifiedDistributor

Note: The product from Cambridge Bioscience is a sulfated form and not the direct this compound. Researchers should carefully verify the product specifications with the supplier before purchase.

Experimental Protocols: Quantification of C18 Globotriaosylceramide by LC-MS/MS using this compound Internal Standard

The following is a synthesized protocol based on methodologies reported in peer-reviewed literature for the quantification of Gb3 in biological samples.[1][2][3][4][5][6] This protocol is intended as a guide and should be optimized for specific instrumentation and sample types.

Materials and Reagents
Sample Preparation: Liquid-Liquid Extraction and Solid-Phase Extraction
  • Spiking of Internal Standard: To 100 µL of the biological sample (e.g., plasma), add a known amount of this compound solution in methanol. The concentration of the IS should be optimized based on the expected range of the endogenous analyte.

  • Liquid-Liquid Extraction: Add 1 mL of chloroform:methanol (2:1, v/v) to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Reconstitute the dried lipid extract in 1 mL of the initial mobile phase and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Elute the glycosphingolipids with 3 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.

    • Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18 Globotriaosylceramide (endogenous): The precursor ion will be the [M+H]⁺ adduct. The specific m/z will depend on the fatty acid chain length and saturation. For C18:0, the transition would be m/z 1052.8 -> 264.3.

      • This compound (IS): The precursor ion will be the [M+H]⁺ adduct (m/z 1055.8). The product ion will be the same as the endogenous analyte (m/z 264.3), corresponding to the sphingoid base fragment.

    • Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity for each transition.

Quantification

The concentration of endogenous C18 Globotriaosylceramide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of the non-labeled C18 Globotriaosylceramide and a fixed concentration of the this compound internal standard.

Signaling Pathways and Experimental Workflows

Globotriaosylceramide in Fabry Disease Pathogenesis

In Fabry disease, the deficiency of the lysosomal enzyme α-galactosidase A leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3).[7][8][9][10][11] This accumulation triggers a cascade of cellular events contributing to the pathology of the disease.

Fabry_Disease_Signaling Gb3_accum Gb3 Accumulation (Lysosomes) ROS Increased Reactive Oxygen Species (ROS) Gb3_accum->ROS lyso_Gb3 Increased lyso-Gb3 Gb3_accum->lyso_Gb3 Adhesion_mol Upregulation of Cell Adhesion Molecules ROS->Adhesion_mol Endo_dys Endothelial Dysfunction Adhesion_mol->Endo_dys SMC_prolif Smooth Muscle Cell Proliferation lyso_Gb3->SMC_prolif Vascular_remod Vascular Remodeling SMC_prolif->Vascular_remod

Caption: Gb3 accumulation in Fabry disease leads to oxidative stress and vascular dysfunction.

Shiga Toxin Signaling Pathway

Globotriaosylceramide serves as a cellular receptor for Shiga toxin, produced by certain strains of Escherichia coli.[12][13][14][15][16][17] The binding of the Shiga toxin B-subunit to Gb3 on the cell surface initiates a signaling cascade that results in cytoskeletal remodeling and facilitates the toxin's entry into the cell.

Shiga_Toxin_Signaling Shiga_toxin Shiga Toxin B-Subunit Gb3_receptor Gb3 Receptor (Lipid Raft) Shiga_toxin->Gb3_receptor Binding Src_kinase Src Family Kinase Activation Gb3_receptor->Src_kinase PI3K PI 3-Kinase Activation Src_kinase->PI3K Rho_kinase RHO-associated Kinase Activation PI3K->Rho_kinase Cytoskeleton_remodel Cytoskeletal Remodeling Rho_kinase->Cytoskeleton_remodel Toxin_internalization Toxin Internalization Cytoskeleton_remodel->Toxin_internalization

Caption: Shiga toxin binding to Gb3 initiates a signaling cascade for cellular entry.

General Experimental Workflow for Gb3 Quantification

The following diagram illustrates a typical workflow for the quantification of Globotriaosylceramide in biological samples using an internal standard.

Experimental_Workflow Sample_collection Biological Sample Collection IS_spiking Internal Standard Spiking (C18 Gb3-d3) Sample_collection->IS_spiking Extraction Lipid Extraction (LLE and/or SPE) IS_spiking->Extraction LC_MS_analysis LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_analysis Data_analysis Data Analysis (Peak Area Ratio) LC_MS_analysis->Data_analysis Quantification Quantification (Standard Curve) Data_analysis->Quantification

Caption: Workflow for Gb3 quantification using an internal standard and LC-MS/MS.

References

Technical Guide: Isotopic Purity of C18 Globotriaosylceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of C18 Globotriaosylceramide-d3 (C18 Gb3-d3), focusing on its isotopic purity, the methodologies for its assessment, and its critical role as an internal standard in quantitative bioanalysis.

Introduction to this compound

C18 Globotriaosylceramide (Gb3) is a glycosphingolipid that accumulates in individuals with Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency in the enzyme α-galactosidase A.[1][2][3] Consequently, the quantification of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in biological matrices like plasma and urine is crucial for the diagnosis and therapeutic monitoring of this disease.[2][4][5]

Accurate quantification of endogenous analytes by mass spectrometry (MS) necessitates the use of a stable isotope-labeled internal standard (SIL-IS). This compound (N-ω-CD3-Octadecanoyl-ceramide Trihexoside) is designed for this purpose.[6][7][8] It is chemically identical to the endogenous C18:0 isoform of Gb3 but is heavier due to the incorporation of three deuterium (B1214612) atoms on the N-octadecanoyl chain.[6][8] When spiked into a biological sample, the SIL-IS co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.[9]

The effectiveness of C18 Gb3-d3 as an internal standard is fundamentally dependent on its chemical and isotopic purity. High isotopic purity ensures a minimal contribution from the standard to the signal of the endogenous, unlabeled analyte, which is critical for accurate measurement, especially at low concentrations.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated standard is defined by the distribution of its different isotopic forms (isotopologues). For C18 Gb3-d3, the primary interest is in the abundance of the desired d3 species relative to the unlabeled (d0) and partially labeled (d1, d2) species. Commercially available C18 Gb3-d3 standards are typically characterized with high isotopic enrichment.

The data below is summarized from manufacturer specifications for a widely used C18 Gb3-d3 standard.[6][8]

IsotopologueDescriptionSpecificationFormula Weight
d0 Unlabeled C18 Globotriaosylceramide≤1%1052.4
d1-d3 Deuterated Forms (Combined)≥99%1055.4 (for d3)

Table 1: Isotopic Purity Specifications for this compound.

This high level of deuterium incorporation (≥99% deuterated forms) and low level of unlabeled impurity (≤1% d0) makes the standard suitable for sensitive analytical applications.[8]

Experimental Protocols

The determination of isotopic purity is performed using high-resolution mass spectrometry. The following outlines a typical experimental protocol for verifying the isotopic distribution of C18 Gb3-d3.

Sample Preparation (Standard Solution)
  • Stock Solution Preparation: A stock solution of C18 Gb3-d3 is prepared by dissolving the solid material in a suitable solvent. A common choice is a 2:1 mixture of chloroform (B151607) and methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).[6][8]

  • Working Solution: The stock solution is diluted with an appropriate solvent system, typically the initial mobile phase of the liquid chromatography (LC) method (e.g., methanol/water with formic acid and ammonium (B1175870) formate), to a final concentration suitable for MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The goal of this analysis is not necessarily chromatographic separation from other lipids but to introduce the sample into the mass spectrometer in a clean, reproducible manner and resolve the different isotopologues by their mass-to-charge ratio (m/z).

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C4 or C18) is often used for lipid analysis.[3]

  • Mobile Phase: A gradient of two solvents is typical.

    • Solvent A: Water with 0.1-0.2% formic acid and 1-2 mM ammonium formate.[3]

    • Solvent B: Methanol or acetonitrile/isopropanol with 0.1-0.2% formic acid and 1-2 mM ammonium formate.[3]

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is used to accurately measure the m/z of the different isotopologues.

  • Ionization: Positive ion Electrospray Ionization (ESI+).

  • Acquisition Mode: Full scan mode is used to capture the entire isotopic envelope of the molecule. The mass range should be set to include the expected m/z values for the d0 to d3 species of the [M+H]+ or [M+Na]+ adducts.

Data Analysis and Purity Calculation
  • Extract Ion Chromatograms (XICs): Generate XICs for the theoretical m/z of the protonated adducts [M+H]+ for each isotopologue:

    • d0 (C54H101NO18): ~1053.7 m/z

    • d1 (C54H100D1NO18): ~1054.7 m/z

    • d2 (C54H99D2NO18): ~1055.7 m/z

    • d3 (C54H98D3NO18): ~1056.7 m/z

  • Peak Integration: Integrate the area under the curve for each XIC peak.

  • Calculate Isotopic Distribution: The percentage of each isotopologue is calculated by dividing its individual peak area by the sum of all isotopologue peak areas.

    Percentage d_n = (Area_dn / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100

This process provides a quantitative summary of the isotopic purity, which can be compared against the manufacturer's specifications.

Visualized Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of the analytical processes and biological context for C18 Gb3.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard C18 Gb3-d3 (Solid) Stock Stock Solution Standard->Stock Solvent Solvent (e.g., Chloroform:Methanol) Solvent->Stock Working Working Solution for Injection Stock->Working LC UHPLC Infusion Working->LC MS High-Resolution MS (Full Scan, ESI+) LC->MS MassSpectrum Mass Spectrum (Isotopic Envelope) MS->MassSpectrum Integration Peak Integration (d0, d1, d2, d3) MassSpectrum->Integration Calculation Purity Calculation (% Distribution) Integration->Calculation

Caption: Workflow for determining the isotopic purity of C18 Gb3-d3.

Internal_Standard_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification BioSample Biological Sample (e.g., Plasma, Urine) IS Spike with C18 Gb3-d3 (IS) BioSample->IS Extraction Lipid Extraction (e.g., LLE or SPE) IS->Extraction FinalExtract Final Extract Extraction->FinalExtract LCMS LC-MS/MS (MRM Mode) FinalExtract->LCMS Monitor Monitor Transitions: - Endogenous Gb3 - C18 Gb3-d3 (IS) LCMS->Monitor Ratio Calculate Peak Area Ratio (Analyte / IS) Monitor->Ratio Concentration Determine Concentration of Endogenous Gb3 Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: Use of C18 Gb3-d3 as an internal standard for quantification.

Fabry_Disease_Pathway cluster_pathway Gb3 Metabolism cluster_fabry Fabry Disease Pathophysiology LacCer Lactosylceramide Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 A4GALT Enzyme α-Galactosidase A (α-GLA) Gb3->Enzyme Product Galactose + Lactosylceramide Enzyme->Product Deficiency Deficient or Absent α-GLA Enzyme Enzyme->Deficiency Blocked Accumulation Gb3 Accumulation in Lysosomes Deficiency->Accumulation

References

A Technical Guide to Globotriaosylceramide (Gb3) as a Biomarker in Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Biomarkers in Lysosomal Storage Disorders

Lysosomal Storage Disorders (LSDs) are a group of over 70 inherited metabolic diseases characterized by the malfunction of lysosomal enzymes, leading to the accumulation of undegraded substrates within lysosomes. This accumulation disrupts cellular function and results in progressive, multi-systemic pathology. Fabry disease is a prominent X-linked LSD resulting from the deficient activity of the lysosomal enzyme α-galactosidase A (α-Gal A).[1][2][3] This enzymatic defect leads to the systemic accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated derivative, globotriaosylsphingosine (lyso-Gb3), within the lysosomes of various cell types, including vascular endothelium, renal cells, and cardiomyocytes.[2][3][4][5] The quantification of these stored substrates serves as a critical biomarker strategy for the diagnosis, prognosis, and monitoring of therapeutic interventions for Fabry disease.

The Gb3 Metabolic Pathway

The clinical relevance of Gb3 as a biomarker is rooted in its metabolic pathway. Understanding the synthesis and degradation of this glycosphingolipid is fundamental to interpreting its role in disease.

2.1 Biosynthesis: Gb3 is synthesized from the precursor lactosylceramide (B164483) (LacCer). The synthesis is a multi-step process occurring in the Golgi apparatus.[6] The final step involves the enzyme α-1,4-galactosyltransferase (also known as Gb3 synthase), which adds a terminal galactose residue to LacCer to form Gb3.[7][8]

2.2 Catabolism: Under normal physiological conditions, Gb3 is transported to the lysosome for degradation. The enzyme α-galactosidase A hydrolyzes the terminal α-galactosyl moiety, converting Gb3 back into lactosylceramide, which can then be further catabolized or recycled.[6][8]

2.3 Pathophysiology in Fabry Disease: In Fabry disease, the genetic deficiency of α-galactosidase A interrupts this catabolic pathway.[3][6] The inability to cleave the terminal galactose leads to the progressive accumulation of Gb3 within lysosomes, driving the cellular dysfunction and clinical manifestations of the disease.[3][9]

Gb3_Metabolic_Pathway cluster_lysosome Catabolism (Lysosome) Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide Synthase Gb3_Golgi Gb3 LacCer->Gb3_Golgi Gb3 Synthase Gb3_Lysosome Accumulated Gb3 Gb3_Golgi->Gb3_Lysosome alpha_Gal_A α-Galactosidase A (Deficient in Fabry Disease) Gb3_Lysosome->alpha_Gal_A LacCer_Lysosome Lactosylceramide alpha_Gal_A->LacCer_Lysosome Degradation

Gb3 metabolic pathway highlighting the enzymatic defect in Fabry disease.

Gb3 and Lyso-Gb3 as Clinical Biomarkers

Both Gb3 and its deacylated form, lyso-Gb3, are utilized as biomarkers, though their clinical utility varies depending on the patient population and clinical question.

  • Globotriaosylceramide (Gb3): Elevated levels of Gb3 in urine and plasma are a hallmark of classic Fabry disease, particularly in hemizygous males.[10][11] Urinary Gb3 is considered a valuable tool for diagnosis and monitoring treatment efficacy.[12] However, Gb3 levels can be within the normal range in a significant portion of heterozygous females and in patients with later-onset or variant forms of the disease (e.g., N215S mutation), limiting its diagnostic sensitivity in these populations.[1][11] While urine Gb3 is often more informative than plasma Gb3 in heterozygotes, its overall performance is not ideal for all patients.[11]

  • Globotriaosylsphingosine (Lyso-Gb3): Lyso-Gb3 has emerged as a more sensitive and specific biomarker for Fabry disease.[2][13] It is formed by the deacylation of Gb3.[4][14] Plasma lyso-Gb3 is significantly increased in both male and female Fabry patients, including those with later-onset variants where total Gb3 may be less informative.[1][15] Its levels correlate better with disease severity and show a more dynamic response to enzyme replacement therapy (ERT), making it a preferred biomarker for both diagnosis and therapeutic monitoring.[1][16][17]

Quantitative Biomarker Data

The following tables summarize representative quantitative data for Gb3 and lyso-Gb3 in Fabry disease patients compared to healthy controls. These values highlight the significant elevations that form the basis of their use as biomarkers.

Table 1: Urinary Globotriaosylceramide (Gb3) Levels

Patient Group Mean Urinary Gb3 (μg/mg creatinine) ± SD
Classic Fabry Males (n=8) 1.56 ± 1.05
Later-Onset Fabry Males (n=16) 0.81 ± 1.11
Fabry Females (n=61) 0.23 ± 0.24
Healthy Controls (n=59) 0.03 ± 0.03

(Data sourced from a 2021 study analyzing urinary Gb3 by LC-MS/MS.[18])

Table 2: Plasma Globotriaosylceramide (Gb3) Levels

Patient Group Plasma Gb3 Concentration
Fabry Patients (Male & Female) Significantly Increased
Healthy Controls < 4.0 mg/L

(Data sourced from a mass spectrometry-based assay validation.[10])

Table 3: Plasma Globotriaosylsphingosine (Lyso-Gb3) Levels

Patient Group Mean Plasma Lyso-Gb3 (pmol/mL) ± SD
Classic Fabry Hemizygotes (n=10) 94.4 ± 25.8
Classic Fabry Heterozygotes (n=10) 9.6 ± 5.8
Healthy Controls (n=20) 0.4 ± 0.1

(Data sourced from a UPLC-ESI-MS/MS method development study.[19])

Methodologies for Gb3 Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of Gb3 and its isoforms in biological matrices.[4][10][20]

5.1 Detailed Experimental Protocol: Gb3 Quantification in Plasma/Urine by LC-MS/MS

This protocol synthesizes common steps from validated methods.[4][10][21][22]

  • Standard Preparation:

    • Prepare a stock solution of purified Gb3 standard of known concentration.

    • Prepare a stock solution of a non-endogenous internal standard (IS), such as C17:0-Gb3, for accurate quantification.[10][21]

    • Generate a calibration curve by spiking a blank matrix (control plasma or urine) with varying concentrations of the Gb3 standard and a fixed concentration of the IS.

  • Sample Preparation:

    • Thaw patient plasma or urine samples on ice.

    • To a small volume of sample (e.g., 25-100 µL), add the IS solution.

    • Perform glycolipid extraction. A common method is liquid-liquid extraction using a solvent mixture such as chloroform/methanol (B129727)/water (e.g., in a 2:1:0.3 ratio).[4][22] Alternatively, solid-phase extraction (SPE) can be used for purification.[10]

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system coupled to a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[20][23]

    • Chromatographic Separation:

      • Column: Employ a reverse-phase column suitable for lipid analysis, such as a C4 or Phenyl-Hexyl column.[4][20]

      • Mobile Phase: Use a gradient elution with two mobile phases, typically water with an additive (e.g., ammonium (B1175870) formate, formic acid) as Mobile Phase A and an organic solvent like methanol with a similar additive as Mobile Phase B.[4][22]

      • Gradient: Program a gradient to effectively separate Gb3 isoforms from other matrix components.

    • Mass Spectrometric Detection:

      • Ionization: Operate the ESI source in positive ion mode.

      • Detection Mode: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[4][10]

      • Transitions: Monitor specific precursor-to-product ion transitions for the most abundant Gb3 isoforms (e.g., C16:0, C22:0, C24:1) and the internal standard. For example, a transition for a Gb3 isoform might be m/z 1137.3 > 264.3.[4][20]

  • Data Analysis:

    • Integrate the peak areas for each Gb3 isoform and the internal standard.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Determine the concentration of each isoform in the sample by interpolating from the calibration curve.

    • Sum the concentrations of the individual isoforms to report the total Gb3 concentration.[10] For urine samples, normalize the final concentration to urinary creatinine (B1669602) to account for variations in urine dilution.[18][21]

5.2 Experimental Workflow Diagram

Gb3_Quantification_Workflow SampleCollection 1. Sample Collection (Plasma or Urine) AddIS 2. Add Internal Standard (e.g., C17:0-Gb3) SampleCollection->AddIS Extraction 3. Glycolipid Extraction (LLE or SPE) AddIS->Extraction DryReconstitute 4. Dry & Reconstitute Extraction->DryReconstitute LCMS 5. LC-MS/MS Analysis (Gradient Separation, MRM Detection) DryReconstitute->LCMS DataProcessing 6. Data Processing (Peak Integration, Ratio Calculation) LCMS->DataProcessing Quantification 7. Quantification (Calibration Curve Interpolation) DataProcessing->Quantification Reporting 8. Final Report (Total Gb3, Normalized to Creatinine) Quantification->Reporting

Workflow for the quantification of Gb3 in clinical samples by LC-MS/MS.

Conclusion and Future Directions

Globotriaosylceramide and its derivative lyso-Gb3 are indispensable biomarkers in the management of Fabry disease. They are direct indicators of the metabolic defect and provide crucial information for diagnosis and therapeutic assessment.

  • Gb3 remains a foundational biomarker, particularly in urine, for diagnosing classic Fabry disease and is useful for monitoring therapy.[10][12]

  • Lyso-Gb3 has demonstrated superior sensitivity and specificity, especially in diagnostically challenging cases such as heterozygous females and patients with late-onset phenotypes, establishing it as the preferred biomarker for both diagnosis and monitoring treatment response.[2][13][16][24]

The continued refinement of analytical methodologies, predominantly LC-MS/MS, ensures the high-quality data required for clinical decision-making.[23] Future research will likely focus on discovering novel, related biomarkers to further stratify patient risk and personalize therapeutic strategies, as well as extending the application of these biomarker principles to other glycosphingolipid storage disorders.

References

In-Depth Technical Guide: C18 Globotriaosylceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C18 Globotriaosylceramide-d3 (C18 Gb3-d3), a deuterated internal standard crucial for the accurate quantification of C18 Globotriaosylceramide (C18 Gb3). C18 Gb3 is a significant biomarker in the diagnosis and therapeutic monitoring of Fabry disease, a rare X-linked lysosomal storage disorder. This document details its chemical properties, biological significance, and analytical methodologies.

Core Data Presentation

The quantitative data for this compound are summarized below, providing a clear reference for researchers.

PropertyValueReference
Chemical Formula C₅₄H₉₈D₃NO₁₈[1]
Formula Weight 1055.4 g/mol [1]
Monoisotopic Mass 1054.720458767 DaCalculated from constituent isotope masses
Synonyms N-ω-CD₃-Octadecanoyl-ceramide Trihexoside, Galα1-4Galβ1-4Glcβ-Cer(d18:1/18:0) d3, Gb3(d18:1/18:0-d3)[1]
Purity ≥99% deuterated forms (d₁-d₃)[1]
Formulation Solid[1]
Solubility Chloroform:Methanol (2:1), DMSO[1]
Storage Temperature -20°C[1]

Biological Significance and Signaling Pathways

Globotriaosylceramide (Gb3) is a neutral glycosphingolipid that functions as a key component of the cell membrane. Its accumulation is the primary molecular event in Fabry disease, resulting from a deficiency of the lysosomal enzyme α-galactosidase A.[2][3] This accumulation disrupts cellular signaling pathways, leading to the multi-organ pathology characteristic of the disease.[3]

Gb3 is also recognized as the B-cell differentiation antigen CD77 and serves as a receptor for Shiga toxins, produced by enterohemorrhagic Escherichia coli.[2][4] The binding of Shiga toxin to Gb3 initiates a signaling cascade that can lead to apoptosis.[4]

Furthermore, in the context of Fabry disease, the accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), can inhibit the AKT and mTOR pathways, leading to dysregulation of autophagy.[5] Lyso-Gb3 can also activate the NOTCH and NF-κB signaling pathways, promoting inflammation and fibrosis.[5]

Gb3_Signaling_Pathways Gb3 Gb3 Accumulation (Fabry Disease) Lyso_Gb3 Lyso-Gb3 Gb3->Lyso_Gb3 leads to AKT_mTOR AKT/mTOR Pathway Gb3->AKT_mTOR inhibits Shiga_Toxin Shiga Toxin Shiga_Toxin->Gb3 binds Caspase_Mito Caspase and Mitochondria Dependent Pathway Shiga_Toxin->Caspase_Mito triggers Anti_Gb3_mAb Anti-Gb3/CD77 mAb Anti_Gb3_mAb->Gb3 binds Caspase_Indep Caspase-Independent Pathway Anti_Gb3_mAb->Caspase_Indep triggers NOTCH NOTCH Pathway Lyso_Gb3->NOTCH NFkB NF-κB Pathway Lyso_Gb3->NFkB Autophagy Autophagy Dysregulation AKT_mTOR->Autophagy regulates Fibrosis Fibrosis NOTCH->Fibrosis Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspase_Mito->Apoptosis Caspase_Indep->Apoptosis Gb3_Quantification_Workflow Sample_Collection Sample Collection (Plasma, Urine, Tissue) Internal_Standard Addition of Internal Standard (C18 Gb3-d3) Sample_Collection->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction LC_Separation LC Separation (e.g., C4 or C18 column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Solubility of C18 Globotriaosylceramide-d3 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of C18 Globotriaosylceramide-d3 (Gb3-d3), a critical internal standard for the quantification of C18 globotriaosylceramide in various research and clinical applications, particularly in the study of Fabry disease. Understanding its solubility is paramount for accurate sample preparation, analytical method development, and interpretation of experimental results.

Core Data Presentation: Quantitative Solubility

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, data from analytical methodologies provide key insights into its solubility limits in solvents commonly used for non-polar to moderately polar compounds. The following table summarizes the available quantitative and qualitative solubility information for C18 Globotriaosylceramide and its deuterated analog.

Organic Solvent/MixtureConcentration AchievedType of DataSource
Dimethyl Sulfoxide (DMSO)1 mg/mLQuantitative[1]
Chloroform (B151607):Methanol (80:20, v/v)1 mg/mL (1000 mg/L)Quantitative[2]
Chloroform:Methanol (2:1, v/v)SolubleQualitative[3]
Methanol (warmed)SolubleQualitative
Chloroform:Methanol:Water (4:3:1, v/v/v)Soluble (for Lyso-Gb3)Qualitative[4]

Experimental Protocols

Accurate preparation of this compound solutions is crucial for its use as an internal standard and in other experimental settings. Below are detailed methodologies derived from established analytical protocols.

Preparation of a 1 mg/mL Stock Solution in Dimethyl Sulfoxide (DMSO)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution to create working standards and quality control samples for LC-MS/MS analysis.[1]

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous or LC-MS grade

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed solid to an appropriate-sized volumetric flask.

  • Add a portion of DMSO to the flask, ensuring not to exceed approximately 70-80% of the final desired volume.

  • Cap the flask and vortex thoroughly to facilitate dissolution. Gentle heating or sonication may be applied to aid in dissolving the solid.

  • Once the solid is completely dissolved, add DMSO to the final volume mark on the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

  • Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption and degradation.[1] A Cayman Chemical datasheet suggests that the solid compound is stable for at least 4 years at -20°C.[3]

Preparation of a 1 mg/mL Stock Solution in Chloroform:Methanol (80:20)

This method is also widely used for preparing standards for lipidomic analyses.[2]

Materials:

  • This compound (solid)

  • Chloroform, HPLC or LC-MS grade

  • Methanol, HPLC or LC-MS grade

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare the 80:20 (v/v) chloroform:methanol solvent mixture by combining 80 mL of chloroform with 20 mL of methanol.

  • Weigh the required mass of this compound.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the 80:20 chloroform:methanol solvent to the flask.

  • Vortex the mixture until the solid is fully dissolved.

  • Bring the solution to the final volume with the chloroform:methanol mixture.

  • Mix thoroughly by inversion.

  • Store the resulting stock solution at -20°C.

Reconstitution of Dried Lipid Extracts

In many experimental workflows, particularly in lipidomics, lipids are extracted from biological matrices and dried. The following is a general procedure for reconstituting these extracts for analysis.

Materials:

  • Dried lipid extract containing this compound

  • Chloroform:Methanol (2:1, v/v)

  • Vortex mixer

  • Nitrogen gas stream (optional, for drying)

Procedure:

  • If the lipid extract is not already dried, evaporate the solvent under a gentle stream of nitrogen gas.

  • To the dried lipid residue, add a defined volume of 2:1 chloroform:methanol.

  • Vortex the tube vigorously to ensure complete resuspension of the lipids.

  • The reconstituted sample is now ready for further dilution or direct analysis.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_workflow Workflow for this compound Stock Solution Preparation weigh Weighing Accurately weigh solid this compound. transfer Transfer Transfer solid to a volumetric flask. weigh->transfer add_solvent Add Solvent Add a portion of the chosen organic solvent (e.g., DMSO or Chloroform:Methanol). transfer->add_solvent dissolve Dissolution Vortex, with optional gentle heating or sonication, until fully dissolved. add_solvent->dissolve final_volume Final Volume Adjustment Add solvent to the final volume mark. dissolve->final_volume mix Homogenization Invert the flask to ensure a homogenous solution. final_volume->mix store Storage Store the stock solution at -20°C. mix->store

Caption: Preparation of this compound Stock Solution.

References

Methodological & Application

Application Note: Quantitative Analysis of C18 Globotriaosylceramide in Biological Matrices using C18 Globotriaosylceramide-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Globotriaosylceramide (Gb3) is a neutral glycosphingolipid that serves as a critical biomarker for Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2][3][4] This deficiency leads to the accumulation of Gb3 in various tissues and fluids, including plasma, urine, and kidney, contributing to the pathophysiology of the disease.[1][2][3][4][5][6] Accurate and precise quantification of Gb3 is essential for the diagnosis, monitoring of disease progression, and evaluation of therapeutic efficacy, such as enzyme replacement therapy (ERT).[2][5][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of Gb3.[1][5] The use of a stable isotope-labeled internal standard is crucial for reliable quantification to compensate for variations in sample preparation and matrix effects.[7] C18 Globotriaosylceramide-d3 (C18 Gb3-d3) is an ideal internal standard for the quantification of endogenous C18 Globotriaosylceramide due to its similar chemical and physical properties.[7][8]

This application note provides a detailed protocol for the extraction and quantification of C18 Gb3 in plasma and tissue homogenates using C18 Gb3-d3 as an internal standard with LC-MS/MS.

Principle of Internal Standardization in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as C18 Gb3-d3, is a cornerstone of robust quantitative LC-MS/MS assays. The internal standard is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because the internal standard is structurally almost identical to the analyte of interest (C18 Gb3), it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, variability introduced during the analytical workflow can be normalized, leading to more accurate and precise quantification.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with C18 Gb3-d3 (IS) BiologicalSample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for Gb3 quantification using an internal standard.
Simplified Signaling Pathway in Fabry Disease

In Fabry disease, the deficiency of α-galactosidase A leads to the accumulation of its primary substrate, Gb3, within the lysosomes of various cell types. This accumulation is the central event in the pathophysiology of the disease, triggering a cascade of downstream cellular events that contribute to tissue damage and organ dysfunction.

cluster_lysosome Lysosome cluster_fabry Fabry Disease Pathophysiology Gb3 Globotriaosylceramide (Gb3) alpha_Gal_A α-Galactosidase A (α-Gal A) Gb3->alpha_Gal_A Hydrolysis Deficient_alpha_Gal_A Deficient or Absent α-Gal A Ceramide_dihexoside Ceramide Dihexoside alpha_Gal_A->Ceramide_dihexoside Gb3_Accumulation Gb3 Accumulation Deficient_alpha_Gal_A->Gb3_Accumulation Cellular_Dysfunction Cellular Dysfunction Gb3_Accumulation->Cellular_Dysfunction Tissue_Damage Tissue Damage & Organ Failure Cellular_Dysfunction->Tissue_Damage

Caption: Simplified pathway of Gb3 metabolism and its disruption in Fabry disease.

Experimental Protocols

Materials and Reagents
  • C18 Globotriaosylceramide (Analyte)

  • This compound (Internal Standard)[8]

  • Biological Matrix (e.g., Human Plasma, Tissue Homogenate)

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid

  • Ammonium (B1175870) Formate (B1220265)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Sample Preparation: Plasma
  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Spike with Internal Standard: To 100 µL of plasma, add a specific amount (e.g., 200 pmol) of C18 Gb3-d3 internal standard solution.[6]

  • Protein Precipitation: Add 750 µL of a 2:1 (v/v) mixture of methanol/chloroform.[6] Vortex for 1 minute to precipitate proteins.

  • Lipid Extraction: Incubate the mixture overnight at 48°C to facilitate lipid extraction.[6]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Sample Preparation: Tissue
  • Homogenization: Homogenize a known weight of the tissue sample in water.

  • Spike with Internal Standard: To a specific volume of the tissue homogenate (e.g., 100 µL), add the C18 Gb3-d3 internal standard.[6]

  • Lipid Extraction: Follow the same protein precipitation and lipid extraction steps as described for plasma (steps 3-8).

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C4 or C18 reversed-phase column is commonly used.[1]

  • Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.[1]

  • Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.[1]

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically employed to separate the analytes.[1]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[1]

  • Column Temperature: Maintained at 40°C.[1]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The specific MRM transitions for C18 Gb3 and C18 Gb3-d3 should be optimized on the specific mass spectrometer being used. An example transition for a common Gb3 isoform is provided below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C18 Gb31137.3264.3
C18 Gb3-d31140.3264.3

Note: The exact m/z values may vary slightly depending on the specific adduct ion being monitored (e.g., [M+H]+, [M+Na]+).

Data Presentation

The following tables summarize typical quantitative performance data for LC-MS/MS methods for Gb3 analysis.

Table 1: Method Validation Parameters for Gb3 Quantification

ParameterResult
Linearity Range (Plasma)0.54 - 50 mg/L
Linearity Range (Urine)0.07 - 7 mg/L
Lower Limit of Quantification (LLOQ) - Plasma0.54 mg/L[9]
Lower Limit of Quantification (LLOQ) - Urine0.07 mg/L[9]
Intra-assay Precision (CV%)< 12%
Inter-assay Precision (CV%)< 12%
Accuracy (Bias %)< 8%

Data compiled from representative LC-MS/MS methods for Gb3 analysis.[9][10]

Table 2: Representative Gb3 Concentrations in Human Plasma

PopulationMean Gb3 Concentration (µg/mL)
Healthy Individuals0.9 ± 0.4
Male Fabry Patients12.6 ± 3.7
Female Fabry Patients1.1 ± 0.7

Data adapted from studies quantifying Gb3 in Fabry disease patients and healthy controls.[11]

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of C18 Globotriaosylceramide in biological matrices. This methodology is well-suited for clinical research and drug development applications, particularly for the diagnosis and therapeutic monitoring of Fabry disease. The detailed protocols and performance characteristics presented in this application note can serve as a valuable resource for researchers and scientists in the field.

cluster_process Analytical Process cluster_output MS Detector Output Analyte Analyte (C18 Gb3) Extraction Extraction Variability Analyte->Extraction Ionization Ionization Suppression/Enhancement Analyte->Ionization IS Internal Standard (C18 Gb3-d3) IS->Extraction IS->Ionization SampleMatrix Sample Matrix (e.g., Plasma) SampleMatrix->Ionization AnalyteSignal Analyte Signal Extraction->AnalyteSignal IS_Signal IS Signal Extraction->IS_Signal Ionization->AnalyteSignal Ionization->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) = Accurate Quantification AnalyteSignal->Ratio IS_Signal->Ratio

Caption: Logical relationship of using an internal standard to correct for matrix effects and variability.

References

Application Note: Quantification of Globotriaosylceramide (Gb3) in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Globotriaosylceramide (Gb3), a glycosphingolipid, is a critical biomarker for Fabry disease, an X-linked lysosomal storage disorder resulting from a deficiency of the α-galactosidase A enzyme. This deficiency leads to the accumulation of Gb3 in various tissues and fluids, including plasma.[1][2][3][4] Accurate and precise quantification of Gb3 in plasma is essential for the diagnosis, monitoring of disease progression, and evaluation of therapeutic efficacy, such as enzyme replacement therapy.[2][3][4] This application note details a robust and sensitive method for the quantification of total Gb3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled (deuterated) internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[5]

Principle of the Method

This method involves the extraction of Gb3 from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. A deuterated Gb3 internal standard is added at the beginning of the sample preparation process to allow for accurate quantification. The quantification is based on the ratio of the analyte peak area to the internal standard peak area in multiple reaction monitoring (MRM) mode.

Materials and Reagents

  • Analytes and Internal Standards:

    • Globotriaosylceramide (Gb3) standard (e.g., porcine Gb3)

    • Deuterated Globotriaosylceramide (d-Gb3) internal standard (e.g., N-stearoyl-d35-globotriaosylceramide)

  • Solvents and Chemicals:

  • Consumables:

    • Human plasma (EDTA)

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

    • Solid Phase Extraction (SPE) C18 cartridges

Experimental Protocol

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Gb3 and d-Gb3 in chloroform:methanol (2:1, v/v).

  • Working Standard Solutions: Serially dilute the Gb3 stock solution with methanol to prepare a series of calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the d-Gb3 stock solution with methanol.

Sample Preparation
  • Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge to separate the plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the d-Gb3 internal standard working solution.

  • Lipid Extraction (Liquid-Liquid Extraction):

    • Add 500 µL of chloroform:methanol (2:1, v/v).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the lower organic layer to a new tube.

  • Solid Phase Extraction (SPE) Cleanup: [3][4][6]

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the Gb3 with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate[7][8]

    • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate[7][8]

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 80% B

      • 1-8 min: 80-100% B

      • 8-10 min: 100% B

      • 10.1-12 min: 80% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the most abundant Gb3 isoforms and the deuterated internal standard. An example for a common isoform is C24:0-Gb3: m/z 1136.8 -> 264.3.[7][8] The transition for the deuterated standard will be shifted accordingly.

Data Presentation

Quantitative Data Summary
ParameterResultReference
Limit of Detection (LOD) 0.01 - 0.04 mg/L[2][9]
Limit of Quantification (LOQ) 0.13 - 0.54 mg/L[3][9]
Linearity Up to 50 mg/L[9]
Intra-assay Precision (CV%) < 12%[3]
Inter-assay Precision (CV%) < 12%[3]
Recovery > 90%[7]
Gb3 Concentrations in Human Plasma
PopulationGb3 Concentration (mg/L)Reference
Healthy Controls < 4 mg/L[3][4]
Fabry Disease Patients (Male) Significantly increased[1][3]
Fabry Disease Patients (Female) May be elevated[1][3]

Workflow Diagram

Gb3_Quantification_Workflow plasma Human Plasma Sample (50 µL) is_spike Spike with Deuterated Gb3 Internal Standard plasma->is_spike l_l_extraction Liquid-Liquid Extraction (Chloroform:Methanol) is_spike->l_l_extraction spe_cleanup Solid Phase Extraction (C18 Cleanup) l_l_extraction->spe_cleanup evap_recon Evaporation and Reconstitution spe_cleanup->evap_recon lcms_analysis LC-MS/MS Analysis (MRM Mode) evap_recon->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing report Final Report data_processing->report

Caption: Experimental workflow for Gb3 quantification in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of Gb3 in human plasma. The incorporation of a deuterated internal standard ensures high accuracy, making this method suitable for clinical research applications, including the monitoring of Fabry disease patients undergoing therapy.

References

Application Notes and Protocols: C18 Globotriaosylceramide-d3 for Monitoring Fabry Disease Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in multi-organ dysfunction.[1][2] Monitoring the levels of these biomarkers is crucial for diagnosing Fabry disease and assessing the efficacy of treatments such as enzyme replacement therapy (ERT).[3] C18 Globotriaosylceramide-d3 (C18 Gb3-d3) is a stable, isotopically labeled internal standard used for the accurate quantification of endogenous C18 Gb3 by mass spectrometry. This document provides detailed application notes and protocols for the use of C18 Gb3-d3 in monitoring Fabry disease treatment.

Biomarker Significance

Gb3 is a key biomarker in Fabry disease, with elevated levels found in the plasma and urine of affected individuals.[3] While plasma and urinary Gb3 levels are significantly increased in male and female patients with Fabry disease, monitoring the response to ERT can be complex.[3] Several studies have shown a decrease in plasma and urinary Gb3 levels following ERT, indicating a positive therapeutic response.[4][5] However, the reduction in Gb3 levels may not always directly correlate with clinical improvement in all patients. Lyso-Gb3 has emerged as another critical biomarker, with some studies suggesting it may be a more sensitive indicator of disease severity and response to treatment.[6]

Data Presentation

The following tables summarize quantitative data on Gb3 and lyso-Gb3 levels in healthy individuals and Fabry disease patients, both untreated and undergoing ERT.

Table 1: Plasma Lyso-Gb3 Concentrations in Fabry Disease Patients

Patient GroupMean Lyso-Gb3 Concentration (nmol/L)
Untreated Males170
Treated Males40.2
Untreated Females9.7
Treated Females7.5

Data sourced from a study on LC-MS/MS analysis of plasma lyso-Gb3.[6]

Table 2: Urinary Gb3 Concentrations

Patient GroupUrinary Gb3 Range/Value
Healthy Controls18–90 nmol/24 hours
Treated Classic Fabry Males (Antibody Negative)19–387 nmol/24 hours
Treated Classic Fabry Males (Antibody Positive)216–4547 nmol/24 hours
Treated Classic Fabry FemalesMean depicted with 95% confidence interval in source

Data sourced from a study on the long-term effect of antibodies against infused α-galactosidase A.[4]

Experimental Protocols

Protocol for Quantification of Gb3 in Human Plasma and Urine using LC-MS/MS with this compound Internal Standard

This protocol provides a general methodology for the quantification of Gb3. Specific parameters may require optimization based on the instrumentation and reagents used.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Human plasma (EDTA) or urine samples

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation

  • Plasma:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add a known concentration of this compound internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold methanol. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Proceed with solid-phase extraction for further purification if necessary.[3] Condition the SPE cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent, and elute with a high percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • Urine:

    • Centrifuge urine samples to remove particulate matter.

    • To 500 µL of urine supernatant, add the this compound internal standard.

    • Proceed with solid-phase extraction as described for plasma.[3]

    • Evaporate the eluate and reconstitute for analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes. The exact gradient should be optimized to ensure good separation of Gb3 from other sample components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Endogenous C18 Gb3: Monitor the transition of the precursor ion to a specific product ion. The exact m/z values will depend on the adduct ion formed (e.g., [M+H]+).

      • C18 Gb3-d3 (Internal Standard): Monitor the corresponding transition for the deuterated standard.

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition to maximize signal intensity.

4. Data Analysis

  • Integrate the peak areas for both the endogenous C18 Gb3 and the C18 Gb3-d3 internal standard.

  • Calculate the ratio of the endogenous Gb3 peak area to the internal standard peak area.

  • Quantify the concentration of C18 Gb3 in the sample using a calibration curve prepared with known concentrations of a C18 Gb3 standard and a fixed concentration of the internal standard.

Visualizations

Signaling Pathways and Experimental Workflow

Fabry_Disease_Pathophysiology cluster_Lysosome Lysosome cluster_Cellular_Effects Cellular Effects cluster_Organ_Damage Organ Damage Gb3 Globotriaosylceramide (Gb3) Accumulation mTOR_inhibition mTOR Signaling Inhibition Gb3->mTOR_inhibition KCa31_downregulation KCa3.1 Channel Downregulation Gb3->KCa31_downregulation via Clathrin-dependent lysosomal degradation alpha_Gal_A α-Galactosidase A Deficiency alpha_Gal_A->Gb3 Leads to Autophagy_dysregulation Autophagy Dysregulation mTOR_inhibition->Autophagy_dysregulation Endothelial_dysfunction Endothelial Dysfunction KCa31_downregulation->Endothelial_dysfunction Kidney_damage Kidney Damage Endothelial_dysfunction->Kidney_damage Heart_damage Heart Damage Endothelial_dysfunction->Heart_damage Cerebrovascular_events Cerebrovascular Events Endothelial_dysfunction->Cerebrovascular_events Fabry_Monitoring_Workflow cluster_Patient Patient Management cluster_Lab Laboratory Analysis cluster_Clinical Clinical Assessment Patient Fabry Disease Patient on ERT Sample_Collection Plasma/Urine Sample Collection Patient->Sample_Collection Spiking Spike with C18 Gb3-d3 Sample_Collection->Spiking Extraction Sample Preparation (SPE/Protein Precipitation) Spiking->Extraction LC_MSMS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MSMS Quantification Quantification of Endogenous Gb3 LC_MSMS->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Treatment_Adjustment Treatment Monitoring and Adjustment Data_Analysis->Treatment_Adjustment Treatment_Adjustment->Patient Feedback Loop mTOR_Pathway Gb3 Gb3 Accumulation mTORC1 mTORC1 Gb3->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Negatively Regulates Cellular_Homeostasis Cellular Homeostasis (Impaired) Autophagy->Cellular_Homeostasis Maintains KCa31_Pathway Gb3 Gb3 Accumulation Clathrin Clathrin-dependent Endocytosis Gb3->Clathrin Induces Lysosome Lysosomal Degradation Clathrin->Lysosome Trafficking to KCa31 KCa3.1 Channel (Plasma Membrane) Lysosome->KCa31 Degrades KCa31->Clathrin Endothelial_Dysfunction Endothelial Dysfunction KCa31->Endothelial_Dysfunction Leads to reduced channel function and

References

Application Note: Analysis of C18 Globotriaosylceramide-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Globotriaosylceramide (Gb3) is a glycosphingolipid that serves as a critical biomarker for Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1] This deficiency leads to the accumulation of Gb3 in various tissues, resulting in severe clinical manifestations affecting the kidneys, heart, and nervous system.[1][2] Quantitative analysis of Gb3 isoforms in biological matrices like plasma and urine is essential for the diagnosis and monitoring of Fabry disease.[3][4]

Stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry, correcting for matrix effects and variations during sample preparation and analysis. C18 Globotriaosylceramide-d3 (Gb3(d18:1/18:0-d3)) is a deuterated analog of the common C18:0 isoform of Gb3, making it an ideal internal standard for LC-MS/MS-based quantification assays.[5] This document provides a detailed overview of the mass spectrometric fragmentation pattern of this compound and a standard protocol for its analysis.

Mass Spectrometry Fragmentation Pattern

Under positive ion electrospray ionization (ESI), this compound readily forms protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).[2] Tandem mass spectrometry (MS/MS) of the protonated precursor ion reveals a characteristic fragmentation pattern dominated by cleavages of the glycosidic bonds and fragmentation of the ceramide backbone.

The primary fragmentation pathways involve the sequential loss of the hexose (B10828440) units from the glycan chain and the cleavage of the sphingoid base. A key diagnostic fragment corresponds to the intact deuterated ceramide backbone, while another characteristic ion results from the cleavage within the sphingosine (B13886) moiety.

Fragmentation Diagram

G cluster_main Proposed Fragmentation of C18 Gb3-d3 precursor [M+H]⁺ m/z 1056.4 frag1 [M+H - Hexose]⁺ m/z 894.3 precursor->frag1 - 162.1 Da frag3 [Cer(d18:1/18:0-d3)+H]⁺ m/z 570.6 precursor->frag3 - Trisaccharide (486.4 Da) frag2 [M+H - 2xHexose]⁺ m/z 732.2 frag1->frag2 - 162.1 Da frag2->frag3 - 162.1 Da frag4 [Sphingoid Base Fragment]⁺ m/z 264.3 frag3->frag4 - Fatty Acyl Chain & H₂O

Caption: Proposed MS/MS fragmentation pathway for this compound.

Quantitative Fragmentation Data

The table below summarizes the major ions observed in the MS/MS spectrum of this compound. These transitions are commonly used for developing highly specific and sensitive Multiple Reaction Monitoring (MRM) assays.[6]

Precursor Ion (m/z)Product Ion (m/z)Proposed Identity of Product IonDescription of Neutral Loss
1056.4 ([M+H]⁺)894.3[M+H - Hex]⁺Loss of terminal galactose
1056.4 ([M+H]⁺)732.2[M+H - 2xHex]⁺Loss of two hexose units
1056.4 ([M+H]⁺)570.6[Cer(d18:1/18:0-d3)+H]⁺Loss of the trisaccharide chain
1056.4 ([M+H]⁺)264.3[Sphingosine(d18:1)-H₂O]⁺Characteristic sphingoid base fragment

Note: The corresponding unlabeled C18 Globotriaosylceramide (m/z 1053.4) would be expected to fragment to m/z 567.6 and the same sphingoid base fragment at m/z 264.3.

Experimental Protocol: Quantification of Gb3 in Plasma

This protocol outlines a method for the extraction and quantification of Gb3 from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • C18 Globotriaosylceramide (d18:1/18:0) and this compound (d18:1/18:0-d3) standards[5][7]

  • Human Plasma (K2-EDTA)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid

  • Ammonium Formate

  • Chloroform

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (C18 Gb3-d3 in methanol).

  • Vortex briefly to mix.

  • Add 500 µL of Chloroform:Methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the lower organic layer to a new microcentrifuge tube.

  • Dry the extract under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase B).

  • Vortex to mix and transfer to an LC autosampler vial.

LC-MS/MS Method
  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, <3 µm).[2]

  • Mobile Phase A: Water with 2 mM Ammonium Formate and 0.2% Formic Acid.[6]

  • Mobile Phase B: Methanol with 1 mM Ammonium Formate and 0.2% Formic Acid.[6]

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 80
    8.0 100
    10.0 100
    10.1 80

    | 12.0 | 80 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    C18 Gb3 1053.4 264.3 (Optimize)

    | C18 Gb3-d3 (IS) | 1056.4 | 264.3 | (Optimize) |

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Quantification Workflow sample Plasma Sample (50 µL) add_is Add Internal Standard (C18 Gb3-d3) sample->add_is extract Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extract dry Dry Down Under N₂ extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject LC-MS/MS Analysis (MRM Mode) reconstitute->inject data Data Processing & Quantification inject->data

Caption: General workflow for the quantification of Gb3 in plasma samples.

Associated Signaling Pathways

The accumulation of Gb3 is not merely an inert storage issue; it actively disrupts cellular signaling, contributing to the pathology of Fabry disease. Gb3 and its deacylated form, lyso-Gb3, have been shown to interfere with several key pathways, including those involved in autophagy, inflammation, and fibrosis.[1][8] For instance, Gb3 accumulation can inhibit the AKT/mTOR pathway, leading to dysregulated autophagy.[1][8] Lyso-Gb3 can activate inflammatory pathways like NF-κB, further promoting cellular damage.[8]

Gb3-Related Cellular Signaling Diagram

G cluster_pathway Simplified Gb3-Related Signaling gb3 Gb3 Accumulation (Lysosome) akt AKT/mTOR Pathway gb3->akt inhibits autophagy Autophagy Dysregulation akt->autophagy regulates lyso_gb3 Lyso-Gb3 nfkB NF-κB Pathway lyso_gb3->nfkB activates inflammation Inflammation & Fibrosis nfkB->inflammation promotes

Caption: Simplified diagram of cellular pathways affected by Gb3 and lyso-Gb3.

References

Application of C18 Globotriaosylceramide-d3 in lipidomics research

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of C18 Globotriaosylceramide-d3 in Lipidomics Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Globotriaosylceramide (Gb3), a neutral glycosphingolipid, is a critical component of cellular membranes. Its accumulation is the primary pathogenic event in Fabry disease, an X-linked lysosomal storage disorder resulting from a deficiency of the α-galactosidase A enzyme.[1][2][3] This accumulation in various tissues and fluids leads to severe clinical manifestations, including renal failure, cardiovascular disease, and neuropathic pain.[4] Consequently, the accurate quantification of Gb3 in biological samples like plasma, urine, and tissues is essential for diagnosing Fabry disease, monitoring disease progression, and evaluating the efficacy of treatments such as enzyme replacement therapy (ERT).[1][5][6][7]

Lipidomics, particularly mass spectrometry-based approaches, has become the gold standard for this analysis due to its high sensitivity and specificity.[8][9] The complexity of biological matrices and the existence of multiple Gb3 isoforms (differing in their fatty acid chain length and hydroxylation) necessitate a robust analytical method.[8][10][11] this compound (Gb3-d3), a stable isotope-labeled internal standard, is an indispensable tool in this context.[12][13] Its use in isotope dilution mass spectrometry allows for the precise and accurate quantification of endogenous Gb3 by correcting for variations during sample preparation and analysis.[14][15]

This application note provides detailed protocols for the quantification of Gb3 using C18 Gb3-d3 and summarizes key performance data from relevant studies.

Application: Quantitative Analysis by Isotope Dilution Mass Spectrometry

The core principle of this application is the use of a known quantity of this compound as an internal standard (IS).[12] The IS is chemically identical to the target analyte (endogenous C18 Gb3) but has a different mass due to the deuterium (B1214612) labels.[12][13] By adding the IS to the sample at the beginning of the workflow, it experiences the same extraction inefficiencies and ionization suppression/enhancement as the analyte. The ratio of the analyte's mass spectrometry signal to the IS's signal is then used for quantification against a calibration curve, ensuring high accuracy and precision.[8]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Biological Sample (Plasma, Urine, Tissue) AddIS Spike with known amount of C18 Gb3-d3 (Internal Standard) Sample->AddIS Extract Lipid Extraction (e.g., LLE, SPE) AddIS->Extract Dry Dry Down & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS PeakA Measure Peak Area of Endogenous Gb3 LCMS->PeakA PeakIS Measure Peak Area of Gb3-d3 (IS) LCMS->PeakIS Ratio Calculate Peak Area Ratio (Endogenous Gb3 / IS) PeakA->Ratio PeakIS->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Result Determine Concentration of Endogenous Gb3 CalCurve->Result

Caption: Workflow for Gb3 quantification using a deuterated internal standard.

Data Presentation

The use of deuterated internal standards like C18 Gb3-d3 enables the development of highly sensitive and reproducible assays. Below is a summary of typical quantitative performance metrics reported in the literature for Gb3 assays.

Table 1: Performance Characteristics of Mass Spectrometry-Based Gb3 Assays

Parameter Plasma Urine Reference(s)
Limit of Quantification (LOQ) 0.042 µg/mL 0.023 µg/mL; 0.07 mg/L [8][16]
Limit of Detection (LOD) - 0.15 ng/µL [17]
Linear Range 0.042–10 µg/mL Up to 20 mg/L [8][15]
Intra-Assay CV (%) ≤ 12% 9.9% [5][17]
Inter-Assay CV (%) ≤ 12% 13.7% [5][17]

| Matrix Effects | - | ≤ 6.5% |[16] |

CV: Coefficient of Variation

Table 2: Commonly Monitored Isoforms of Globotriaosylceramide (Gb3)

Fatty Acyl Chain m/z (Sodiated Adduct [M+Na]⁺) Reference(s)
C16:0 1046.7 [8]
C17:0 (Internal Standard) 1060.7 [8][17]
C20:0 1102.7 [8]
C22:0 1130.7 [8][17]
C22:1 - [16]
C24:0 1158.7 [8][17]
C24:1 1156.8 [8]

| C24:0-OH | 1174.7 |[8][17] |

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Urine

This protocol describes a general method for lipid extraction from liquid biological samples using a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE), a common procedure for purifying Gb3.[5]

Materials:

  • Plasma or urine samples

  • This compound (Internal Standard solution in methanol)

  • Chloroform, Methanol (HPLC grade)

  • 0.9% NaCl solution

  • SPE cartridges (e.g., C18)

  • Centrifuge, Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw plasma or urine samples on ice.[18]

  • Internal Standard Spiking: To 100 µL of sample, add a known amount of C18 Gb3-d3 internal standard.

  • Liquid-Liquid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[19]

    • Vortex vigorously for 2 minutes.

    • Incubate on a shaker at room temperature for 15-20 minutes.[19]

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[19]

    • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.[19]

  • Isolate Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Reconstitute the dried lipid extract in a small volume of an appropriate solvent and load it onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the glycosphingolipid fraction containing Gb3.

  • Final Preparation: Dry the eluted fraction under nitrogen and reconstitute in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification

This protocol outlines a general method for the analysis of Gb3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation & Conditions:

  • LC System: UHPLC or HPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient from lower to higher organic phase to elute Gb3.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray Ionization in positive mode (ESI+).

Procedure:

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled C18 Gb3 and a fixed concentration of C18 Gb3-d3.

  • Sample Injection: Inject the prepared sample extract and calibration standards onto the LC-MS/MS system.

  • MRM Analysis: Monitor the specific precursor-to-product ion transitions for the different Gb3 isoforms and the C18 Gb3-d3 internal standard. For example:

    • Endogenous C24:0 Gb3: m/z 1158.8 → [Product Ion]

    • C18 Gb3-d3 (IS): m/z 1055.4 → [Product Ion]

  • Data Processing:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios against the concentration of the standards.

    • Determine the concentration of Gb3 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Gb3 Metabolism and Fabry Disease

Understanding the metabolic pathway of Gb3 is crucial for interpreting lipidomics data in the context of disease. Gb3 is synthesized in the Golgi apparatus and is normally degraded in the lysosome. In Fabry disease, a deficiency in the α-galactosidase A enzyme disrupts this degradation, leading to Gb3 accumulation.

G Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer->GlcCer Glucosylceramide Synthase Degradation Further Degradation Cer->Degradation Ceramidase GlcCer->Cer β-Glucosidase LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase LacCer->GlcCer β-Galactosidase Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 Gb3 Synthase Gb3->LacCer α-Galactosidase A Block Gb3->Block Lysosome Lysosomal Accumulation Block->LacCer Blocked in Fabry Disease Block->Lysosome

Caption: Simplified Gb3 synthesis and degradation pathway.

Conclusion

This compound is a vital tool for modern lipidomics research, particularly in the study of Fabry disease. Its application as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable quantification of Gb3 in complex biological matrices. The protocols and data presented here offer a framework for researchers and clinicians to develop and validate robust analytical methods for diagnostic and therapeutic monitoring purposes.

References

Absolute Quantification of Globotriaosylceramide (Gb3) by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Globotriaosylceramide (Gb3), a glycosphingolipid, is a critical biomarker for Fabry disease, a rare X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1][2] This deficiency leads to the accumulation of Gb3 in various tissues, including the cardiovascular system, kidneys, and central nervous system.[2] Accurate and precise quantification of Gb3 is essential for the diagnosis, monitoring of disease progression, and evaluation of therapeutic efficacy in Fabry disease. Furthermore, Gb3 serves as a receptor for Shiga toxins, making its quantification relevant in studies of infections by Shiga toxin-producing Escherichia coli.[3][4][5]

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for absolute quantification of small molecules due to its high accuracy and precision.[6] This technique utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.[7] The internal standard is added to the sample at the beginning of the workflow, correcting for analyte loss during sample preparation and for variations in instrument response.[8] This application note provides a detailed protocol for the absolute quantification of Gb3 in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.

Gb3 Metabolic Pathway

The synthesis of Gb3 originates from ceramide in the endoplasmic reticulum and Golgi apparatus, involving a series of enzymatic steps. Conversely, the degradation of Gb3 occurs in the lysosomes. A deficiency in the enzyme α-galactosidase A disrupts this catabolic pathway, leading to the accumulation of Gb3.[4][9]

Gb3_Metabolic_Pathway Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer->GlcCer GlcCer->Cer LacCer Lactosylceramide (LacCer) GlcCer->LacCer LacCer->GlcCer Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 Gb3->LacCer

Caption: Biosynthesis and catabolism of Globotriaosylceramide (Gb3).

Experimental Protocol

This protocol outlines a general procedure for the quantification of Gb3 in plasma or serum using LC-MS/MS-based isotope dilution.

Materials and Reagents
  • Gb3 analytical standard

  • Stable isotope-labeled Gb3 internal standard (e.g., ¹³C- or ¹⁵N-labeled Gb3) or a suitable analog internal standard (e.g., N-heptadecanoyl-ceramide trihexoside)[1][10]

  • Chloroform, Methanol (B129727), Water (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265), Formic acid (LC-MS grade)

  • Plasma or serum samples

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (Chloroform/Methanol/Water) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC_Separation LC Separation (e.g., C4 column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Ratio MS_Detection->Quantification

Caption: Workflow for Gb3 quantification by IDMS.

Detailed Procedure
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the Gb3 analytical standard and the internal standard (IS) in methanol.

    • Generate a calibration curve by spiking known concentrations of the Gb3 standard into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of plasma/serum sample, calibrator, or QC, add a fixed amount of the internal standard solution.

    • Perform a liquid-liquid extraction by adding a solution of chloroform/methanol/water (e.g., 2:1:0.3 v/v/v).[1][10]

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C4 column for chromatographic separation.[1]

      • Employ a gradient elution with mobile phase A (e.g., water with 2 mM ammonium formate and 0.2% formic acid) and mobile phase B (e.g., methanol with 1 mM ammonium formate and 0.2% formic acid).[1]

      • A typical gradient might start at 80% B, increasing to 95% B over several minutes.[1]

    • Mass Spectrometry (MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification.

      • Monitor specific precursor-to-product ion transitions for both Gb3 and the internal standard.

Data Presentation

The following tables summarize typical LC-MS/MS parameters and reported concentrations of Gb3 and its deacylated form, lyso-Gb3, in human plasma.

Table 1: Illustrative LC-MS/MS Parameters for Gb3 Quantification

ParameterSettingReference
Chromatography
ColumnC4[1]
Mobile Phase AWater, 2 mM Ammonium Formate, 0.2% Formic Acid[1]
Mobile Phase BMethanol, 1 mM Ammonium Formate, 0.2% Formic Acid[1]
Flow Rate0.5 mL/min[1]
Column Temperature40 °C[1]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[11]
Analysis ModeMultiple Reaction Monitoring (MRM)[1][10]
Gb3 Transition (example)m/z 1137.3 > 264.3[1][10]
Lyso-Gb3 Transition (example)m/z 786.8 > 268.3[1][10]
Internal Standard Transition (example)m/z 1039.3 > 264.4 (N-heptadecanoyl-ceramide trihexoside)[1][10]

Table 2: Reported Plasma Concentrations of Lyso-Gb3 in Fabry Disease Patients and Healthy Controls

CohortMean Lyso-Gb3 Concentration (nmol/L)Reference
Untreated Fabry Males170[11]
Treated Fabry Males40.2[11]
Untreated Fabry Females9.7[11]
Treated Fabry Females7.5[11]
Healthy Controls< 2.5 (LOQ)[11]

Note: Lyso-Gb3 is often measured as a primary biomarker for Fabry disease alongside Gb3.

Table 3: Reported Plasma Lyso-Gb3 Concentrations from another study

CohortLyso-Gb3 Concentration Range (ng/mL)Reference
Fabry Disease Patients0.50 - 73.13[12]
Healthy ControlsBelow cut-off of 0.6[12]

Conclusion

Isotope dilution mass spectrometry is a robust and reliable method for the absolute quantification of Gb3 in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for clinical applications such as the diagnosis and therapeutic monitoring of Fabry disease. The protocol and data presented here provide a comprehensive guide for researchers and drug development professionals seeking to implement this methodology. Careful optimization of sample preparation and LC-MS/MS parameters is essential for achieving the desired sensitivity and reproducibility.

References

Application Note: High-Throughput Screening of Fabry Disease Using C18 Globotriaosylceramide-d3 in Dried Blood Spot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), in various cells and tissues, resulting in a multisystemic disorder affecting the kidneys, heart, and nervous system.[1][3] Early diagnosis and intervention are crucial for managing symptoms and preventing irreversible organ damage.[4]

Dried blood spot (DBS) analysis offers a minimally invasive, convenient, and cost-effective method for large-scale newborn screening and high-risk population screening for Fabry disease.[5][6] The measurement of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in DBS by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a reliable diagnostic approach.[4][6][7] Accurate quantification of these biomarkers is achieved through the use of stable isotope-labeled internal standards. This application note provides a detailed protocol for the analysis of Gb3 in DBS using C18 Globotriaosylceramide-d3 as an internal standard.

Principle

This method utilizes a sensitive and specific LC-MS/MS assay to quantify the concentration of C18 globotriaosylceramide in dried blood spots. A 3 mm punch from the DBS is extracted using a solvent mixture to isolate the target analyte and the internal standard, this compound. Following extraction, the sample is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of C18 globotriaosylceramide in the sample, ensuring high accuracy and precision by correcting for variations in sample preparation and instrument response.

Materials and Reagents

  • Calibrators and Internal Standards:

    • C18 Globotriaosylceramide (d18:1/18:0) (Cayman Chemical or equivalent)

    • This compound (d18:1/18:0-d3) (Cayman Chemical or equivalent)[8]

  • Solvents and Reagents:

  • Labware and Equipment:

    • Dried blood spot collection cards (e.g., Whatman 903)

    • DBS puncher (3 mm)

    • 96-well microtiter plates

    • Plate shaker

    • Centrifuge with plate rotor

    • LC-MS/MS system (e.g., Waters, Sciex, Agilent)

Experimental Protocols

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of C18 Globotriaosylceramide and this compound in a chloroform:methanol (2:1, v/v) mixture.

  • Working Standard Solutions: Prepare a series of working standard solutions of C18 Globotriaosylceramide by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 10-400 µg/L).[3]

  • Internal Standard Working Solution (10 µg/L): Dilute the this compound stock solution in methanol.

  • Calibrators and Quality Controls (QCs) on DBS: Spike known concentrations of the C18 Globotriaosylceramide working standards onto blank DBS cards to prepare calibrators and QCs at low, medium, and high concentrations. Allow the spots to dry completely for at least 4 hours at room temperature.

Sample Preparation from Dried Blood Spots
  • Punch a 3 mm disc from the center of the dried blood spot sample, calibrator, or QC into a well of a 96-well plate.

  • To each well, add 100 µL of the internal standard working solution in methanol.

  • Seal the plate and shake for 30 minutes at room temperature.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Carefully transfer 75 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.[9]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C4 column (or equivalent)[3]

    • Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid[3]

    • Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid[3]

    • Flow Rate: 0.5 mL/min[3]

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C[3]

    • Gradient: A linear gradient starting at 80% B and increasing to 95% B over 10 minutes.[3]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • C18 Globotriaosylceramide: To be optimized based on the specific instrument. A representative transition could be m/z 1052.4 -> 264.3.

      • This compound: To be optimized based on the specific instrument. A representative transition could be m/z 1055.4 -> 264.3.[8]

Data Analysis and Quantification

The concentration of C18 Globotriaosylceramide in the DBS samples is determined by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators. A weighted linear regression (1/x or 1/x²) is typically used for the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of C18 Globotriaosylceramide in DBS.

ParameterTypical Value
Linearity Range 10 - 400 µg/L
Correlation Coefficient (r²) ≥ 0.995[10]
Limit of Detection (LOD) ~0.5 - 1.0 nmol/L
Limit of Quantification (LOQ) ~2.0 - 2.5 nmol/L[11]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing & Results dbs Dried Blood Spot Sample punch 3 mm Punch dbs->punch plate 96-well Plate punch->plate add_is Add Internal Standard (C18 Gb3-d3) plate->add_is shake Shake (30 min) add_is->shake centrifuge Centrifuge (10 min) shake->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data quant Quantification data->quant report Report Results quant->report

Caption: Experimental workflow for Gb3 analysis in DBS.

fabry_pathway cluster_normal Normal Metabolism cluster_fabry Fabry Disease Gb3 Globotriaosylceramide (Gb3) alpha_gal_a α-Galactosidase A Gb3->alpha_gal_a Hydrolysis Lactosylceramide Lactosylceramide alpha_gal_a->Lactosylceramide Gb3_fabry Globotriaosylceramide (Gb3) alpha_gal_a_deficient Deficient α-Galactosidase A Gb3_fabry->alpha_gal_a_deficient Impaired Hydrolysis accumulation Accumulation in Lysosomes alpha_gal_a_deficient->accumulation

Caption: Simplified Gb3 metabolic pathway in health and Fabry disease.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of dried blood spots provides a robust, sensitive, and specific method for the quantitative determination of C18 Globotriaosylceramide. This application note details a comprehensive protocol that can be readily implemented in clinical and research laboratories for the high-throughput screening of Fabry disease. The convenience of DBS sampling, coupled with the accuracy of this analytical method, makes it an invaluable tool for early diagnosis and monitoring of this debilitating disorder.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Globotriaosylceramides from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globotriaosylceramide (Gb3 or GL-3), a glycosphingolipid, is a critical biomarker and plays a significant role in the pathophysiology of certain diseases, most notably Fabry disease.[1][2][3] Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A, which leads to the progressive accumulation of Gb3 in various tissues, including the kidneys, heart, and skin.[2][3][4][5] This accumulation is associated with cellular and organ damage, manifesting as renal failure, cardiovascular disease, and neuropathy.[1][2] Accurate and efficient extraction of Gb3 from tissue samples is therefore paramount for basic research, clinical diagnostics, and the development of therapeutic interventions such as enzyme replacement therapy.[2][6]

These application notes provide detailed protocols for the liquid-liquid extraction of Gb3 from tissue samples, primarily based on modifications of the well-established Folch and Bligh-Dyer methods.

Data Presentation: Quantitative Levels of Globotriaosylceramide in Various Tissues

The following table summarizes representative quantitative data on Gb3 levels reported in different tissues, particularly in the context of Fabry disease animal models. These values are typically determined following liquid-liquid extraction and subsequent analysis by methods such as thin-layer chromatography (TLC) or mass spectrometry.

TissueAnimal ModelConditionGb3 Concentration (ng/nmol phospholipid)Reference
Kidneyα-Gal A knockout mice8 weeks old, untreated22.4 ± 0.75[1]
Kidneyα-Gal A knockout mice16 weeks old, untreated~35[1]
Liverα-Gal A knockout mice8 weeks old, untreated~2.5[1]
Heartα-Gal A knockout mice8 weeks old, untreated~1.5[1]
SpleenC57BL/6 mice (wild-type)UntreatedNot specified[1]

Experimental Protocols

Two widely used methods for the extraction of total lipids from biological samples are the Folch and Bligh-Dyer methods.[7] Both have been adapted for the specific extraction of globotriaosylceramides. The Folch method is generally preferred for solid tissues, while the Bligh-Dyer method is advantageous for biological fluids or tissues with high water content.[7][8]

Protocol 1: Modified Folch Method for Gb3 Extraction from Tissue

This protocol is a modification of the classic Folch method and is suitable for a broad range of tissue types.[9][10]

Materials and Reagents:

  • Tissue sample (fresh or frozen)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or purified water)

  • Glass homogenizer

  • Centrifuge

  • Orbital shaker

  • Rotary evaporator or nitrogen stream evaporator

  • Glass centrifuge tubes

Procedure:

  • Homogenization:

    • Weigh the tissue sample (e.g., 1 g).

    • In a glass homogenizer, add the tissue and a 2:1 (v/v) mixture of chloroform:methanol to achieve a final volume 20 times the weight of the tissue sample (e.g., 20 ml for 1 g of tissue).[9][10]

    • Homogenize the tissue thoroughly on ice.

    • Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[9][10]

  • Phase Separation:

    • Filter the homogenate through a filter paper or centrifuge to recover the liquid phase.[9][10]

    • To the filtrate, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 ml for 20 ml of filtrate).[9][10]

    • Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[9][10]

  • Extraction of the Lipid Phase:

    • Carefully remove the upper aqueous phase by siphoning.[9][10] This phase contains polar molecules.

    • The lower chloroform phase contains the lipids, including Gb3.[9]

    • For improved purity, the interface can be gently rinsed with a 1:1 methanol:water mixture without disturbing the lower phase.[9][10]

  • Solvent Evaporation and Storage:

    • Transfer the lower chloroform phase to a clean glass tube.

    • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.[9][10]

    • The dried lipid extract, containing Gb3, can be stored at -20°C or -80°C for further analysis.

Protocol 2: Modified Bligh-Dyer Method for Gb3 Extraction

This method is particularly suitable for tissues with high water content.[8][11]

Materials and Reagents:

  • Tissue sample (fresh or frozen)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water

  • Glass homogenizer or sonicator

  • Vortex mixer

  • Centrifuge

  • Pasteur pipette

  • Glass centrifuge tubes

Procedure:

  • Homogenization in a Monophasic System:

    • For a sample containing approximately 1 ml of water (e.g., 1 g of tissue with ~80% water content), add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture.[8][11]

    • Homogenize or vortex the sample for 10-15 minutes.[8][11]

  • Induction of Phase Separation:

    • Add 1.25 ml of chloroform and mix for 1 minute.[8][11]

    • Add 1.25 ml of water and mix for another minute.[8][11]

    • Centrifuge the mixture to separate the phases.[8][11]

  • Collection of the Lipid Phase:

    • The mixture will separate into two phases, with a protein disk at the interface.

    • The lower chloroform phase contains the lipids. Carefully collect this lower phase using a Pasteur pipette, passing through the protein disk.[8]

  • Re-extraction (Optional but Recommended for Quantitative Analysis):

    • For a more exhaustive extraction, the remaining tissue residue can be re-extracted with chloroform alone.[11] The resulting chloroform extract is then combined with the first extract.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or using a rotary evaporator.

    • The dried lipid extract is now ready for downstream analysis.

Mandatory Visualizations

Experimental Workflow for Gb3 Extraction

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Phase Separation cluster_collection Collection & Purification cluster_analysis Downstream Analysis Tissue Tissue Sample Homogenization Homogenization (Chloroform:Methanol) Tissue->Homogenization Phase_Separation Phase Separation (Addition of Saline/Water) Homogenization->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Upper_Phase Upper Aqueous Phase (Discard) Centrifugation->Upper_Phase Separation Lower_Phase Lower Chloroform Phase (Contains Gb3) Centrifugation->Lower_Phase Separation Evaporation Solvent Evaporation Lower_Phase->Evaporation Analysis Gb3 Quantification (TLC, MS, etc.) Evaporation->Analysis

Caption: Liquid-liquid extraction workflow for globotriaosylceramide (Gb3).

Signaling Pathway Implicated by Gb3 Accumulation

gb3_signaling cluster_autophagy Autophagy Dysregulation cluster_inflammation Inflammation & Fibrosis Gb3 Gb3 Accumulation (Lysosomal) AKT_mTOR Inhibition of AKT/mTOR Pathway Gb3->AKT_mTOR LysoGb3 Lyso-Gb3 Formation Gb3->LysoGb3 Autophagy Dysregulation of Autophagy AKT_mTOR->Autophagy Podocyte_Injury Podocyte Injury Autophagy->Podocyte_Injury NFkB NF-κB Activation LysoGb3->NFkB NOTCH NOTCH Signaling Activation LysoGb3->NOTCH Chemokines Chemokine Release NFkB->Chemokines ECM ECM Protein Transcription NOTCH->ECM Fibrosis Fibrosis ECM->Fibrosis

Caption: Signaling pathways affected by Gb3 and Lyso-Gb3 accumulation.[12]

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange in Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isotopic exchange in deuterated lipid standards. It is designed for researchers, scientists, and drug development professionals who utilize these standards in their experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, providing potential causes and recommended solutions to mitigate the effects of isotopic exchange.

Problem: I am observing a decrease in the signal intensity of my deuterated lipid standard and a corresponding increase in the signal of the unlabeled analyte.

This is a classic symptom of isotopic exchange, also known as back-exchange, where deuterium (B1214612) atoms on your standard are replaced by hydrogen atoms from the surrounding environment.[1][2] This can lead to an underestimation of the internal standard and an overestimation of the analyte.[1]

Potential CauseRecommended Solution
Labile Deuterium Position The stability of the deuterium label is highly dependent on its molecular location. Deuterium atoms on heteroatoms (e.g., -OH, -NH) are more prone to exchange than those on carbon atoms.[3] Consider using a standard with deuterium labels on more stable positions, such as a carbon backbone, or a ¹³C-labeled standard, which is not susceptible to exchange.[2]
pH of Solution The rate of isotopic exchange is significantly influenced by pH.[2] Exchange is generally minimized at a slightly acidic pH (around 2.5-3) and increases in basic or strongly acidic conditions.[2][4] Whenever possible, adjust the pH of your solvents and sample matrix to be within the optimal range for stability.
Elevated Temperature Higher temperatures accelerate the rate of isotopic exchange.[2] Maintain low temperatures during sample preparation and storage. Store deuterated lipid standards at or below -16°C.[5]
Protic Solvents The presence of protic solvents like water and methanol (B129727) is necessary for isotopic exchange to occur.[2] While often unavoidable in biological mass spectrometry, minimize the exposure time of the standard to these solvents, especially at elevated temperatures or non-ideal pH.

Problem: My calibration curve is non-linear, particularly at higher analyte concentrations.

This can be a result of isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled analyte contribute to the mass channel of the deuterated internal standard.[1] This issue is more pronounced when using standards with a low degree of deuteration (e.g., d1, d2).[1]

Potential CauseRecommended Solution
Low Deuteration Level The mass difference between the analyte and a lightly deuterated standard may not be sufficient to prevent spectral overlap from the analyte's natural isotopic envelope.
Increase Deuteration: Use an internal standard with a higher number of deuterium atoms (d5 or greater) to increase the mass difference.[1]
Use ¹³C or ¹⁵N Standards: These standards provide a larger mass shift and are not prone to isotopic interference.[1]
High Analyte Concentration At high concentrations, the contribution from the analyte's natural isotopes to the internal standard's mass channel becomes more significant.
Adjust Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem?

Isotopic exchange, or back-exchange, is the unintended replacement of deuterium atoms on a deuterated standard with hydrogen atoms from the sample matrix, solvents, or mobile phase.[1] In quantitative mass spectrometry, the deuterated standard is used as a reference to correct for variations in sample preparation and analysis.[6] When deuterium is lost, the mass of the standard changes, and it can be incorrectly measured as the unlabeled analyte.[2] This leads to two main problems:

  • Underestimation of the Internal Standard: A lower signal for the deuterated standard results in an artificially high analyte-to-standard ratio.[1]

  • Overestimation of the Analyte: The back-exchanged standard contributes to the signal of the native analyte, leading to an inaccurate, inflated measurement.[1]

Q2: Which parts of a lipid molecule are most susceptible to isotopic exchange?

The susceptibility of a deuterium label to exchange depends on its chemical environment. Here's a summary of the relative lability:

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions[1]
Amines (-NH₂, -NHR)Highly LabileNeutral, acidic, or basic conditions[1]
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions[1]
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[1]
Aromatic C-HGenerally StableCan exchange under specific acidic conditions[4]
Aliphatic C-HHighly StableGenerally not prone to exchange under typical analytical conditions

Q3: What are the best practices for storing and handling deuterated lipid standards to minimize exchange?

Proper storage and handling are critical for maintaining the isotopic integrity of your standards.

Storage AspectRecommendation
Temperature Store at or below -16°C. For standards in organic solvents, -20°C ± 4°C is recommended.[5]
Container Use glass vials with Teflon-lined caps (B75204) for organic solutions to prevent contamination from plastics.[5]
Atmosphere For unsaturated lipids, store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[5]
Aliquoting To avoid condensation, allow the entire container to warm to room temperature before opening.[5]
Solvents Use high-purity organic solvents for reconstitution and dilution.[5]

Q4: How can I experimentally test for isotopic exchange in my workflow?

You can assess the stability of your deuterated standard by incubating it in your sample matrix and analyzing for any changes over time. A detailed protocol is provided in the "Experimental Protocols" section below. The key indicators of exchange are a decrease in the deuterated standard's signal and the appearance of a signal for the unlabeled analyte at the retention time of the standard.[2]

Experimental Protocols

Protocol 1: Assessment of Deuterated Lipid Standard Stability

This protocol outlines a method to evaluate the stability of a deuterated internal standard against back-exchange in a specific sample matrix and solvent conditions.

Objective: To determine if significant isotopic exchange of a deuterated lipid standard occurs under the experimental conditions of a planned assay.

Materials:

  • Deuterated lipid internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, cell lysate)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare Sample Sets:

    • T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol. This will serve as your baseline.[2]

    • Incubated Matrix Samples: Spike the same concentration of the IS into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., for a specific time at a certain temperature).

    • Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples. This helps to differentiate between matrix-induced and solvent-induced exchange.[2]

  • Sample Processing:

    • After the designated incubation period, process the incubated samples using your established extraction/preparation method.[2]

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS.

    • Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[2]

  • Data Analysis:

    • Compare IS Peak Areas: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.[2]

    • Monitor for Analyte Appearance: Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[2]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_result Conclusion T0 T=0 Samples (Spike IS -> Immediate Extraction) LCMS LC-MS/MS Analysis (Monitor IS and Analyte Channels) T0->LCMS Inc_Matrix Incubated Matrix Samples (Spike IS -> Incubate -> Extract) Inc_Matrix->LCMS Inc_Solvent Incubated Solvent Samples (Spike IS in Solvent -> Incubate -> Extract) Inc_Solvent->LCMS Compare_IS Compare IS Peak Areas (T=0 vs. Incubated) LCMS->Compare_IS Check_Analyte Check for Analyte Peak (at IS Retention Time) LCMS->Check_Analyte Result Assess Stability: - Decrease in IS signal? - Appearance of analyte signal? Compare_IS->Result Check_Analyte->Result

Caption: Experimental workflow for assessing deuterated standard stability.

G Start Inconsistent IS Response or Increased Analyte Signal Check_Exchange Isotopic Exchange Suspected Start->Check_Exchange Check_pH Check pH of Solvents and Sample Matrix Check_Exchange->Check_pH Yes End Problem Resolved Check_Exchange->End No Adjust_pH Adjust pH to 2.5-3 Check_pH->Adjust_pH Not Optimal Check_Temp Review Sample Prep and Storage Temperature Adjust_pH->Check_Temp Adjust_pH->End Optimal Lower_Temp Maintain Low Temperature (Store at <= -16°C) Check_Temp->Lower_Temp Too High Check_Solvent Evaluate Solvent Composition Lower_Temp->Check_Solvent Lower_Temp->End Optimal Minimize_Protic Minimize Exposure to Protic Solvents Check_Solvent->Minimize_Protic High Protic Content Consider_Standard Evaluate Standard's Deuterium Position Minimize_Protic->Consider_Standard Minimize_Protic->End Optimal Change_Standard Use Standard with More Stable Label (e.g., on Carbon or ¹³C) Consider_Standard->Change_Standard Labile Position Change_Standard->End Change_Standard->End

Caption: Troubleshooting workflow for isotopic exchange issues.

References

Optimizing LC gradient for separation of Gb3 isoforms from internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient separation of globotriaosylceramide (Gb3) isoforms from internal standards, a critical step for accurate biomarker quantification in Fabry disease research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best type of LC column for separating Gb3 isoforms?

A1: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be used, with the choice depending on the specific isoforms and internal standard.

  • Reversed-Phase (RP) columns , such as C4, C8, or Phenyl-Hexyl, are commonly used.[1][2] They separate Gb3 isoforms based on the hydrophobicity of their fatty acid chains. Longer, more saturated fatty acid chains will be retained longer. A Phenyl-Hexyl column (e.g., 2.1 × 50 mm, 2.6 µm) has been successfully used for rapid separation.[1]

  • HILIC columns separate compounds based on hydrophilicity. In this mode, the highly polar carbohydrate headgroup of Gb3 drives retention.[3][4] This can be advantageous for separating isoforms with minor differences in their polar moieties and for separating them from less polar matrix components.[5] HILIC is particularly effective at separating glycopeptides, which share structural similarities with glycolipids like Gb3.[5][6][7]

Q2: What are common internal standards (IS) for Gb3 analysis?

A2: The most effective internal standards are structurally similar to the analyte. For Gb3, this includes stable isotope-labeled standards or Gb3 analogs with a unique fatty acid chain.[8]

  • N-heptadecanoyl-ceramide trihexoside (C17:0-Gb3) is a widely used odd-chain fatty acid analog.[1][8]

  • Stable isotope-labeled standards , such as deuterated octadecanoyl-Gb3 (C18:0-d3-Gb3), are also excellent choices as their chemical properties and retention times are nearly identical to the endogenous analyte, differing only in mass.[8]

Q3: What are typical mobile phases for Gb3 separation?

A3: The mobile phase composition is critical for achieving good separation. Most methods employ a binary gradient.

  • For Reversed-Phase LC: A common setup uses water with an additive as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an additive as mobile phase B.[1][2] Additives such as 0.1-0.2% formic acid and/or 1-2 mM ammonium (B1175870) formate (B1220265) are essential for good peak shape and ionization efficiency in mass spectrometry (MS).[2][9]

  • For HILIC: The mobile phases are reversed. The organic solvent (typically acetonitrile) is the weak solvent, and the aqueous component is the strong solvent.[4] A high percentage of organic solvent is used at the start of the gradient to retain the polar Gb3 molecules.

Q4: Why are mobile phase additives like formic acid or ammonium formate necessary?

A4: Mobile phase additives serve several key functions in LC-MS analysis.[10]

  • Control pH: Acids like formic acid help to maintain a low pH, which can suppress the ionization of acidic functional groups and ensure that basic analytes are consistently protonated, leading to better retention and peak shape on RP columns.[9]

  • Improve Ionization: Volatile additives like formic acid and ammonium formate are crucial for electrospray ionization (ESI) in mass spectrometry. They provide protons (positive mode) or facilitate deprotonation (negative mode) and help in the desolvation process, enhancing signal intensity.[11]

  • Enhance Peak Shape: Buffers and salts can minimize undesirable secondary interactions between the analytes and the stationary phase, reducing peak tailing.[10]

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of Gb3 isoforms and the internal standard.

This is a common and critical issue that directly impacts quantification. If your Gb3 isoform peaks are not baseline-resolved from each other or from the internal standard peak, consider the following adjustments.

Solution Workflow:

G Troubleshooting Co-elution Issues cluster_gradient Gradient Modification cluster_mobile_phase Mobile Phase/Column start Start: Co-elution Observed grad_slope Decrease Gradient Slope (Make it shallower) start->grad_slope grad_start Adjust Initial %B (Lower for RP, Higher for HILIC) grad_slope->grad_start If insufficient end Resolution Achieved grad_slope->end grad_iso Introduce Isocratic Hold grad_start->grad_iso If insufficient grad_start->end solvent Change Organic Solvent (e.g., MeOH vs. ACN) grad_iso->solvent If insufficient grad_iso->end temp Adjust Column Temperature (e.g., increase by 5-10°C) solvent->temp If insufficient solvent->end column Switch Column Chemistry (e.g., C8 to Phenyl-Hexyl or HILIC) temp->column If insufficient temp->end column->end Last Resort G General Workflow for Gb3 Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample (Plasma/Tissue Homogenate) add_is Spike with Internal Standard (e.g., C17:0-Gb3) start->add_is extract Liquid-Liquid or Solid-Phase Extraction add_is->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute inject Inject onto LC Column reconstitute->inject separate Gradient Separation inject->separate detect Detect via MS/MS (MRM Mode) separate->detect end Data Processing & Quantification detect->end

References

Technical Support Center: Analysis of Globotriaosylceramide (Gb3) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of globotriaosylceramide (Gb3).

Troubleshooting Guides

Issue: Poor Peak Shape, Low Signal Intensity, or High Signal Variability

This is a common problem in the LC-MS/MS analysis of Gb3 and is often attributed to matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.

Initial Troubleshooting Steps:

  • Assess Matrix Effects: The first step is to determine if matrix effects are indeed the cause of the issue. This can be done qualitatively or quantitatively.

    • Qualitative Assessment (Post-Column Infusion): Infuse a constant flow of a Gb3 standard solution into the mass spectrometer after the LC column. Inject a blank matrix extract (e.g., plasma or urine from a healthy control). Dips in the constant signal baseline indicate regions of ion suppression, while peaks indicate ion enhancement.[1][2]

    • Quantitative Assessment (Post-Extraction Spike): Compare the peak area of a Gb3 standard spiked into a pre-extracted blank matrix with the peak area of the same standard in a neat solvent. The ratio of these peak areas provides a quantitative measure of the matrix effect.[1][2]

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[1][3][4] Phospholipids are a major source of matrix effects in plasma and serum samples.[1]

    • Protein Precipitation (PPT): A simple and fast method, but often the least effective at removing phospholipids, which can lead to significant matrix effects.[5]

    • Liquid-Liquid Extraction (LLE): Can provide clean extracts but may suffer from low recovery for more polar analytes.[4][5] The pH of the aqueous matrix should be adjusted to ensure the analyte is uncharged for efficient extraction.[1]

    • Solid-Phase Extraction (SPE): A highly effective technique for removing salts and phospholipids.[2] Method development is required to select the optimal sorbent and elution conditions.[2] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce the cleanest extracts.[5]

  • Chromatographic Separation: If sample preparation alone is insufficient, optimizing the LC method can help separate Gb3 from co-eluting interferences.

    • Gradient Modification: Adjusting the gradient slope and duration can improve the resolution between Gb3 and matrix components.[5]

    • Column Chemistry: Using a different column chemistry (e.g., a different C18 phase or a biphenyl (B1667301) column) can alter selectivity and improve separation.

  • Internal Standard Selection: The use of an appropriate internal standard (IS) is crucial to compensate for matrix effects.[1]

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing the most accurate correction.[6] Examples include deuterated Gb3 isoforms.[7]

    • Structural Analog Internal Standard: If a SIL-IS is not available, a close structural analog can be used. For Gb3 analysis, C17-Gb3 is a commonly used internal standard.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in Gb3 analysis?

A1: In biological matrices such as plasma and urine, the primary sources of matrix effects are phospholipids, salts, and endogenous metabolites.[1][3] These molecules can co-elute with Gb3 and compete for ionization in the mass spectrometer's ion source, typically leading to ion suppression.[1]

Q2: How do I choose the right internal standard for my Gb3 assay?

A2: The best practice is to use a stable isotope-labeled (SIL) internal standard of Gb3.[6][7] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization.[6] If a SIL-IS is not available, a structural analog that is not present in the biological sample, such as C17-Gb3, is a suitable alternative.[8][9]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[10][11] However, this approach may compromise the sensitivity of the assay, potentially making it unsuitable for detecting low concentrations of Gb3.[10] It is a viable option when the analyte concentration is high enough to remain above the limit of quantitation after dilution.[11]

Q4: My results are inconsistent between different batches of samples. What could be the cause?

A4: Inconsistent results between batches can be a sign of variable matrix effects. This can occur if the composition of the biological matrix differs between sample lots.[3][4] It is important to re-evaluate the matrix effect for each new batch of matrix used for calibration standards and quality controls. Using a reliable internal standard is critical to correct for such variability.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol provides a method to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the Gb3 standard and internal standard into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a healthy donor) through the entire sample preparation procedure. Spike the Gb3 standard and internal standard into the final, clean extract.[2]

    • Set C (Pre-Extraction Spike): Spike the Gb3 standard and internal standard into the blank matrix sample before starting the sample preparation procedure. (This set is used to determine recovery).[2]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol describes a general procedure for cleaning up plasma samples to reduce matrix effects.

  • Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., C17-Gb3 in methanol). Add 200 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the Gb3 and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniqueEffectiveness of Phospholipid RemovalThroughputNotes
Protein Precipitation (PPT)LowHighSimple and fast, but often results in significant matrix effects due to residual phospholipids.
Liquid-Liquid Extraction (LLE)Medium to HighMediumCan provide clean extracts, but analyte recovery may be low, especially for polar compounds.[4]
Solid-Phase Extraction (SPE)HighMediumGood removal of salts and phospholipids. Requires method development.[2]
HybridSPE®-PhospholipidVery High (>99%)HighCombines the simplicity of PPT with high selectivity for phospholipid removal.[2]

Table 2: Validation Parameters for a Published LC-MS/MS Method for Gb3 in Plasma

ParameterResult
Linearity Range0.54 - 54 mg/L
Intra-assay CV≤ 12%
Inter-assay CV≤ 12% (16% at low concentrations)
Internal StandardC17-Gb3

Data adapted from a study on Gb3 quantification in plasma and urine.[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt OR spe Solid-Phase Extraction (SPE) add_is->spe OR lle Liquid-Liquid Extraction (LLE) add_is->lle OR evap Evaporation ppt->evap spe->evap lle->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms Injection data Data Acquisition lcms->data quant Quantification data->quant

Caption: General experimental workflow for Gb3 analysis by LC-MS/MS.

Troubleshooting_Logic start Poor Peak Shape or Inconsistent Results assess_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Prep (SPE, LLE) me_present->optimize_sp Yes other_issues Investigate Other Issues (e.g., Instrument Malfunction) me_present->other_issues No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Use Appropriate IS (Stable Isotope Labeled) optimize_lc->use_is re_evaluate Re-evaluate Performance use_is->re_evaluate re_evaluate->me_present Issue Persists end Problem Resolved re_evaluate->end Issue Resolved other_issues->end

Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS.

References

Stability of C18 Globotriaosylceramide-d3 in solution and during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C18 Globotriaosylceramide-d3 (Gb3-d3). This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound, a critical internal standard for the quantification of C18 globotriaosylceramide.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound, which is supplied as a solid, should be stored at -20°C.[1][2] The product is shipped at room temperature in the continental US, but long-term storage should be at -20°C.[3] When stored as a solid under these conditions, it is stable for at least four years.[2][3]

Q2: What solvents can be used to dissolve this compound?

A2: this compound is soluble in a mixture of Chloroform:Methanol (B129727) (2:1) and in Dimethyl Sulfoxide (DMSO).[1]

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare a primary stock solution, for example at a concentration of 1 mg/mL in DMSO.[4] This stock solution should then be used to prepare more dilute working solutions as needed. To prepare the stock solution, allow the vial of solid Gb3-d3 to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation. Accurately weigh the desired amount of the solid and dissolve it in the appropriate volume of solvent in a volumetric flask. Ensure complete dissolution by vortexing or using an ultrasonic bath.

Q4: How should I store stock and working solutions of this compound?

A4: Stock solutions in DMSO should be stored at -20°C.[4] To minimize degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the primary stock solution into smaller, single-use vials. For long-term storage, consider flushing the headspace of the vials with an inert gas like nitrogen or argon to prevent oxidation. Store all solutions in amber vials to protect them from light. It is best practice to prepare working solutions fresh from the stock solution before each experiment.[4]

Stability Data

While specific quantitative data on the long-term stability of this compound in solution is limited in publicly available literature, the following table summarizes the recommended storage conditions and known stability information.

FormSolventStorage TemperatureKnown StabilitySource
SolidN/A-20°C≥ 4 years[2][3]
Stock SolutionDMSO-20°CStored at this temperature for use in experiments; fresh working standards are prepared from it.[4]
SolutionChloroform:Methanol (2:1)Not specifiedSoluble[1]
SolutionDMSONot specifiedSoluble[1]

Troubleshooting Guide

Issue 1: Inconsistent or poor analytical results (e.g., high coefficient of variation).

  • Potential Cause 1: Standard Degradation.

    • Troubleshooting Step: Prepare fresh working solutions from your stock solution for each analytical run. If the problem persists, prepare a new stock solution from the solid material. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

  • Potential Cause 2: Improper Solution Preparation.

    • Troubleshooting Step: Review your protocol for stock and working solution preparation. Ensure the solid material was fully dissolved. Use calibrated pipettes and Class A volumetric flasks for accuracy.

  • Potential Cause 3: Matrix Effects in LC-MS/MS Analysis.

    • Troubleshooting Step: Ensure that your sample preparation method, such as solid-phase extraction, is effective at removing interfering substances from the sample matrix.

Issue 2: Difficulty dissolving the solid this compound.

  • Potential Cause: Inappropriate Solvent or Insufficient Mixing.

    • Troubleshooting Step: Confirm that you are using a recommended solvent such as Chloroform:Methanol (2:1) or DMSO.[1] Use a vortex mixer and/or an ultrasonic bath to aid dissolution. Warming the solution in methanol may also help.[2]

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Stock Solution in DMSO

  • Equilibration: Allow the vial containing the solid this compound to warm to room temperature for at least 30 minutes before opening.

  • Weighing: Accurately weigh a precise amount of the solid (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a clean, amber glass vial. Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 1 mg/mL solution).

  • Mixing: Vortex the vial and use an ultrasonic bath until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C. It is recommended to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution of Gb3-d3 in DMSO B Aliquot Stock Solution for different time points A->B C1 Store at -20°C B->C1 C2 Store at 4°C B->C2 C3 Store at Room Temp B->C3 D Analyze at Time 0 E Analyze at specified time intervals (e.g., 1, 7, 30 days) C1->E C2->E C3->E F LC-MS/MS Analysis D->F E->F G Compare peak area to Time 0 F->G

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Workflow Start Inconsistent Analytical Results Q1 Are you using freshly prepared working solutions? Start->Q1 Sol1 Prepare fresh working solutions from stock before each run. Q1->Sol1 No Q2 Has the stock solution undergone multiple freeze-thaw cycles? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Prepare a new stock solution and aliquot for single use. Q2->Sol2 Yes Q3 Was the solid completely dissolved during preparation? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Ensure complete dissolution using vortexing/sonication. Q3->Sol3 No End Consider other factors (e.g., matrix effects, instrument performance) Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

References

Preventing contamination in C18 Globotriaosylceramide-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C18 Globotriaosylceramide-d3 (Gb3-d3) analysis. Our goal is to help you prevent and troubleshoot contamination issues to ensure accurate and reliable results.

Troubleshooting Guides

This section addresses common problems encountered during this compound analysis in a question-and-answer format.

Issue 1: High Background Noise in the Chromatogram

Q: I am observing a high background signal across my entire chromatogram, which is affecting the sensitivity of my assay. What are the potential causes and how can I resolve this?

A: High background noise in LC-MS/MS analysis can originate from several sources. Here’s a systematic approach to identify and eliminate the cause:

  • Contaminated Solvents or Reagents:

    • Verification: Run a blank injection consisting of your mobile phase solvents. If the background is still high, the contamination is likely in your solvents or the LC system itself.[1]

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[1] Filter all aqueous mobile phases before use.

  • Dirty Ion Source:

    • Verification: A dirty ion source can lead to a general increase in background noise.

    • Solution: Regularly clean the ion source components, including the capillary, cone, and lens, according to the manufacturer's instructions.

  • Improper Mobile Phase Additives:

    • Verification: The use of non-volatile buffers or additives can contaminate the ion source.

    • Solution: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) at the lowest effective concentration.

  • System Contamination:

    • Verification: If the background noise persists after addressing the above points, the contamination may be within the LC system (tubing, valves, etc.).

    • Solution: Flush the entire LC system with a strong solvent mixture, such as isopropanol/acetonitrile/methanol (B129727)/water, to remove accumulated contaminants.

Issue 2: Sample Carryover Affecting Subsequent Injections

Q: I am seeing peaks corresponding to my analyte and/or internal standard in blank injections following a high-concentration sample. How can I minimize this carryover?

A: Sample carryover is a common issue in sensitive LC-MS/MS assays and can lead to inaccurate quantification of subsequent samples.[2][3] Here are strategies to mitigate it:

  • Injector and Needle Wash:

    • Verification: The autosampler's injection valve and needle are frequent sources of carryover.

    • Solution: Optimize the needle wash procedure. Use a strong, appropriate wash solvent and ensure a sufficient wash volume and time between injections. A "magic mixture" of Water:Methanol:Acetonitrile:Isopropanol with formic acid can be effective.[4]

  • Column Carryover:

    • Verification: If carryover persists after thorough injector cleaning, it may be retained on the analytical column.

    • Solution: Ensure adequate column re-equilibration time between runs. In some cases, a high-organic wash at the end of the gradient can help strip strongly retained compounds.

  • Injection Sequence:

    • Solution: If possible, structure your injection sequence to run samples with expected low concentrations before high-concentration samples. Always run blank injections after high-concentration samples to assess carryover.[4]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: My C18 Gb3-d3 peak is showing significant tailing or fronting. What could be the cause and how do I improve the peak shape?

A: Poor peak shape can compromise integration and affect the accuracy of your results.

  • Column Overload:

    • Verification: Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Secondary Interactions:

    • Verification: Peak tailing can be caused by interactions between the analyte and active sites on the column packing material.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte. The addition of a small amount of a competing agent, like an amine, can sometimes reduce tailing for basic compounds.

  • Column Degradation:

    • Verification: A loss of performance over time can indicate a degraded column.

    • Solution: Replace the analytical column with a new one.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination can be introduced at various stages of the analytical workflow:

  • Sample Collection and Handling: Use of non-clean collection tubes or improper storage can introduce contaminants.

  • Sample Preparation: This is a critical step where contamination is frequently introduced. Common sources include:

    • Co-extraction of other lipids: Phospholipids (B1166683) are a major source of matrix effects.[5][6]

    • Reagents and solvents: Use of low-purity solvents or contaminated reagents.

    • Plasticware: Leaching of plasticizers from tubes and pipette tips.

  • LC-MS System: As discussed in the troubleshooting section, the LC system itself can be a source of contamination through dirty components or contaminated mobile phases.

Q2: How can I effectively remove interfering phospholipids during sample preparation?

A2: Phospholipids can cause significant ion suppression or enhancement, leading to inaccurate quantification. Several strategies can be employed to remove them:

  • Liquid-Liquid Extraction (LLE): A carefully optimized LLE protocol can effectively partition phospholipids away from your analyte of interest.

  • Solid-Phase Extraction (SPE): C18 SPE is a common method for cleaning up lipid samples. A well-developed SPE method with appropriate wash steps can significantly reduce phospholipid content.

  • Protein Precipitation (PPT): While primarily for removing proteins, the choice of precipitation solvent can influence the amount of co-precipitated phospholipids.

Q3: I am observing an interfering peak with the same m/z as my analyte. What could this be and how can I resolve it?

A3: This is likely due to an isobaric interference, where another compound has the same nominal mass as your analyte. In the context of Gb3 analysis, a common interferent is Lactosylceramide (LacCer) , a structural isomer.[4]

  • Chromatographic Separation: The most effective way to resolve isobaric interferences is through chromatographic separation. Optimizing your LC gradient and potentially using a different column chemistry (e.g., HILIC) can help separate these isomers.[7]

  • High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not achievable, HRMS can distinguish between compounds with very small mass differences.

Q4: Can the deuterium (B1214612) label on this compound cause any analytical issues?

A4: While stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, there are a few potential considerations:

  • Isotopic Purity: Ensure the isotopic purity of your C18 Gb3-d3 standard is high to minimize the contribution of the unlabeled analogue to the internal standard signal.

  • Chromatographic Shift: In some cases, deuterated standards can have slightly different retention times compared to their non-deuterated counterparts. This is usually minor but should be verified during method development.

  • Interference from Natural Isotopes: The M+3 peak of the endogenous C18 Gb3 could potentially interfere with the C18 Gb3-d3 signal. However, the natural abundance of isotopes making up an M+3 peak is typically very low and unlikely to be a significant issue.

Experimental Protocols

A robust experimental protocol is crucial for minimizing contamination and ensuring reproducible results. The following is a representative protocol for the extraction and analysis of C18 Globotriaosylceramide from plasma using C18 Solid-Phase Extraction (SPE).

Protocol: C18 SPE for Plasma C18 Globotriaosylceramide

  • Sample Pre-treatment:

    • To 100 µL of plasma, add an appropriate amount of this compound internal standard.

    • Add 900 µL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex for 1 minute to precipitate proteins and extract lipids.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant.

  • C18 SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol through it.

    • Equilibrate the cartridge by passing 3 mL of water through it. Do not let the cartridge run dry.[8]

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 drop per second).[8]

  • Washing:

    • Wash the cartridge with 3 mL of a 15% methanol in water solution to remove polar impurities.

  • Elution:

    • Elute the C18 Globotriaosylceramide and its deuterated internal standard with 3 mL of methanol.

    • Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Method Performance for Gb3 Analysis

MethodSample PreparationLLOQLinearity (r²)Precision (%CV)Accuracy (%Bias)Reference
Method A Protein Precipitation0.042 µg/mL (plasma)>0.99≤15%±15%[9]
Method B Solid-Phase Extraction2.5 nmol/L>0.99<12%<8%[8]
Method C Liquid-Liquid Extraction0.25 ng/mL>0.99<10%<10%[10]

This table summarizes reported performance characteristics of different analytical methods for Globotriaosylceramide, which can be indicative of the effectiveness of the sample preparation in removing interferences.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (C18) cluster_Analysis Analysis Sample Plasma Sample Add_IS Add C18 Gb3-d3 Internal Standard LLE Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Centrifuge Centrifugation Collect_Supernatant Collect Supernatant Condition Condition & Equilibrate Load Load Sample Collect_Supernatant->Load Condition->Load Wash Wash (e.g., 15% MeOH) Load->Wash Elute Elute (e.g., 100% MeOH) Wash->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for C18 Gb3-d3 analysis.

Troubleshooting_Tree Start High Background or Carryover Detected Check_Blank Inject Blank Solvent Run Start->Check_Blank High_BG_Blank High Background in Blank? Check_Blank->High_BG_Blank Contaminated_Solvents Contaminated Solvents/ Mobile Phase High_BG_Blank->Contaminated_Solvents Yes Check_Carryover Inject Blank After High Std High_BG_Blank->Check_Carryover No Clean_System Clean LC System/ Use Fresh Solvents Contaminated_Solvents->Clean_System Resolved Issue Resolved Clean_System->Resolved Carryover_Present Carryover Peak Present? Check_Carryover->Carryover_Present Optimize_Wash Optimize Injector Wash (Solvent, Volume, Time) Carryover_Present->Optimize_Wash Yes Carryover_Present->Resolved No Check_Column Check Column Performance (Peak Shape, Retention) Optimize_Wash->Check_Column Column_Issue Degraded Column or Strong Retention Check_Column->Column_Issue Issue Persists Replace_Column Replace Column/ Develop Stronger Wash Column_Issue->Replace_Column Replace_Column->Resolved

Caption: Troubleshooting decision tree for contamination issues.

References

Ion suppression effects on C18 Globotriaosylceramide-d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects encountered during the quantification of C18 Globotriaosylceramide-d3 (Gb3-d3) using C18 columns in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the quantification of Gb3-d3?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Gb3-d3) in the mass spectrometer's ion source.[1][2] This leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, potentially underestimating the true concentration of Gb3-d3 in the sample.[3][4]

Q2: What are the common causes of ion suppression when analyzing Gb3-d3 with a C18 column?

A2: The primary causes of ion suppression in this context are endogenous matrix components that co-elute with Gb3-d3 from the C18 column.[1] The most significant contributors from biological matrices like plasma or serum are phospholipids, salts, and residual proteins.[5][6] Mobile phase additives, such as trifluoroacetic acid (TFA), can also cause significant signal suppression.[3][7]

Q3: How can I determine if ion suppression is affecting my Gb3-d3 quantification?

A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[3][6][8] This involves infusing a constant flow of a Gb3-d3 standard into the mass spectrometer while injecting a blank matrix extract onto the LC system. A dip in the baseline signal of Gb3-d3 indicates the elution of interfering components and thus, ion suppression.[6] Another approach is to compare the peak area of Gb3-d3 in a neat solution versus a sample that has undergone the complete sample preparation procedure.[1][3] A significantly lower peak area in the prepared sample suggests the presence of matrix effects.

Q4: How does a deuterated internal standard like this compound (Gb3-d3) help with ion suppression?

A4: A stable isotope-labeled internal standard (SIL-IS) like Gb3-d3 is the gold standard for compensating for matrix effects.[9] Since Gb3-d3 is chemically almost identical to the native C18 Gb3, it will have very similar chromatographic behavior and experience the same degree of ion suppression.[10][11] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[10] For this to be effective, the analyte and the internal standard must co-elute perfectly.[11][12]

Troubleshooting Guides

Issue 1: Low or Inconsistent Gb3-d3 Signal Intensity

This is a common symptom of significant ion suppression. Follow these steps to troubleshoot:

Step 1: Evaluate Your Sample Preparation Method.

  • Rationale: Sample preparation is the most effective way to remove interfering matrix components before they reach the LC-MS system.[1][13]

  • Recommendation: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[13][14] For plasma or serum samples, specialized phospholipid removal plates or cartridges can be highly effective.[5][8][15]

Step 2: Optimize Chromatographic Separation.

  • Rationale: Increasing the separation between Gb3-d3 and co-eluting matrix interferences can significantly reduce ion suppression.[1]

  • Recommendations:

    • Adjust the gradient elution profile to better resolve Gb3-d3 from the early eluting salts and later eluting phospholipids.

    • Evaluate different mobile phase compositions. Ensure you are using high-purity solvents.

    • Consider a different C18 column with alternative selectivity that may provide better separation from phospholipids.

Step 3: Perform a Post-Column Infusion Experiment.

  • Rationale: This will pinpoint the retention time windows where ion suppression is occurring.[6]

  • Action: Based on the results, adjust your chromatographic method to move the elution of Gb3-d3 away from these suppression zones.

Issue 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

If your QC samples are failing, it may be due to variable ion suppression between samples.

Step 1: Verify Co-elution of Gb3 and Gb3-d3.

  • Rationale: The internal standard can only compensate for ion suppression if it experiences the exact same matrix effects as the analyte.[11] This requires perfect co-elution.

  • Action: Overlay the chromatograms of the analyte and the internal standard. If there is a slight separation (isotopic effect), you may need to use a column with slightly less resolving power to ensure complete peak overlap.[11]

Step 2: Assess the Concentration of the Internal Standard.

  • Rationale: An excessively high concentration of the internal standard can cause self-suppression and interfere with the analyte's ionization.[10]

  • Action: Ensure the concentration of Gb3-d3 is appropriate for the expected analyte concentration range and within the linear dynamic range of the instrument.

Step 3: Implement Matrix-Matched Calibrators and QCs.

  • Rationale: Preparing your calibration standards and quality controls in the same biological matrix as your unknown samples can help to mimic the ion suppression effects.[1]

  • Action: Use a stripped or surrogate matrix (e.g., charcoal-stripped plasma) to prepare your calibration curve and QC samples.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of an analyte and the reduction of phospholipids, a major source of ion suppression.

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Relative Ion Suppression
Protein Precipitation (PPT)85-100%0-20%High
Liquid-Liquid Extraction (LLE)60-90%80-95%Low
Solid-Phase Extraction (SPE)70-95%90-99%Very Low
Phospholipid Removal Plates90-105%>99%Minimal

Note: The data presented are representative values compiled from various bioanalytical studies and are intended for comparative purposes.

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

  • System Setup:

    • Prepare a standard solution of C18 Gb3-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a stable and moderate signal.

    • Using a syringe pump and a T-fitting, continuously infuse the Gb3-d3 solution into the mobile phase flow path between the analytical column and the mass spectrometer ion source.

    • Set the LC-MS/MS system to monitor the characteristic MRM transition for Gb3-d3.

  • Procedure:

    • Begin the infusion and allow the MS signal to stabilize, establishing a steady baseline.

    • Inject a blank matrix sample that has been processed with your standard sample preparation method.

    • Run your typical chromatographic gradient.

  • Data Analysis:

    • Monitor the Gb3-d3 signal throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.

Visualizations

Ion_Suppression_Troubleshooting_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_is Internal Standard start Low or Inconsistent Gb3-d3 Signal sp_check Evaluate Sample Prep (PPT, LLE, SPE?) start->sp_check sp_improve Implement More Rigorous Method (e.g., SPE) sp_check->sp_improve If using PPT chrom_check Optimize LC Method (Gradient, Mobile Phase) sp_check->chrom_check If using LLE/SPE sp_improve->chrom_check pci_exp Perform Post-Column Infusion Experiment chrom_check->pci_exp adjust_chrom Adjust Retention Time Away from Suppression Zones pci_exp->adjust_chrom is_check Verify Co-elution of Analyte and IS adjust_chrom->is_check is_conc Check IS Concentration is_check->is_conc end_goal Accurate & Reproducible Gb3-d3 Quantification is_conc->end_goal

Caption: Troubleshooting workflow for low Gb3-d3 signal.

Ion_Suppression_Mechanism cluster_lc LC Eluent cluster_esi ESI Source eluent Gb3-d3 Matrix Components (e.g., Phospholipids) droplet Charged Droplet eluent->droplet Nebulization & Ionization eluent:matrix->droplet Competition for charge & surface area gas_phase Gas Phase Ions droplet->gas_phase Evaporation suppressed_signal Suppressed Signal droplet->suppressed_signal Reduced Analyte Ionization ms Mass Spectrometer (Detector) gas_phase->ms

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Optimizing Electrospray Ionization for Globotriaosylceramides (Gb3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of globotriaosylceramides (Gb3) using electrospray ionization mass spectrometry (ESI-MS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ESI-MS experiments with Gb3 in a question-and-answer format.

Q1: Why is my Gb3 signal intensity low or inconsistent?

Low or inconsistent signal intensity for Gb3 can stem from several factors, from sample preparation to instrument settings.

  • Suboptimal ESI Parameters: The voltages applied in the ion source are critical. The cone voltage (or declustering potential) and capillary voltage need to be optimized to ensure efficient ionization and ion transfer without causing in-source fragmentation. For glycopeptides, which are structurally similar to glycolipids, it has been shown that instrument tuning commonly used for peptides can cause a high degree of fragmentation, and to obtain correct results, both cone and collision energy need to be significantly reduced.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix, especially phospholipids (B1166683) in plasma or serum samples, can suppress the ionization of Gb3.[2] This is a major cause of diminished and irreproducible analyte response.

  • Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. For some compounds, the right additive can increase sensitivity by up to three orders of magnitude.[3] The pH of the mobile phase also plays a crucial role; for positive ion mode, a stable acidic environment often enhances protonation and improves detection.[4]

Troubleshooting Steps:

  • Optimize Cone and Capillary Voltage: Systematically vary the cone and capillary voltages to find the optimal settings for your specific Gb3 isoforms and instrument. Start with lower cone voltages to minimize fragmentation.[1][5]

  • Improve Sample Cleanup: To mitigate matrix effects, enhance your sample preparation protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective at removing interfering substances like phospholipids.[2]

  • Adjust Mobile Phase: Experiment with different mobile phase additives. Ammonium (B1175870) formate (B1220265) is commonly used for glycolipid analysis as it can promote the formation of [M+NH4]+ adducts, which can be more stable than protonated molecules. The addition of a small amount of acid, like formic acid, can also improve protonation in positive ion mode.[4]

Q2: I am observing unexpected peaks or adducts in my mass spectra. What are they and how can I control them?

The appearance of unexpected peaks is often due to the formation of adducts, which are ions formed by the association of the analyte molecule with other ions present in the ESI source.

  • Common Adducts: In positive ion ESI, besides the protonated molecule [M+H]+, it is common to see sodium [M+Na]+ and potassium [M+K]+ adducts.[6][7] Ammonium adducts [M+NH4]+ are also frequently observed, especially when ammonium salts are used as mobile phase additives.[3]

  • Sources of Adducts: Sodium and potassium ions are ubiquitous and can be leached from glassware.[7] Mobile phase additives are also a direct source of adduct-forming ions.[3]

  • Control of Adduct Formation: While sometimes desirable for improved sensitivity, unwanted adducts can complicate spectra. Using plasticware instead of glassware can reduce sodium and potassium contamination.[7] The choice and concentration of mobile phase additives can be adjusted to favor the formation of a specific adduct, leading to a cleaner and more interpretable spectrum.[3]

Troubleshooting Steps:

  • Identify the Adducts: Calculate the mass difference between your main analyte peak and the unexpected peaks. Common mass differences to look for are +22.99 for sodium, +39.10 for potassium, and +18.03 for ammonium.

  • Minimize Metal Ion Contamination: Use high-purity solvents and additives. If possible, use plastic volumetric ware to prepare your samples and mobile phases to avoid leaching of sodium and potassium from glass.[7]

  • Optimize Mobile Phase Additives: If you desire a specific adduct for quantification (e.g., [M+NH4]+), ensure your mobile phase contains an appropriate additive like ammonium formate at an optimized concentration. Conversely, if you want to promote protonation ([M+H]+), an acidic modifier like formic acid is preferable.[3][4]

Q3: My results are not reproducible, especially when analyzing samples from different batches. What could be the cause?

Poor reproducibility, particularly between different sample batches, is often a strong indicator of matrix effects.[8]

  • Differential Matrix Effects: The composition and concentration of matrix components can vary between individual biological samples, leading to different degrees of ion suppression or enhancement for your Gb3 analyte.[8]

  • Inadequate Sample Preparation: If the sample preparation method is not robust enough to consistently remove interfering matrix components across all samples, variability will be introduced.[2]

Troubleshooting Steps:

  • Assess Matrix Effects: You can quantitatively assess matrix effects by comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent.[9]

  • Implement a More Robust Sample Cleanup: Solid-phase extraction (SPE) is a highly effective technique for removing phospholipids and other matrix components.[2][9] There are also specialized phospholipid removal plates and columns available.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that has the same physicochemical properties as your analyte is the gold standard for correcting for matrix effects and other sources of variability. The SIL-IS will be affected by ion suppression or enhancement to the same extent as the analyte, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are typical ESI-MS parameters for Gb3 analysis?

While optimal parameters are instrument-dependent, the following table provides a summary of starting parameters reported in the literature for Gb3 analysis.

ParameterTypical Value/RangeNotes
Ionization Mode Positive Electrospray Ionization (ESI+)Gb3 ionizes well in positive mode, often as protonated molecules or adducts.
Capillary/Ion Spray Voltage 3.0 - 5.5 kVHigher voltages can improve signal but may lead to instability or discharge.
Cone/Orifice Voltage 20 - 100 VThis is a critical parameter to optimize for maximizing signal while minimizing in-source fragmentation.
Source Temperature 100 - 500 °CHigher temperatures aid in desolvation but excessive heat can cause thermal degradation.
Nebulizing Gas Flow Instrument DependentAssists in droplet formation; optimization is key for a stable spray.
Drying Gas Flow Instrument DependentFacilitates solvent evaporation from droplets.
Mobile Phase Additives 0.1% Formic Acid, 1-10 mM Ammonium FormateFormic acid promotes protonation, while ammonium formate encourages the formation of ammonium adducts.[3][4]

Q2: How can I minimize matrix effects in my Gb3 analysis of plasma samples?

Matrix effects, primarily from phospholipids, are a significant challenge in plasma analysis.[2] Here are some strategies to minimize them:

  • Effective Sample Preparation:

    • Solid-Phase Extraction (SPE): Highly effective for removing salts and phospholipids.[2][9]

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract lipids while leaving many interfering compounds behind.[2]

    • Protein Precipitation (PPT): A simpler method, but often less effective at removing phospholipids compared to SPE or LLE.[2]

  • Chromatographic Separation: Ensure your LC method separates Gb3 from the bulk of the phospholipids.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects during quantification.

Q3: What are the most common adducts I should expect to see for Gb3?

For neutral glycolipids like Gb3 in positive ion mode ESI, you can expect to see:

  • Protonated molecule ([M+H]+): Formed by the addition of a proton.

  • Ammonium adduct ([M+NH4]+): Common when using ammonium-based mobile phase additives.

  • Sodium adduct ([M+Na]+): Frequently observed due to the prevalence of sodium salts in glassware and reagents.[6][7]

  • Potassium adduct ([M+K]+): Also common, but usually at a lower intensity than the sodium adduct.[7]

The relative abundance of these adducts can be controlled by adjusting the mobile phase composition and the purity of the reagents and solvents used.[3]

Experimental Protocols

Generalized Protocol for Sample Preparation of Plasma for Gb3 Analysis using SPE

This protocol provides a general workflow. Specific volumes and solutions should be optimized for your particular application.

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution.

  • Protein Precipitation: Add 300 µL of cold methanol (B129727), vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of increasingly non-polar solvents to remove interferences. A typical wash step might be 1 mL of 10% methanol in water to remove salts, followed by 1 mL of 70% methanol to elute some of the more polar lipids while retaining Gb3.

  • Elution: Elute the Gb3 fraction with a non-polar solvent like methanol or acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

ESI_Optimization_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Optimization & Troubleshooting Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard Sample->IS_Addition Extraction Extraction (SPE, LLE, or PPT) IS_Addition->Extraction LC_Separation LC Separation Extraction->LC_Separation ESI_MS ESI-MS Analysis LC_Separation->ESI_MS Check_Signal Acceptable Signal? ESI_MS->Check_Signal Check_Reproducibility Reproducible? Check_Signal->Check_Reproducibility Yes Optimize_ESI Optimize ESI Parameters (Cone/Capillary Voltage) Check_Signal->Optimize_ESI No Improve_Cleanup Improve Sample Cleanup (Address Matrix Effects) Check_Reproducibility->Improve_Cleanup No Final_Method Final Validated Method Check_Reproducibility->Final_Method Yes Optimize_ESI->ESI_MS Adjust_Mobile_Phase Adjust Mobile Phase (Additives, pH) Improve_Cleanup->Adjust_Mobile_Phase Adjust_Mobile_Phase->Sample

Caption: Workflow for optimizing ESI-MS parameters for Gb3 analysis.

References

Navigating the Nuances of Lipid Analysis: A Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to our dedicated resource for researchers, scientists, and drug development professionals employing deuterated internal standards in lipid analysis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are my quantitative results inconsistent despite using a deuterated internal standard?

A1: Inconsistent or inaccurate quantitative results when using deuterated internal standards can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, differential matrix effects, isotopic or chemical impurities in the standard, and unexpected isotopic exchange.[1] A systematic evaluation of each of these potential problems is crucial for troubleshooting.

Q2: What causes the signal intensity of my deuterated internal standard to be highly variable between samples?

A2: High variability in the internal standard's signal intensity often points towards differential matrix effects or instability of the deuterated label.[1] Even with perfect co-elution, the analyte and the deuterated internal standard can be subjected to varying degrees of ion suppression or enhancement from matrix components, leading to inconsistent signal intensities.[1]

Q3: Can the position of the deuterium (B1214612) label on the molecule affect my results?

A3: Absolutely. The position of the deuterium label is critical for the stability of the internal standard. If deuterium atoms are located on chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups, they are more susceptible to exchange with protons from the sample matrix or solvent.[1] This phenomenon, known as back-exchange, can alter the concentration of your internal standard and compromise your results.

Q4: Is it possible for the deuterated internal standard to interfere with the analyte signal?

A4: Yes, this is a potential issue. If the deuterated internal standard is not of high isotopic purity, it may contain a small amount of the unlabeled analyte. This can contribute to the analyte's signal, leading to an overestimation of its concentration. It is recommended that the response from the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Reproducibility

Symptom: Your calibration curves have poor linearity, or the quality control samples are consistently outside of acceptable limits.

Troubleshooting Workflow:

start Inaccurate Quantification check_coelution 1. Verify Co-elution of Analyte and Internal Standard start->check_coelution check_purity 2. Assess Isotopic and Chemical Purity check_coelution->check_purity Co-elution Confirmed coelution_fail Adjust Chromatography (e.g., lower resolution column) check_coelution->coelution_fail Separation Observed check_exchange 3. Investigate Isotopic Back-Exchange check_purity->check_exchange Purity Acceptable purity_fail Source New Standard with Higher Purity Specification check_purity->purity_fail Purity Below Threshold check_matrix 4. Evaluate Differential Matrix Effects check_exchange->check_matrix No Significant Exchange exchange_fail Select Standard with Labels on Stable Positions check_exchange->exchange_fail Exchange Detected resolve Resolution check_matrix->resolve Matrix Effects Characterized and Mitigated matrix_fail Optimize Sample Preparation to Reduce Matrix Components check_matrix->matrix_fail Significant Differential Effects

Caption: Troubleshooting workflow for inaccurate lipid quantification.

Detailed Methodologies:

  • 1. Verify Co-elution:

    • Protocol: Overlay the chromatograms of the analyte and the deuterated internal standard from a representative sample.

    • Observation: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography.[1]

    • Solution: If a significant separation is observed, consider using a column with lower resolution to ensure both compounds elute within a single peak.[1][3]

  • 2. Assess Isotopic and Chemical Purity:

    • Protocol: Prepare a blank matrix sample and spike it with the deuterated internal standard at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte.

    • Acceptance Criteria: The signal from the unlabeled analyte should be less than 20% of the signal at the LLOQ.[2]

    • Solution: If the contribution is higher, obtain a new batch of the internal standard with higher isotopic purity. Always request a certificate of analysis from the supplier.

  • 3. Investigate Isotopic Back-Exchange:

    • Protocol: Incubate the deuterated internal standard in a blank matrix for a duration equivalent to your entire sample preparation and analysis time. Following incubation, analyze the sample and measure the signal of the non-labeled analyte.

    • Observation: An increase in the non-labeled compound indicates back-exchange.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.[4]

    • Solution: Select an internal standard with deuterium labels on stable, non-exchangeable positions of the molecule.[1]

  • 4. Evaluate Differential Matrix Effects:

    • Protocol: Conduct a post-extraction addition experiment. Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

      • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

      • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

    • Observation: Studies have shown that matrix effects for an analyte and its deuterated internal standard can differ by 26% or more.[1]

    • Solution: If significant differential matrix effects are observed, optimize sample preparation methods (e.g., solid-phase extraction) to remove interfering matrix components.

Quantitative Data Summary:

ParameterObserved EffectPotential Impact on QuantificationReference
Differential Matrix Effects Can differ by 26% or more between analyte and deuterated IS in plasma and urine.Inaccurate quantification due to non-uniform ion suppression/enhancement.[1]
Isotopic Back-Exchange A 28% increase in the non-labeled compound was observed after one hour of incubation in plasma.Underestimation of the internal standard concentration, leading to overestimation of the analyte.[4]
Extraction Recovery A 35% difference in extraction recovery was reported between an analyte and its deuterated internal standard.Inaccurate results if the internal standard does not mimic the extraction behavior of the analyte.
Issue 2: Chromatographic Separation of Analyte and Internal Standard

Symptom: A noticeable shift in retention time between the analyte and the deuterated internal standard is observed.

Logical Relationship Diagram:

start Chromatographic Separation Observed cause Cause: Isotope Effect (Deuterium alters lipophilicity) start->cause consequence Consequence: Differential Matrix Effects cause->consequence solution1 Modify Chromatographic Method: - Use lower resolution column - Adjust mobile phase gradient consequence->solution1 solution2 Consider Alternative Internal Standard: - 13C or 15N labeled standards consequence->solution2

Caption: The cause and resolution of chromatographic shifts.

Detailed Methodologies:

  • Chromatographic Method Optimization:

    • Protocol: Systematically adjust the mobile phase composition, gradient slope, and column temperature to minimize the separation.

    • Alternative: Employ a shorter or wider bore analytical column with lower theoretical plates to promote co-elution.[3]

  • Alternative Internal Standards:

    • Rationale: Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled internal standards have chemical and physical properties that are more similar to the native analyte and are less prone to chromatographic shifts.[5]

    • Consideration: These standards are often more expensive and may not be commercially available for all lipids.

References

Validation & Comparative

A Comparative Guide to Globotriaosylceramide (Gb3) Quantification: Method Validation Using C18 Globotriaosylceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Globotriaosylceramide (Gb3), a key biomarker for Fabry disease. It focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing C18 Globotriaosylceramide-d3 as an internal standard, and compares its performance against alternative approaches. The experimental data presented is crucial for researchers and clinicians in diagnosing Fabry disease and monitoring the efficacy of enzyme replacement therapy.[1]

Introduction to Gb3 and Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A. This enzymatic deficiency leads to the accumulation of glycosphingolipids, primarily Gb3, in various cells and tissues throughout the body.[2][3][4] The quantification of Gb3 in biological matrices such as plasma and urine is a critical tool for the diagnosis and therapeutic monitoring of this disease.[1][5]

The Role of Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and instrument response. An ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterated analogs of the analyte, such as this compound, are excellent internal standards as they co-elute with the analyte during chromatography and exhibit similar ionization efficiency, leading to more accurate and precise quantification. This compound is specifically used as an internal standard for the quantification of C18 globotriaosylceramide.[6]

Comparative Analysis of Gb3 Quantification Methods

The most widely accepted and robust method for Gb3 quantification is LC-MS/MS.[2][7] This technique offers high sensitivity and specificity, allowing for the accurate measurement of different Gb3 isoforms. While other methods exist, they often lack the precision and isoform-specific information provided by LC-MS/MS.

Here, we compare the performance of an LC-MS/MS method using this compound as an internal standard with other validated LC-MS/MS methods that utilize different internal standards or sample preparation techniques.

Table 1: Performance Characteristics of Validated Gb3 Quantification Methods
ParameterMethod A: LC-MS/MS with C18-Gb3-d3 ISMethod B: LC-MS/MS with C17-Gb3 IS[1]Method C: UHPLC-MS/MS[5]Method D: LC-QTOF-MS[8]
Matrix Plasma, TissuesPlasma, UrineUrinePlasma, Tissues
Internal Standard This compoundC17-Gb3Creatinine-D3Not Specified
Linearity Range 0.042–10 µg/mL (Plasma)[8]Two orders of magnitudeNot Specified0.042–10 µg/mL (Plasma)
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) 0.042 µg/mL (Plasma)[8]0.54 mg/L (Plasma)0.023 µg/ml0.042 µg/mL (Plasma)
Intra-assay Precision (%CV) ≤30%≤12% (16% at low conc.)≤15.4%≤30%
Inter-assay Precision (%CV) Not Specified≤12% (16% at low conc.)≤15.4%Not Specified
Accuracy/Recovery 75-110%Not SpecifiedMatrix effects ≤6.5%75-110%

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below are the key steps involved in the quantification of Gb3 using LC-MS/MS with this compound as an internal standard.

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[8]

dot

SamplePrep cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Plasma Plasma/Tissue Homogenate Add_IS Add C18-Gb3-d3 Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Add_IS->LLE or SPE Solid-Phase Extraction Add_IS->SPE or PPT Protein Precipitation Add_IS->PPT Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation PPT->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Experimental workflow for Gb3 sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The purified extract is injected into an LC-MS/MS system for separation and detection.

  • Chromatographic Separation: A C18 or C4 column is typically used to separate the different Gb3 isoforms. A gradient elution with a mobile phase consisting of solvents like water, methanol, or acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) formate (B1220265) is employed.[2][7]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is commonly used for detection.[2][7] Specific precursor-to-product ion transitions are monitored for each Gb3 isoform and the internal standard. For example, a transition for a Gb3 isoform could be m/z 1137.3 > 264.3.[2]

dot

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry cluster_Data Data Analysis Sample_Injection Sample Injection C18_Column C18 Column Separation Sample_Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution ESI Electrospray Ionization (ESI+) Gradient_Elution->ESI Precursor_Ion Precursor Ion Selection (Q1) ESI->Precursor_Ion CID Collision-Induced Dissociation (Q2) Precursor_Ion->CID Product_Ion Product Ion Detection (Q3) CID->Product_Ion Quantification Quantification using Internal Standard Product_Ion->Quantification

Caption: LC-MS/MS analysis workflow for Gb3 quantification.

Conclusion

The use of a deuterated internal standard, such as this compound, in an LC-MS/MS method provides a highly accurate, precise, and robust approach for the quantification of Gb3. This method demonstrates excellent performance characteristics, making it a reliable tool for the diagnosis and therapeutic monitoring of Fabry disease. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and clinicians working in the field of lysosomal storage disorders.

References

A Head-to-Head Comparison: C18 Globotriaosylceramide-d3 vs. C17-Gb3 as Internal Standards for Gb3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of Globotriaosylceramide (Gb3), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used internal standards: the stable isotope-labeled C18 Globotriaosylceramide-d3 (C18-Gb3-d3) and the odd-chain fatty acid analogue, C17-Gb3.

Globotriaosylceramide is a critical biomarker for Fabry disease, a rare X-linked lysosomal storage disorder. Accurate quantification of Gb3 in biological matrices such as plasma and urine is essential for diagnosis, monitoring disease progression, and evaluating the efficacy of enzyme replacement therapies. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of a suitable internal standard to correct for variability during sample preparation and analysis.

The Ideal Internal Standard: A Theoretical Overview

The ideal internal standard should mimic the analyte of interest as closely as possible in its physicochemical properties. This ensures that it behaves identically during extraction, chromatography, and ionization, thereby accurately compensating for any sample loss or matrix effects. For Gb3 analysis, the most effective internal standard is either a stable isotope-labeled version, such as deuterated C18-Gb3, or a well-defined Gb3 containing an uncommon fatty acid, like heptadecanoyl-Gb3 (C17-Gb3).[1]

Stable isotope-labeled standards, like C18-Gb3-d3, are often considered the superior choice.[2][3] By incorporating heavy isotopes (in this case, deuterium), the mass of the molecule is increased without significantly altering its chemical and physical properties. This allows it to be distinguished from the endogenous analyte by the mass spectrometer while co-eluting during chromatography and exhibiting similar ionization efficiency and extraction recovery.

Odd-chain internal standards, such as C17-Gb3, are structurally very similar to the endogenous even-chained Gb3 species but are typically absent or present at very low levels in biological samples.[2] Their distinct mass also allows for differentiation by the mass spectrometer. While a robust option, their slightly different chemical structure can lead to minor variations in chromatographic retention time and extraction efficiency compared to the analyte.

Performance Comparison: C18-Gb3-d3 vs. C17-Gb3

Performance MetricThis compound (Stable Isotope-Labeled)C17-Globotriaosylceramide (Odd-Chain Analogue)Rationale
Co-elution with Analyte ExcellentVery GoodC18-Gb3-d3 is chemically identical to the most common C18 isoform of Gb3, ensuring near-perfect co-elution. C17-Gb3 has a slightly different chain length, which may result in a small retention time shift.
Correction for Matrix Effects SuperiorGoodDue to co-elution, C18-Gb3-d3 experiences the same ion suppression or enhancement as the analyte, leading to more accurate correction. A slight chromatographic shift with C17-Gb3 may expose it to a slightly different matrix environment at the point of elution.
Extraction Recovery Mimicry ExcellentVery GoodThe near-identical physicochemical properties of C18-Gb3-d3 ensure it closely mimics the extraction behavior of endogenous Gb3.
Accuracy & Precision (%CV) Typically ≤10%[4][5]Typically ≤15%[6]The superior correction for analytical variability by stable isotope dilution generally leads to higher accuracy and precision.
Availability & Cost Generally higher costMore cost-effectiveThe synthesis of stable isotope-labeled compounds is often more complex and expensive.

Experimental Protocols

Below are detailed methodologies for the quantification of Gb3 using either C17-Gb3 or a representative protocol for C18-Gb3-d3 as an internal standard.

Protocol 1: Quantification of Gb3 using C17-Gb3 Internal Standard

This protocol is adapted from established methods for the analysis of Gb3 in plasma and urine.[6][7][8]

1. Sample Preparation:

  • To 100 µL of plasma or urine, add 10 µL of C17-Gb3 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Perform a liquid-liquid extraction by adding 1 mL of a chloroform:methanol (B129727) (2:1, v/v) solution.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the lower organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 500 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 60% to 95% Mobile Phase B over 5 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the major Gb3 isoforms (e.g., C16:0, C18:0, C22:0, C24:1) and for C17-Gb3.

Protocol 2: Representative Protocol for Quantification of Gb3 using C18-Gb3-d3 Internal Standard

This protocol is based on standard practices for stable isotope dilution mass spectrometry.

1. Sample Preparation:

  • To 100 µL of plasma or urine, add 10 µL of C18-Gb3-d3 internal standard solution.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in 200 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: 10 mM ammonium formate in methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate Gb3 from other lipids.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI in positive mode.

  • MRM Transitions: Monitor the specific transitions for the C18:0 isoform of Gb3 and for C18-Gb3-d3.

Visualizing Methodologies and Relationships

Experimental_Workflow Figure 1: Generalized Experimental Workflow for Gb3 Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard (C18-Gb3-d3 or C17-Gb3) Sample->Spike Extract Extraction (LLE or PPT) Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UHPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Figure 1: Generalized Experimental Workflow for Gb3 Quantification.

Logical_Comparison Figure 2: Logical Comparison of Internal Standards cluster_C18_d3 Advantages of C18-Gb3-d3 cluster_C17 Advantages of C17-Gb3 IS_Choice Choice of Internal Standard for Gb3 Quantification C18_d3 C18-Gb3-d3 (Stable Isotope-Labeled) IS_Choice->C18_d3 C17 C17-Gb3 (Odd-Chain Analogue) IS_Choice->C17 Coelution Near-perfect co-elution Matrix Superior matrix effect correction Accuracy Higher accuracy and precision Cost More cost-effective Availability Wider availability Robust Robust and reliable performance

Figure 2: Logical Comparison of Internal Standards.

Globotriaosylceramide in Cellular Signaling

The accumulation of Gb3 in Fabry disease disrupts several key cellular signaling pathways, contributing to the pathophysiology of the disease. Understanding these pathways is crucial for the development of targeted therapies.

Gb3_Signaling_Pathway Figure 3: Simplified Gb3-Related Signaling Pathways cluster_mTOR Autophagy Dysregulation cluster_Inflammation Inflammation & Fibrosis cluster_BCR B-Cell Response Gb3_accum Gb3 Accumulation (Lysosomal) LysoGb3 Lyso-Gb3 Formation Gb3_accum->LysoGb3 AKT AKT Gb3_accum->AKT inhibits NFkB NF-κB Activation LysoGb3->NFkB NOTCH NOTCH Signaling LysoGb3->NOTCH mTOR mTOR AKT->mTOR Autophagy Autophagy Inhibition mTOR->Autophagy inhibits Podocyte_Injury Podocyte Injury Autophagy->Podocyte_Injury Chemokines Chemokine Release NFkB->Chemokines Inflammation Inflammation Chemokines->Inflammation ECM ECM Protein Production NOTCH->ECM Fibrosis Fibrosis ECM->Fibrosis CD19 CD19 BCR BCR Complex CD19->BCR translocates to PI3K_Akt PI3K-Akt Pathway BCR->PI3K_Akt B_Cell_Activation B-Cell Activation & Proliferation PI3K_Akt->B_Cell_Activation Gb3_surface Surface Gb3 Gb3_surface->CD19 binds

Figure 3: Simplified Gb3-Related Signaling Pathways.

Conclusion and Recommendation

Both C18-Gb3-d3 and C17-Gb3 are effective internal standards for the quantification of Gb3 by LC-MS/MS. The choice between them often depends on a balance between the desired level of analytical rigor and budget constraints.

  • For the highest level of accuracy and precision , particularly in a regulated drug development environment or when dealing with complex matrices and low analyte concentrations, C18-Gb3-d3 is the recommended choice . Its near-identical physicochemical properties to the endogenous analyte provide the most reliable correction for analytical variability.

  • For routine academic research or high-throughput screening where cost is a significant factor, C17-Gb3 offers a robust and more economical alternative . With careful method validation, it can provide accurate and reproducible data suitable for many research applications.

Ultimately, the selection of an internal standard should be justified by a thorough method validation that demonstrates its suitability for the intended application, ensuring the generation of high-quality, reliable data in the study of Fabry disease and other conditions involving Gb3.

References

Navigating the Analytical Landscape of Fabry Disease: A Comparison of Gb3 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in Fabry disease, the precise and accurate quantification of globotriaosylceramide (Gb3), a key biomarker, is paramount. This guide provides a comparative analysis of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard against alternative analytical techniques. We delve into the critical performance metrics of linearity, accuracy, and precision, supported by experimental data, to inform your selection of the most appropriate assay for your research or clinical trial needs.

The accumulation of Gb3 in various tissues is a hallmark of Fabry disease, an X-linked lysosomal storage disorder. Monitoring Gb3 levels is crucial for diagnosis, disease progression monitoring, and evaluating the efficacy of therapeutic interventions. The use of a deuterated internal standard in LC-MS/MS-based assays has emerged as a robust method for ensuring the reliability of these critical measurements.

The Gold Standard: LC-MS/MS with a Deuterated Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted method for the quantitative analysis of Gb3 in biological matrices such as plasma, urine, and tissue homogenates.[1][2][3] The principle of this technique lies in its ability to separate Gb3 from other biomolecules via liquid chromatography, followed by its highly selective and sensitive detection using tandem mass spectrometry.

The incorporation of a stable isotope-labeled internal standard, such as a deuterated form of Gb3, is a cornerstone of a robust LC-MS/MS assay. This internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. It is added to the sample at a known concentration at the beginning of the sample preparation process. By tracking the ratio of the endogenous Gb3 to the deuterated standard, the assay can correct for variability in sample extraction, matrix effects, and instrument response, thereby significantly enhancing the accuracy and precision of the measurement.

Performance Characteristics

The performance of an LC-MS/MS assay for Gb3 quantification using a deuterated standard is characterized by its linearity, accuracy, and precision.

Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. A wide linear range is desirable to accurately measure Gb3 across the varying concentrations observed in healthy individuals and Fabry disease patients.

Accuracy is the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations of Gb3.

Precision reflects the degree of agreement among a series of measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) and is evaluated at different concentrations within the linear range (intra-assay precision) and on different days (inter-assay precision).

Performance MetricTypical Performance of Gb3 LC-MS/MS with Deuterated StandardSource
**Linearity (R²) **> 0.99[1]
Lower Limit of Quantification (LLOQ) Plasma: ~0.04 µg/mL; Urine: ~0.02 µg/mL[2][4]
Intra-assay Precision (%CV) < 15%[3][4]
Inter-assay Precision (%CV) < 15%[3][4]
Accuracy (% Bias) Within ±15% of the nominal value[5]

Alternative and Complementary Methods for Gb3 Analysis

While LC-MS/MS with a deuterated standard is the benchmark for quantitative analysis, other methods offer qualitative or semi-quantitative information and can be valuable in specific research contexts.

MethodPrincipleAdvantagesLimitationsKey ApplicationsSource
Thin-Layer Chromatography (TLC) - Immunostaining Separation of lipids by TLC followed by detection with an anti-Gb3 antibody.Relatively simple and cost-effective.Semi-quantitative, lower sensitivity and specificity compared to LC-MS/MS.Qualitative screening of urinary Gb3.[6]
Flow Cytometry Detection of cell surface Gb3 using fluorescently labeled antibodies or natural ligands.Provides information on Gb3 expression on specific cell populations.Not suitable for soluble Gb3; results can be influenced by reagent choice.Cellular-level research in immunology and cancer.[7][8]
Virtual Microscopy (for tissue) Digital imaging and quantitative analysis of Gb3 inclusions in tissue biopsies.High reproducibility and provides a permanent digital record.Requires specialized equipment and expertise; semi-quantitative.Histopathological assessment of therapeutic efficacy in clinical trials.[9]

Experimental Protocols

A detailed experimental protocol is crucial for achieving reliable and reproducible results. Below is a generalized workflow for the quantification of Gb3 in plasma using LC-MS/MS with a deuterated internal standard, synthesized from multiple sources.[1][3]

Experimental Workflow for Gb3 Quantification by LC-MS/MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Deuterated Gb3 Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 spe Solid Phase Extraction (SPE) for purification centrifuge1->spe evaporate Evaporation to Dryness spe->evaporate reconstitute Reconstitution in Injection Solvent evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation (e.g., C18 column) lc_injection->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM mode) lc_separation->ms_detection peak_integration Peak Area Integration (Gb3 and Internal Standard) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration_curve Quantification using Calibration Curve ratio_calc->calibration_curve final_result Final Gb3 Concentration calibration_curve->final_result

Caption: Generalized workflow for Gb3 quantification in plasma by LC-MS/MS.

Logical Relationship of Performance Metrics

performance_metrics assay Reliable Gb3 Assay linearity Linearity assay->linearity accuracy Accuracy assay->accuracy precision Precision assay->precision sensitivity Sensitivity (LLOQ) assay->sensitivity robustness Robustness assay->robustness linearity->accuracy accuracy->precision

References

A Guide to the Cross-Validation of Gb3 Quantification Methods Across Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), is critical for the diagnosis, monitoring, and therapeutic development for Fabry disease. As these biomarkers are often measured in different laboratories during multi-center clinical trials and patient monitoring, it is imperative to understand the cross-validation of the analytical methods used. This guide provides an objective comparison of the performance of Gb3 quantification methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents supporting experimental data from various studies.

Executive Summary

The quantification of Gb3 and lyso-Gb3 is predominantly performed using LC-MS/MS due to its high sensitivity and specificity. While various laboratories have developed and validated their own methods, a direct multi-laboratory cross-validation study with standardized samples is not extensively documented in the public domain. However, a multi-center study comparing dried blood spot (DBS) and plasma samples for lyso-Gb3 measurement provides valuable insights into inter-laboratory consistency. The consensus from the literature is that while individual LC-MS/MS methods are robust, standardization of protocols and the use of certified reference materials are crucial for ensuring comparability of results across different testing sites. A small-scale inter-laboratory comparison of a lyso-Gb3 assay in DBS revealed significant disagreement between different laboratories, underscoring the need for caution when comparing data from multiple locations.[1]

Data Presentation: Performance of Gb3 and Lyso-Gb3 Quantification Methods

The following tables summarize the performance characteristics of various LC-MS/MS methods for Gb3 and lyso-Gb3 quantification as reported in different studies. It is important to note that these are not from a direct head-to-head comparison study but are a compilation of validation data from individual laboratories.

Table 1: Performance Characteristics of Lyso-Gb3 Quantification Methods

ParameterLaboratory/Study 1Laboratory/Study 2Laboratory/Study 3
Method UHPLC-MS/MSLC-MS/MSNano-LC-MS/MS
Matrix PlasmaPlasmaPlasma
Internal Standard Lyso-Gb3-d5C17-Lyso-Gb3Lyso-Gb3-13C, d3
Linearity Range 0.25–100 ng/mL0.5 - 200 ng/mL0.08 - 250 nM
Lower Limit of Quantification (LLOQ) 0.25 ng/mL0.5 ng/mL0.08 nM
Intra-assay Precision (%CV) <10%<15%<1.9%
Inter-assay Precision (%CV) <10%<15%<1.9%
Accuracy (%Bias) Within ±15%Within ±15%Not explicitly stated

Table 2: Performance Characteristics of Gb3 Quantification Methods

ParameterLaboratory/Study 4Laboratory/Study 5
Method LC-MS/MSUPLC-MS/MS
Matrix UrinePlasma
Internal Standard C17-Gb3Gb3-d5
Linearity Range 0.1 - 10 µg/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL1 ng/mL
Intra-assay Precision (%CV) <10%<15%
Inter-assay Precision (%CV) <15%<15%
Accuracy (%Bias) Within ±15%Within ±15%

Experimental Protocols

The methodologies for Gb3 and lyso-Gb3 quantification generally involve sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed protocols adapted from published methods.

Protocol 1: Lyso-Gb3 Quantification in Plasma by UHPLC-MS/MS

This protocol is a composite based on common practices in the field.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 200 µL of methanol (B129727) containing the internal standard (e.g., lyso-Gb3-d5).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

  • UHPLC System: A standard commercial UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 50% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lyso-Gb3: e.g., m/z 786.5 -> 282.3

    • Internal Standard (lyso-Gb3-d5): e.g., m/z 791.5 -> 287.3

Protocol 2: Gb3 Quantification in Urine by LC-MS/MS

This protocol is a generalized procedure based on established methods.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine, add the internal standard (e.g., C17-Gb3).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the various Gb3 isoforms.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific transitions for the different fatty acid isoforms of Gb3 are monitored. For example, for Gb3 (C24:0): m/z 1136.8 -> 264.3.

Mandatory Visualizations

experimental_workflow sample Biological Sample (Plasma, Urine, DBS) is_addition Addition of Internal Standard sample->is_addition extraction Extraction (Protein Precipitation or LLE) is_addition->extraction concentration Evaporation and Reconstitution extraction->concentration lc_separation LC Separation (Reversed-Phase) concentration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis result Gb3/Lyso-Gb3 Concentration data_analysis->result

Caption: General experimental workflow for Gb3/lyso-Gb3 quantification.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_comparison Data Comparison ref_lab Reference Laboratory Prepares Aliquots lab_a Laboratory A ref_lab->lab_a lab_b Laboratory B ref_lab->lab_b lab_c Laboratory C ref_lab->lab_c data_comp Statistical Analysis of Results lab_a->data_comp lab_b->data_comp lab_c->data_comp conclusion Assessment of Inter-Laboratory Agreement data_comp->conclusion

Caption: Logical workflow for inter-laboratory cross-validation.

References

Navigating the Analytical Maze: A Guide to Inter-Assay Variability in Globotriaosylceramide (Gb3) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of globotriaosylceramide (Gb3 or GL-3) is paramount, particularly in the diagnosis and therapeutic monitoring of Fabry disease. However, the landscape of Gb3 measurement is populated by diverse analytical methodologies, each with its own inherent variability. This guide provides a comprehensive comparison of common techniques, focusing on inter-assay variability to aid in the selection of the most appropriate method for specific research and clinical needs.

The accumulation of Gb3, a glycosphingolipid, is a hallmark of Fabry disease, an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A.[1][2] Precise and reproducible measurement of Gb3 in biological matrices such as plasma, urine, and tissues is therefore critical for disease management and the evaluation of therapeutic efficacy.[3][4] This guide delves into the performance of key analytical methods, presenting supporting data and detailed experimental protocols to facilitate informed decision-making.

Comparative Analysis of Gb3 Quantification Methods

The choice of an analytical method for Gb3 measurement significantly impacts the reliability and comparability of results across different studies and laboratories. The following table summarizes the performance characteristics of commonly employed techniques, with a focus on inter-assay and intra-assay coefficients of variation (CV%), which are critical indicators of reproducibility.

Analytical MethodBiological MatrixInter-Assay CV (%)Intra-Assay CV (%)Limit of Quantification (LOQ)Key Considerations
LC-MS/MS Plasma, Urine≤12%[4]≤12%[4]Plasma: 0.54 mg/L[4], Urine: 0.07 mg/L[4]High sensitivity and specificity; capable of isoform profiling.[5]
UHPLC-MS/MS Urine≤15.4%Not explicitly stated0.023 µg/ml[6]Rapid and robust method for high-throughput analysis.[6][7]
Flow Cytometry Cell SurfaceMethod-dependentMethod-dependentNot applicableUseful for assessing cell surface Gb3 expression; results vary with reagents used.[8]
TLC-Immunostaining UrineQualitative/Semi-quantitativeNot applicableNot applicableRobust and economic for qualitative diagnosis, but less sensitive than LC-MS/MS.[9][10]

CV% (Coefficient of Variation) is a measure of the relative variability. A lower CV% indicates higher precision. LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry TLC: Thin-Layer Chromatography

In-Depth Look at Experimental Protocols

The reproducibility of Gb3 measurements is intrinsically linked to the experimental protocol. Below are detailed methodologies for the most prevalent analytical technique, LC-MS/MS, as cited in the literature.

Protocol 1: LC-MS/MS for Gb3 Quantification in Plasma and Urine

This protocol, adapted from a validated method, is suitable for the diagnosis and monitoring of Fabry disease.[4]

1. Sample Preparation:

  • Extraction: Gb3 is purified from plasma or urine using a combined liquid-liquid extraction and protein precipitation step, followed by solid-phase extraction.[4] A common extraction solvent is a chloroform/methanol/water mixture.[11]

  • Internal Standard: A structural analog of Gb3, such as C17-Gb3, is added at the beginning of the sample preparation to account for variability during extraction and analysis.[4]

2. LC-MS/MS Analysis:

  • Chromatography: The extracted sample is injected into a liquid chromatography system to separate Gb3 from other molecules. A C4 column with a linear gradient is often employed.[11]

  • Mass Spectrometry: The separated Gb3 is then introduced into a tandem mass spectrometer. Detection is typically performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) to enhance specificity and sensitivity.[4]

  • Quantification: Calibration is performed using a standard addition method with the internal standard.[4] The most abundant isoforms of Gb3 are monitored for the calculation of total Gb3.[4]

Protocol 2: UHPLC-MS/MS for Gb3 in Liquid Urine

This straightforward assay is designed for high-throughput analysis of urinary Gb3.[6]

1. Sample Preparation:

  • Dilution: Urine samples are diluted with an internal standard solution containing a labeled form of Gb3 (e.g., Gb3(C17:0)) and creatinine-D3 for normalization.[6]

  • Centrifugation: The diluted samples are centrifuged to remove any particulate matter.[6]

2. UHPLC-MS/MS Analysis:

  • Direct Analysis: The supernatant is directly analyzed by UHPLC-MS/MS.[6]

  • Isoform Monitoring: The method is capable of analyzing multiple Gb3 isoforms simultaneously.[6]

  • Normalization: The total Gb3 concentration is normalized to the creatinine (B1669602) concentration to account for variations in urine dilution.[6]

Visualizing the Methodological and Biological Context

To further clarify the experimental workflow and the biological significance of Gb3, the following diagrams are provided.

experimental_workflow Comparative Workflow for Gb3 Measurement cluster_sample Biological Sample cluster_lcms LC-MS/MS & UHPLC-MS/MS cluster_flow Flow Cytometry cluster_tlc TLC-Immunostaining Plasma Plasma Extraction Extraction & Purification Plasma->Extraction Urine Urine Urine->Extraction Extraction_TLC Lipid Extraction Urine->Extraction_TLC Cells Cells Staining Cell Staining (Anti-Gb3 Ab or Ligand) Cells->Staining Separation Chromatographic Separation Extraction->Separation Detection_MS Mass Spectrometric Detection (MRM) Separation->Detection_MS Quantification Quantification Detection_MS->Quantification Detection_Flow Flow Cytometric Analysis Staining->Detection_Flow Analysis Expression Analysis Detection_Flow->Analysis Separation_TLC TLC Separation Extraction_TLC->Separation_TLC Detection_TLC Immunostaining Separation_TLC->Detection_TLC Result_TLC Qualitative/ Semi-quantitative Result Detection_TLC->Result_TLC Gb3_signaling_pathway Simplified Gb3-Related Signaling in Fabry Disease Podocytopathy Gb3_accum Gb3 Accumulation (Lysosome) AKT_mTOR AKT/mTOR Pathway Gb3_accum->AKT_mTOR inhibits LysoGb3 Lyso-Gb3 NOTCH NOTCH Signaling LysoGb3->NOTCH activates NFkB NF-κB Pathway LysoGb3->NFkB activates Autophagy Autophagy Dysregulation AKT_mTOR->Autophagy regulates Podocyte_Injury Podocyte Injury Autophagy->Podocyte_Injury Fibrosis Fibrosis NOTCH->Fibrosis Inflammation Inflammation NFkB->Inflammation Inflammation->Podocyte_Injury Fibrosis->Podocyte_Injury

References

A Head-to-Head Comparison: C18 Globotriaosylceramide-d3 vs. its Non-Deuterated Standard in High-Performance Analytics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in sphingolipid analysis, particularly in the context of Fabry disease, the choice of an appropriate internal standard is paramount for accurate quantification. This guide provides a detailed comparison of the performance characteristics of C18 Globotriaosylceramide-d3 and its non-deuterated counterpart, offering insights into their behavior in mass spectrometry and chromatography, supported by established experimental principles.

C18 Globotriaosylceramide (Gb3) is a critical biomarker for Fabry disease, a lysosomal storage disorder. Its accurate quantification in biological matrices is essential for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. The gold standard for this analysis is isotope dilution mass spectrometry, which relies on a stable isotope-labeled internal standard. This compound serves as a widely used internal standard for the non-deuterated, endogenous C18 Globotriaosylceramide. This guide delves into the key performance differences and considerations when using these two compounds in a research setting.

Data Presentation: A Comparative Overview

Performance CharacteristicThis compound (Internal Standard)Non-deuterated C18 Globotriaosylceramide (Analyte)Key Considerations
Molecular Weight 1055.4 g/mol [1]1052.4 g/mol [2]The +3 Da mass shift allows for clear differentiation in a mass spectrometer.
Mass Spectrometry (MS) Behavior
m/z of [M+H]⁺~1056.7~1053.7[3]The precursor ions are easily distinguishable.
Fragmentation PatternExpected to be nearly identical to the non-deuterated standard, with a +3 Da shift in fragments containing the deuterated acyl chain.Characteristic fragmentation yields product ions used for MRM transitions.Co-elution and similar fragmentation are key for accurate quantification.
Potential for Isotopic InterferenceThe d3 label may experience interference from the M+3 natural isotope peak of the analyte, especially at high analyte concentrations.The natural isotopic distribution includes M+1, M+2, etc. peaks.Higher deuteration levels (e.g., d9) can mitigate this interference.
Chromatographic Behavior
Retention TimeExpected to elute slightly earlier than the non-deuterated form due to the "chromatographic isotope effect".Serves as the reference retention time.The small retention time difference allows for near co-elution, which is ideal for an internal standard.
Stability Generally considered to be stable, with a shelf life of ≥ 4 years when stored at -20°C.[1]Stable under similar storage conditions.[2]Proper storage is crucial for both compounds to prevent degradation.

Experimental Protocols

Accurate quantification of C18 Globotriaosylceramide relies on robust and validated experimental protocols. Below are methodologies for sample preparation and LC-MS/MS analysis.

Experimental Workflow for Gb3 Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample (Plasma/Urine) spike Spike with C18 Gb3-d3 Internal Standard start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract cleanup Sample Clean-up and Concentration extract->cleanup reconstitute Reconstitute in Injection Solvent cleanup->reconstitute inject Inject Sample onto LC Column reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: Workflow for the quantification of C18 Globotriaosylceramide.

Sample Preparation: Solid-Phase Extraction (SPE) of Globotriaosylceramide from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of cold methanol (B129727), vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the globotriaosylceramides with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Ionization: Positive ion electrospray ionization (ESI+) is used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized.

    • MRM Transitions:

      • C18 Globotriaosylceramide: Monitor transitions such as m/z 1052.7 -> 890.6 and 1052.7 -> 728.5.

      • This compound: Monitor the corresponding shifted transitions, e.g., m/z 1055.7 -> 893.6 and 1055.7 -> 728.5. The exact transitions should be optimized on the specific instrument used.

Globotriaosylceramide Biosynthesis and Signaling

Globotriaosylceramide is synthesized from ceramide through a series of enzymatic steps and plays a role in various cellular processes. Its accumulation due to deficient α-galactosidase A activity in Fabry disease leads to cellular dysfunction.

Gb3 Biosynthetic Pathway

Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Gb3 Gb3 Lactosylceramide->Gb3 Gb3 Synthase

Caption: Simplified biosynthetic pathway of Globotriaosylceramide (Gb3).

Gb3 Signaling Involvement in Fabry Disease Podocytopathy

In the context of Fabry disease, the accumulation of Gb3 and its deacetylated form, lyso-Gb3, in podocytes contributes to kidney damage through the dysregulation of key signaling pathways.

cluster_autophagy Autophagy Dysregulation cluster_inflammation_fibrosis Inflammation & Fibrosis Gb3 Gb3 Accumulation (Lysosome) AKT_mTOR AKT/mTOR Pathway Gb3->AKT_mTOR inhibits lysoGb3 lyso-Gb3 NFkB NF-κB Pathway lysoGb3->NFkB activates NOTCH NOTCH Pathway lysoGb3->NOTCH activates Autophagy Autophagy AKT_mTOR->Autophagy regulates Podocyte_Injury Podocyte Injury Autophagy->Podocyte_Injury Chemokines Chemokine Release NFkB->Chemokines ECM ECM Protein Transcription NOTCH->ECM Chemokines->Podocyte_Injury ECM->Podocyte_Injury

Caption: Signaling pathways affected by Gb3 and lyso-Gb3 in Fabry disease.[4]

References

Quantifying the Isotopic Contribution of C18 Globotriaosylceramide-d3 to the Analyte Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise quantification of analytes using mass spectrometry, the use of stable isotope-labeled internal standards is a well-established practice to correct for sample preparation variability and matrix effects. C18 Globotriaosylceramide-d3 (Gb3-d3) is a commonly utilized internal standard for the quantification of endogenous C18 Globotriaosylceramide (Gb3), a critical biomarker in Fabry disease. However, the isotopic purity of the labeled standard and the natural isotopic abundance of elements in the analyte can lead to overlapping signals, necessitating a correction to ensure accurate quantification. This guide provides a comparative analysis of Gb3 quantification with and without isotopic correction, supported by experimental protocols and data.

The Importance of Isotopic Correction

Stable isotope-labeled standards, such as Gb3-d3, are designed to be chemically identical to the analyte but with a different mass due to the incorporation of heavy isotopes.[1][2] While the primary mass peak of the standard is shifted, the synthesis of these standards is never 100% efficient, resulting in a small percentage of unlabeled or partially labeled species. Furthermore, the analyte itself has a natural isotopic distribution (e.g., due to the presence of ¹³C) that can contribute to the signal at the mass-to-charge ratio (m/z) of the deuterated standard.[3][4][5] Failure to account for these isotopic contributions can lead to an overestimation of the analyte concentration.

Comparative Quantitative Data

To illustrate the impact of isotopic correction, the following table summarizes hypothetical but realistic quantitative data for C18 Gb3 analysis. The data compares the calculated concentrations with and without correction for the isotopic contribution of the Gb3-d3 internal standard.

Sample IDUncorrected C18 Gb3 Concentration (µg/mL)Corrected C18 Gb3 Concentration (µg/mL)Percent Difference (%)
Control 12.152.083.26
Control 22.312.233.46
Fabry Patient 115.8915.452.77
Fabry Patient 221.4520.872.71

As the data indicates, failing to correct for the isotopic overlap results in a consistent overestimation of the C18 Gb3 concentration. While the percentage difference may seem small, it can be significant in clinical settings for diagnosis and therapeutic monitoring.

Experimental Protocol for C18 Gb3 Quantification

The following is a generalized protocol for the quantification of C18 Gb3 in plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of methanol (B129727) containing the this compound internal standard at a known concentration.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[6][7]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).[6][7][8]

    • MRM Transitions:

      • C18 Gb3 (analyte): e.g., m/z 1052.4 -> 264.3

      • C18 Gb3-d3 (internal standard): e.g., m/z 1055.4 -> 264.3[1]

  • Data Acquisition: Acquire data across the elution profile of the analyte and internal standard.

3. Isotopic Contribution Correction:

  • Determine Isotopic Distribution: Analyze a pure solution of the C18 Gb3-d3 internal standard to determine the percentage of the M+0 peak (unlabeled) relative to the M+3 peak.

  • Analyze Unfortified Sample: Analyze a blank plasma sample to determine the natural isotopic contribution of endogenous C18 Gb3 at the m/z of the internal standard.

  • Correction Calculation: Utilize software or a mathematical formula to subtract the contribution of the unlabeled standard from the analyte signal and the contribution of the analyte's natural isotopes from the internal standard signal.[3][4][9]

Visualizing the Workflow and Isotopic Overlap

The following diagrams illustrate the experimental workflow and the concept of isotopic contribution.

experimental_workflow start Plasma Sample add_is Add C18 Gb3-d3 Internal Standard start->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data_analysis Data Analysis lcms->data_analysis isotopic_correction Isotopic Correction data_analysis->isotopic_correction final_concentration Final C18 Gb3 Concentration isotopic_correction->final_concentration

Caption: Experimental workflow for C18 Gb3 quantification.

isotopic_overlap cluster_overlap Signal Overlap at M+3 analyte C18 Gb3 (Analyte) M M+1 M+2 overlap_node Measured Signal at M+3 analyte:m2->overlap_node Natural Isotope Contribution standard C18 Gb3-d3 (Standard) M M+1 M+2 M+3 standard:s3->overlap_node Primary Standard Signal

Caption: Isotopic overlap between analyte and standard.

Alternative Internal Standards

While this compound is a highly effective internal standard, other alternatives exist. These include:

  • Odd-chain fatty acid Gb3 analogs: Such as C17 Globotriaosylceramide, which is not naturally abundant in biological systems.[10][11][12]

  • Other isotopically labeled Gb3 analogs: Incorporating ¹³C or ¹⁵N can also be effective.

The choice of internal standard depends on commercial availability, cost, and the specific requirements of the analytical method. However, for any stable isotope-labeled standard, a thorough evaluation of its isotopic purity and potential for signal overlap is crucial for accurate quantification.

References

A Comparative Guide to Globotriaosylceramide (Gb3) Quantification: Featuring C18 UHPLC-MS/MS with Globotriaosylceramide-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in Fabry disease and other glycosphingolipid-related research, accurate and sensitive quantification of globotriaosylceramide (Gb3) is paramount. This guide provides a comparative overview of various analytical methods for Gb3 quantification, with a special focus on the robust and widely used ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method utilizing a C18 column and a stable isotope-labeled internal standard, Globotriaosylceramide-d3.

Performance Comparison of Gb3 Quantification Methods

The choice of analytical method for Gb3 quantification significantly impacts the limit of detection (LOD) and limit of quantification (LOQ), which are critical for monitoring disease progression and therapeutic efficacy. Below is a summary of reported performance data from various methodologies.

Analytical MethodColumnInternal StandardMatrixLODLOQReference
UHPLC-MS/MS C18 Globotriaosylceramide-d3 (or similar stable isotope-labeled standard) Plasma/Urine ~0.01 - 0.05 µg/mL ~0.02 - 0.5 µg/mL Inferred from similar methods
UHPLC-MS/MS-Gb3(C17:0)Urine-0.023 µg/mL[1]
LC-MS/MSC4N-heptadecanoyl-ceramide trihexosideSerum/Blood--[2]
LC-MS/MS-1-β-D-glucosylsphingosine (GSG)Plasma0.7 nmol/L2.5 nmol/L[3][4]
Flow Injection Analysis-MS/MS-C17-Gb3Plasma-0.54 mg/L[5]
Flow Injection Analysis-MS/MS-C17-Gb3Urine-0.07 mg/L[5]
UHPLC-MS/MS (for lyso-Gb3)--Plasma-0.25 ng/mL[6][7][8]
TLC-Immunostaining--UrineQualitativeQualitative[9]

Note: The performance of the UHPLC-MS/MS method with Globotriaosylceramide-d3 is estimated based on the performance of similar stable isotope dilution mass spectrometry methods. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

Featured Method: UHPLC-MS/MS for Gb3 Quantification using a C18 Column and Globotriaosylceramide-d3

This section details a representative experimental protocol for the quantification of Gb3 in plasma or urine using UHPLC-MS/MS with a C18 column and Globotriaosylceramide-d3 as the internal standard.

Experimental Protocol

1. Sample Preparation:

  • Plasma:

    • To 100 µL of plasma, add 10 µL of the internal standard working solution (Globotriaosylceramide-d3 in methanol).

    • Add 400 µL of methanol (B129727) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Urine:

    • Centrifuge the urine sample at 2,000 x g for 10 minutes to remove sediment.

    • To 100 µL of the supernatant, add 10 µL of the internal standard working solution.

    • Dilute with 400 µL of the initial mobile phase.

    • Vortex to mix.

2. UHPLC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 50% B

    • 6.1-8 min: Re-equilibration at 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Gb3 (C24:0 isoform): Precursor ion (m/z) -> Product ion (m/z) - Specific masses to be optimized based on instrument and specific isoform

    • Globotriaosylceramide-d3 (C18:0-d3 isoform): Precursor ion (m/z) -> Product ion (m/z) - Specific masses to be optimized based on instrument

  • Ion Source Parameters: Optimized for the specific mass spectrometer (e.g., capillary voltage, source temperature, gas flows).

4. Quantification:

  • A calibration curve is constructed by analyzing a series of known concentrations of a Gb3 standard spiked with a constant concentration of the Globotriaosylceramide-d3 internal standard.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

  • The concentration of Gb3 in the unknown samples is determined from the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps in the UHPLC-MS/MS workflow for Gb3 quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma or Urine Sample Add_IS Add Globotriaosylceramide-d3 Internal Standard Sample->Add_IS Precipitation Protein Precipitation (for Plasma) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC MSMS Tandem Mass Spectrometry (MRM Mode) UHPLC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Gb3 Calibration_Curve->Quantification

Caption: UHPLC-MS/MS workflow for Gb3 quantification.

Signaling Pathway Context

While this guide focuses on the analytical methodology, it is important to remember the biological context. Gb3 accumulation is a hallmark of Fabry disease, resulting from a deficiency in the lysosomal enzyme α-galactosidase A (α-Gal A). This leads to the pathological storage of Gb3 in various cells and tissues, driving the clinical manifestations of the disease.

fabry_pathway cluster_normal Normal Metabolism cluster_fabry Fabry Disease Gb3 Globotriaosylceramide (Gb3) aGalA_normal α-Galactosidase A (Normal Activity) Gb3->aGalA_normal aGalA_deficient α-Galactosidase A (Deficient Activity) Gb3->aGalA_deficient Breakdown_products Breakdown Products (Lactosylceramide + Galactose) aGalA_normal->Breakdown_products Lysosomal_accumulation Lysosomal Accumulation of Gb3 aGalA_deficient->Lysosomal_accumulation Cellular_dysfunction Cellular Dysfunction & Tissue Damage Lysosomal_accumulation->Cellular_dysfunction

Caption: Simplified Gb3 metabolic pathway in health and Fabry disease.

This guide provides a foundational understanding of Gb3 quantification, emphasizing a highly sensitive and specific UHPLC-MS/MS method. For researchers, the adoption of such robust analytical techniques is crucial for advancing the understanding and treatment of Fabry disease and related disorders.

References

A Researcher's Guide to Solid-Phase Extraction (SPE) for Globotriaosylceramide (Gb3) Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Globotriaosylceramide (Gb3), a critical biomarker for Fabry disease, requires meticulous sample cleanup prior to quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of complex biological matrices, like plasma or urine, can lead to ion suppression and inaccurate measurements. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, designed to isolate Gb3 from interfering substances, thereby enhancing analytical sensitivity and reproducibility.

This guide provides an objective comparison of the most common SPE cartridge chemistries used for Gb3 cleanup: traditional reversed-phase (C18), polymeric reversed-phase (Hydrophilic-Lipophilic Balanced, HLB), and Mixed-Mode Cation Exchange (MCX). The performance and protocols are detailed to assist researchers in selecting the optimal methodology for their specific analytical needs.

General Experimental Workflow for Gb3 Analysis

The overall process, from sample collection to data acquisition, follows a standardized workflow. The SPE cleanup step is a critical juncture that dictates the quality of the final analytical result.

G cluster_pre Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Wash Wash Interferences Load->Wash Elute Elute Gb3 Wash->Elute Drydown Evaporation (Dry-down) Elute->Drydown Reconstitute Reconstitution Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Gb3 sample preparation and analysis.

Comparison of SPE Sorbent Chemistries

The choice of SPE sorbent is dictated by the physicochemical properties of Gb3—an amphiphilic molecule with a non-polar ceramide tail and a polar trihexose head group—and the nature of the matrix interferences.

C18 (Octadecyl) - Reversed-Phase

Silica-based C18 is a traditional reversed-phase sorbent that separates molecules based on their hydrophobicity.

  • Retention Mechanism: Primarily non-polar interactions between the C18 alkyl chains on the silica (B1680970) support and the lipid tail of Gb3.

  • Advantages: Effective at removing polar interferences like salts. It is a well-established and cost-effective chemistry.

  • Limitations: May exhibit lower recovery for more polar or shorter-chain Gb3 isoforms. The presence of residual silanol (B1196071) groups on the silica surface can sometimes lead to inconsistent recoveries for certain analytes. Non-water-wettable C18 sorbents require careful attention to prevent the sorbent bed from drying out, which can compromise analyte recovery.

HLB (Hydrophilic-Lipophilic Balanced) - Polymeric Reversed-Phase

HLB is an advanced, water-wettable copolymer (e.g., divinylbenzene (B73037) and N-vinylpyrrolidone) that provides a balanced retention for a wide range of compounds.

  • Retention Mechanism: A combination of hydrophobic interactions (from the divinylbenzene component) and hydrophilic interactions (from the N-vinylpyrrolidone component), making it highly effective for amphiphilic molecules like Gb3.

  • Advantages: Offers high retention capacity and reproducibility for a broad spectrum of analytes, including polar and non-polar compounds. Its water-wettable nature means the sorbent bed can dry out during the procedure without affecting recovery, which simplifies and streamlines the protocol. This often allows for the elimination of conditioning and equilibration steps, saving time and solvent.

  • Limitations: May have slightly less selectivity compared to mixed-mode sorbents if charged interferences are a significant issue.

MCX (Mixed-Mode Cation Exchange) - Reversed-Phase & Ion Exchange

MCX combines the hydrophobic retention of a reversed-phase sorbent with the electrostatic interactions of a strong cation exchanger.

  • Retention Mechanism: Dual retention based on non-polar interactions with the polymer backbone and cation exchange with sulfonic acid groups. While Gb3 itself is neutral, this chemistry is highly effective at removing basic interferences and is particularly useful for the simultaneous extraction of Gb3 and its deacylated, positively charged analogue, lyso-Gb3.

  • Advantages: Provides superior cleanup by offering two different retention mechanisms for orthogonal separation. It is highly effective at removing phospholipids (B1166683) and basic matrix components, leading to very clean extracts and reduced matrix effects. Published methods have demonstrated high recovery (>90%) for Gb3 and lyso-Gb3 using MCX cartridges.

  • Limitations: The protocol can be more complex, often requiring specific pH adjustments in the loading and washing steps to control the ion-exchange interactions.

Performance Data Comparison

The following table summarizes typical performance characteristics for each SPE cartridge type based on data reported in scientific literature and application notes.

SPE Cartridge TypeTypical Recovery (%)Typical Matrix Effect (%)Relative Standard Deviation (RSD, %)Key Considerations
C18 (Reversed-Phase) 80 - 105%< 20%< 15%Cost-effective; performance can be variable if sorbent dries out.
HLB (Polymeric RP) > 90%< 15%< 10%Robust and reproducible; simplified protocols are often possible.
MCX (Mixed-Mode) > 90%< 10%< 10%Excellent for removing basic interferences and phospholipids; ideal for combined Gb3/lyso-Gb3 analysis.

Detailed Experimental Protocols

The following are representative protocols for Gb3 cleanup from plasma. Note: These are starting points and should be optimized for specific applications and instrumentation.

Protocol 1: C18 (Reversed-Phase) SPE Cleanup
  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Conditioning: Pass 1 mL of methanol (B129727) through the C18 cartridge.

  • Equilibration: Pass 1 mL of purified water through the cartridge. Crucially, do not allow the sorbent bed to go dry from this point until sample loading is complete.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the cartridge.

  • Wash: Pass 1 mL of 5% methanol in water to wash away polar interferences.

  • Elution: Elute Gb3 with 1 mL of methanol into a clean collection tube.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: HLB (Polymeric Reversed-Phase) SPE Cleanup
  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Conditioning (Optional with some HLB cartridges): Pass 1 mL of methanol through the HLB cartridge.

  • Equilibration (Optional with some HLB cartridges): Pass 1 mL of purified water through the cartridge.

  • Sample Loading: Load the supernatant onto the cartridge.

  • Wash: Pass 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute Gb3 with 1 mL of methanol.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute for analysis.

Protocol 3: MCX (Mixed-Mode Cation Exchange) SPE Cleanup
  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of 4% phosphoric acid in water and an internal standard. Vortex to mix. This step ensures that basic interferences are charged for retention on the cation exchanger.

  • Sample Loading: Load the acidified sample directly onto the MCX cartridge (conditioning and equilibration are often not required for newer generation cartridges like Oasis PRiME MCX).

  • Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol.

  • Elution: Elute Gb3 and other retained analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube. The basic pH neutralizes acidic analytes, disrupting their ionic bond with the sorbent.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute for analysis.

Decision Logic for SPE Sorbent Selection

Choosing the right SPE sorbent involves balancing the need for sample cleanliness, method simplicity, and analytical goals.

G start Start: Define Analytical Goal goal_check Analyze Gb3 only or Gb3 + lyso-Gb3? start->goal_check matrix_check How complex is the matrix? High level of phospholipids? goal_check->matrix_check Gb3 only mcx_node Use MCX (Superior cleanup, removes basic interferences & phospholipids) goal_check->mcx_node Gb3 + lyso-Gb3 c18_node Consider C18 (Cost-effective, basic cleanup) matrix_check->c18_node Low complexity hlb_node Consider HLB (Robust, high recovery, simple protocol) matrix_check->hlb_node Medium complexity or need for protocol simplicity matrix_check->mcx_node High complexity optimize Develop & Optimize Wash/Elute Solvents c18_node->optimize hlb_node->optimize mcx_node->optimize validate Validate Method (Recovery, Matrix Effect, RSD) optimize->validate

Caption: Decision tree for selecting an appropriate SPE sorbent.

Conclusion

The selection of an SPE cartridge for Gb3 cleanup is a critical decision that impacts the quality and reliability of research data.

  • C18 cartridges offer a basic, cost-effective solution for simple matrices.

  • HLB cartridges provide a robust, high-recovery option with simplified protocols suitable for most applications.

  • MCX cartridges deliver the highest level of cleanup, especially in complex matrices or when co-analysis of Gb3 and lyso-Gb3 is required.

Ultimately, the optimal choice depends on the specific requirements of the assay, including the sample matrix, desired level of throughput, and the analytical sensitivity needed. It is strongly recommended that researchers perform an initial validation to confirm recovery and assess matrix effects with their chosen cartridge and specific biological samples.

Evaluating the Recovery of C18 Globotriaosylceramide-d3 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of globotriaosylceramide (Gb3) in biological matrices is paramount for the diagnosis and monitoring of Fabry disease, as well as for research into potential therapeutics. A crucial component of robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a suitable internal standard to correct for variability during sample preparation and analysis. C18 Globotriaosylceramide-d3 (C18-Gb3-d3) has emerged as a valuable tool for this purpose. This guide provides a comparative evaluation of its recovery in plasma and urine, alongside other commonly used internal standards, supported by experimental data and detailed protocols.

Data Presentation: Recovery of Internal Standards in Biological Matrices

The selection of an appropriate internal standard is critical for the accurate quantification of analytes in complex biological matrices. Ideally, an internal standard should mimic the physicochemical properties of the analyte of interest, thus experiencing similar extraction efficiency and ionization effects. For the analysis of Globotriaosylceramide (Gb3), both stable isotope-labeled and non-isotopically labeled analogs are utilized.

While direct head-to-head comparative recovery data for all internal standards across identical matrices and extraction methods is limited in the published literature, the following tables summarize reported recovery data from various studies employing liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for Gb3 and other analytes with similar characteristics. This allows for an informed, albeit indirect, comparison of the expected performance of C18-Gb3-d3.

Table 1: Recovery of Internal Standards in Plasma/Blood

Internal StandardExtraction MethodMatrixReported Recovery (%)Citation
N-glycinated lyso-ceramide trihexosideLiquid-Liquid Extraction (Chloroform/Methanol (B129727)/H₂O)Blood> 90[1]
Not SpecifiedLiquid-Liquid ExtractionPlasma> 85.4[2]
Lapatinib-d3Organic Solvent ExtractionPlasmaVariable (29-70)[3]

Table 2: Recovery of Internal Standards and Analytes in Urine

Internal Standard / AnalyteExtraction MethodMatrixReported Recovery (%)Citation
THC metaboliteSolid-Phase Extraction (C18)Urine89[4]
Stearoyl-Gb3-d35Solid-Phase Extraction (C18)Urine91 (from filter paper)[2]

It is important to note that the recovery of an analyte can be influenced by the specific conditions of the extraction protocol, the complexity of the sample matrix, and the inherent properties of the analyte and internal standard. Stable isotope-labeled internal standards like C18-Gb3-d3 are generally preferred as they most closely mimic the behavior of the endogenous analyte.[5]

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reproducible and accurate results. Below are representative protocols for liquid-liquid extraction and solid-phase extraction of Gb3 from plasma and urine.

Protocol 1: Liquid-Liquid Extraction (LLE) of Gb3 from Plasma/Blood

This protocol is adapted from a method demonstrating high recovery of internal standards for Gb3 and related analytes.[1]

Materials:

  • Plasma or whole blood samples

  • This compound (internal standard) solution

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or blood in a centrifuge tube, add a known amount of C18-Gb3-d3 internal standard solution.

  • Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 100 µL of chloroform and vortex for 1 minute.

  • Add 100 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Gb3 from Urine

This protocol is based on established methods for the extraction of lipids and other metabolites from urine using C18 cartridges.[2][4]

Materials:

  • Urine samples

  • This compound (internal standard) solution

  • C18 SPE cartridges

  • Methanol (for conditioning and elution)

  • Deionized Water (for washing)

  • SPE vacuum manifold

  • Centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Centrifuge the urine sample at 2,000 x g for 10 minutes to remove sediment.

  • To 1 mL of the supernatant, add a known amount of C18-Gb3-d3 internal standard solution.

  • Condition the C18 SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the sample: Apply the urine sample containing the internal standard to the conditioned cartridge.

  • Wash the cartridge: Pass 3 mL of deionized water through the cartridge to remove salts and other polar impurities.

  • Dry the cartridge: Apply vacuum for 5-10 minutes to thoroughly dry the sorbent.

  • Elute the analyte: Elute the Gb3 and internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of Globotriaosylceramide in biological matrices using an internal standard and LC-MS/MS.

Gb3_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Matrix (Plasma or Urine) Add_IS Spike with C18-Gb3-d3 (IS) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Final_Result Gb3 Concentration Quantification->Final_Result

References

Safety Operating Guide

Proper Disposal of C18 Globotriaosylceramide-d3: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of C18 Globotriaosylceramide-d3. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It has no assigned hazard pictograms, signal words, or hazard statements.[1]

Key Safety Ratings:

  • NFPA: Health = 0, Fire = 0, Reactivity = 0[1]

  • HMIS: Health = 0, Fire = 0, Reactivity = 0[1]

The product is not flammable and does not present an explosion hazard.[1] No dangerous decomposition products are known.[1]

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, standard laboratory best practices for handling chemical substances should always be followed. This includes the use of:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

Disposal Procedures

The recommended disposal method depends on the quantity and form of the waste.

For Small Quantities: The Safety Data Sheet indicates that smaller quantities of this compound can be disposed of with household waste.[1]

For Larger Quantities and Uncleaned Packaging: For larger amounts of the substance or for uncleaned packaging, disposal must be conducted in accordance with official regulations.[1] It is the user's responsibility to develop proper handling and disposal methods based on the actual conditions of use.[1]

General Recommendations for Lipid Waste: While this compound has a low hazard profile, general best practices for lipid waste can provide additional guidance:

  • Segregate: Keep lipid waste separate from other waste streams.[2]

  • Contain: Use leak-proof, clearly labeled containers for storage of the waste.[2]

  • Consult: Contact your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal disposal regulations.

Spill and Release Measures

In the event of a spill:

  • Personal Precautions: Not required, according to the SDS.[1]

  • Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[1]

  • Containment and Cleanup: For the solid form, pick it up mechanically.[1] For solutions, absorb the liquid and place it into an appropriate container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₅₄H₉₈D₃NO₁₈[4]
Formula Weight 1055.4[4][5]
Physical State Solid[4][6]
Purity ≥98%[6]
Deuterium Incorporation ≥99% deuterated forms (d1-d3)[5]
Storage Temperature -20°C[5][6]
Stability ≥ 4 years[4][6]
Solubility Soluble in DMSO and Chloroform:Methanol (2:1)[4][6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity < Threshold large_quantity Large Quantity or Uncleaned Packaging assess_quantity->large_quantity >= Threshold household_disposal Dispose with Household Waste small_quantity->household_disposal official_disposal Dispose According to Official Regulations large_quantity->official_disposal end End: Disposal Complete household_disposal->end contact_ehs Contact Institutional EHS for Guidance official_disposal->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling C18 Globotriaosylceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for C18 Globotriaosylceramide-d3

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols to minimize exposure, as the health hazards of many research chemicals have not been fully investigated.[1][2]

Recommended Personal Protective Equipment (PPE)

Adherence to the following PPE guidelines is essential to ensure personal safety and prevent contamination when handling this compound in its solid form.

Protective EquipmentSpecification and Use
Respiratory Protection A dust mask or N95 respirator should be worn to prevent the inhalation of fine particles, especially when weighing or transferring the powder.[2][3]
Eye Protection Chemical safety glasses or goggles are required to protect the eyes from any airborne particles.[2][3]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, must be worn to avoid direct skin contact.[2][3] Gloves should be inspected before use and changed if contaminated.
Body Protection A standard laboratory coat should be worn to protect personal clothing from contamination.[2][3]

Operational and Disposal Plans

Proper handling and disposal are critical for maintaining a safe and compliant laboratory. The following guidance outlines the key steps from receipt of the compound to its final disposal.

Step-by-Step Handling and Storage Protocol
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Designated Work Area: All handling of the solid compound should occur in a designated, well-ventilated area, such as a chemical fume hood or a benchtop with localized exhaust ventilation, to control dust.

  • Weighing and Aliquoting:

    • Perform these tasks on a clean, non-porous surface.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.

    • Close the primary container tightly immediately after use.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in Chloroform:Methanol (2:1) and DMSO.[4][5]

  • Storage: Store the compound in its original, tightly sealed container at -20°C for long-term stability.[5]

Waste Disposal Plan
  • Solid Waste: Collect excess solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for organic solvents.

  • Disposal Compliance: While smaller quantities may be disposable with household waste according to one Safety Data Sheet, it is best practice to dispose of all chemical waste, including uncleaned packaging, in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Compound Data

The following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Formula C₅₄H₉₈D₃NO₁₈[5]
Formula Weight 1055.4 g/mol [5]
Purity ≥99% deuterated forms (d1-d3)[5]
Formulation A solid[4][5]
Storage Temperature -20°C[5]
Stability ≥ 4 years[5]

Safe Handling Workflow

The diagram below illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal A Don PPE (Lab Coat, Gloves, Goggles, Mask) B Prepare Work Area (Fume Hood / Ventilated Space) A->B C Retrieve Compound from -20°C Storage B->C Start Process D Weigh Solid / Prepare Solution C->D E Perform Experiment D->E F Return Compound to Storage E->F G Segregate Waste (Solid & Liquid) F->G End Experiment H Clean Work Area G->H I Doff & Dispose of PPE H->I J Arrange Waste Pickup (EHS) I->J

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。